molecular formula C7H13NO3 B116248 2-(Piperidin-4-yloxy)acetic acid CAS No. 146117-93-3

2-(Piperidin-4-yloxy)acetic acid

Cat. No.: B116248
CAS No.: 146117-93-3
M. Wt: 159.18 g/mol
InChI Key: KSGBFAJYSBCOGG-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)acetic acid is a useful research compound. Its molecular formula is C7H13NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-4-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-7(10)5-11-6-1-3-8-4-2-6/h6,8H,1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGBFAJYSBCOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593634
Record name [(Piperidin-4-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146117-93-3
Record name [(Piperidin-4-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(Piperidin-4-yloxy)acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Piperidin-4-yloxy)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details a plausible synthetic route, predicted physicochemical and spectroscopic data, and a thorough discussion of the analytical techniques required for its characterization.

Introduction

This compound is a bifunctional molecule incorporating a piperidine ring and a carboxylic acid moiety linked by an ether bond. The piperidine scaffold is a prevalent feature in many biologically active compounds, imparting favorable pharmacokinetic properties such as improved solubility and the ability to form salt derivatives. The acetic acid side chain provides a handle for further chemical modification or for interaction with biological targets. This guide outlines a practical synthetic approach and the expected analytical data for this compound.

Physicochemical Properties

The key physicochemical properties of this compound have been calculated and are summarized in the table below. These properties are essential for predicting its behavior in biological systems and for developing appropriate analytical methods.

PropertyValueSource
Molecular FormulaC₇H₁₃NO₃PubChem
Molecular Weight159.18 g/mol PubChem[1]
XLogP3-3.4PubChem[1]
Monoisotopic Mass159.08954328 DaPubChem[1]
Hydrogen Bond Donor Count2PubChem
Hydrogen Bond Acceptor Count4PubChem
Rotatable Bond Count2PubChem

Synthesis Protocol

A common and effective method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, the alkoxide is generated from 4-hydroxypiperidine, which then reacts with an ester of a haloacetic acid, followed by hydrolysis of the ester to yield the final carboxylic acid. To prevent undesired N-alkylation of the piperidine, its nitrogen atom should be protected, for example, with a benzyloxycarbonyl (Cbz) group, which can be removed in the final step.

Proposed Synthetic Scheme

Synthetic Workflow Proposed Synthesis of this compound A 1. N-Cbz-4-hydroxypiperidine D Intermediate Ester A->D 1. Deprotonation B Sodium Hydride (NaH) B->D in THF C Ethyl bromoacetate C->D 2. Nucleophilic Substitution F N-Cbz-2-(piperidin-4-yloxy)acetic acid D->F Ester Hydrolysis E Hydrolysis (e.g., NaOH, H₂O) E->F H This compound F->H Cbz Removal G Deprotection (e.g., H₂, Pd/C) G->H

Caption: Proposed Williamson ether synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetate (Intermediate Ester)

  • To a solution of N-Cbz-4-hydroxypiperidine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the intermediate ester.

Step 2: Synthesis of 2-((1-((benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid (N-Protected Acid)

  • Dissolve the intermediate ester (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH ~3.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-protected carboxylic acid.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve the N-protected acid (1 equivalent) in methanol.

  • Add palladium on carbon (10 wt. % Pd) to the solution.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Characterization Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.1s2HO-CH₂ -COOH
~3.6m1HO-CH -(piperidine)
~3.1m2HPiperidine H axially at C2, C6
~2.7m2HPiperidine H equatorially at C2, C6
~2.0m2HPiperidine H axially at C3, C5
~1.7m2HPiperidine H equatorially at C3, C5
Broads1HNH
Broads1HCOOH
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~175C =O (Carboxylic Acid)
~75O-C H-(piperidine)
~65O-C H₂-COOH
~44Piperidine C 2, C 6
~32Piperidine C 3, C 5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (Carboxylic Acid)
~3300 (broad)N-H stretch (Secondary Amine)
2950-2850C-H stretch (Aliphatic)
~1730C=O stretch (Carboxylic Acid)
~1100C-O-C stretch (Ether)
Mass Spectrometry (MS)
m/zAssignment
160.0968[M+H]⁺ (Calculated for C₇H₁₄NO₃⁺)
142.0862[M+H - H₂O]⁺
100.0757[M+H - CH₂COOH]⁺

Logical Relationships

The structural relationship between the starting materials and the final product in the proposed synthesis is crucial for understanding the transformation.

Structural_Relationship Structural Relationship of Key Molecules cluster_start Starting Materials cluster_product Product A 4-Hydroxypiperidine C This compound A->C Piperidine Core and Oxygen B Ethyl bromoacetate B->C Acetate Moiety

Caption: Relationship between starting materials and the final product structure.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed Williamson ether synthesis, employing a protecting group strategy, represents a viable route to obtain the target compound. The predicted analytical data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material. This information is intended to facilitate further research and development involving this and related piperidine derivatives in various scientific disciplines.

References

A Comprehensive Technical Guide on the Physicochemical Properties of 2-(Piperidin-4-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 2-(Piperidin-4-yloxy)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail its key characteristics, present quantitative data in a structured format, and describe the experimental methodologies for their determination.

Introduction

This compound is a derivative of piperidine, a saturated heterocycle that is a core structural motif in numerous pharmaceuticals. The presence of a carboxylic acid group and an ether linkage imparts specific physicochemical properties that are crucial for its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is fundamental for its potential development as a therapeutic agent.

Physicochemical Data Summary

The known physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is available in public databases, comprehensive experimental values for all properties are not widely published.

PropertyValueSource
Molecular Formula C₇H₁₃NO₃[1][2]
Molecular Weight 159.18 g/mol [1]
CAS Number 146117-93-3[3][4]
Calculated logP -2.2[2]
pKa Data not available
Melting Point Data not available
Solubility Data not available

Detailed Physicochemical Properties and Experimental Protocols

A thorough understanding of the methodologies used to determine these properties is essential for interpreting the data and designing further experiments.

The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross cell membranes. A negative logP value, such as the calculated -2.2 for this compound, suggests that it is predominantly hydrophilic.[2]

Experimental Protocol: Shake-Flask Method for logP Determination

The gold standard for experimentally determining logP is the shake-flask method.

  • Preparation of Phases: A saturated solution of n-octanol and water is prepared by mixing the two solvents and allowing them to separate. This ensures that both phases are mutually saturated before the experiment.

  • Dissolution: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A precise volume of the solute-containing phase is mixed with a precise volume of the other phase in a flask.

  • Equilibration: The flask is shaken vigorously for a set period to allow for the partitioning of the solute between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the solute in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase.

Workflow for Experimental logP Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare mutually saturated n-octanol and water phases prep_solute Dissolve compound in one phase prep_phases->prep_solute mix Mix known volumes of both phases prep_solute->mix shake Shake to reach equilibrium mix->shake separate Separate phases via centrifugation shake->separate quantify Quantify compound concentration in each phase (e.g., HPLC) separate->quantify calculate Calculate logP = log([octanol]/[aqueous]) quantify->calculate

Caption: Workflow for determining logP using the shake-flask method.

The pKa value indicates the strength of an acid. For this compound, there are two key ionizable groups: the carboxylic acid and the secondary amine in the piperidine ring. The carboxylic acid is expected to have a pKa in the range of 3-5, while the conjugate acid of the piperidine amine will have a pKa in the range of 9-11. These values are critical for understanding the compound's charge state at physiological pH, which influences its solubility, permeability, and receptor binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining pKa values.

  • Solution Preparation: A precise weight of this compound is dissolved in deionized water or a suitable co-solvent system to create a solution of known concentration.

  • Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments to protonate both the carboxylate and the amine. Subsequently, a standardized solution of a strong base (e.g., NaOH) is added incrementally.

  • Data Recording: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve. Sophisticated software can be used to calculate the pKa values from the titration data with high precision.

Logical Diagram of pKa Influence on Drug Properties

G pka pKa charge Molecular Charge State at Physiological pH pka->charge determines sol Aqueous Solubility charge->sol perm Membrane Permeability charge->perm bind Target Binding charge->bind adme Overall ADME Profile sol->adme perm->adme bind->adme

Caption: Influence of pKa on key drug development properties.

Aqueous solubility is a critical determinant of a drug's bioavailability. Given its predicted hydrophilic nature (calculated logP of -2.2) and its two ionizable groups, this compound is expected to have significant aqueous solubility, particularly at pH values where one or both of the functional groups are ionized.

Experimental Protocol: Thermodynamic Solubility Determination

  • Sample Preparation: An excess amount of the solid compound is added to a fixed volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a vial.

  • Equilibration: The vial is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved states.

  • Sample Processing: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged at high speed to remove all undissolved solids.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is measured using a validated analytical method like HPLC or LC-MS/MS.

  • Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Conclusion

The physicochemical properties of this compound, particularly its predicted high hydrophilicity and the presence of two ionizable centers, are defining features that will govern its behavior in both chemical and biological systems. While computational data provides initial estimates, rigorous experimental determination of its logP, pKa, and solubility is imperative for any drug development program involving this compound. The protocols outlined in this guide provide a framework for obtaining this critical data.

References

Unraveling the Therapeutic Potential of 2-(Piperidin-4-yloxy)acetic Acid: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Piperidin-4-yloxy)acetic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities. This technical guide synthesizes the current understanding of the potential mechanisms of action for this class of compounds, drawing insights from studies on structurally related molecules. While direct, in-depth research on the specific mechanism of action for this compound is not extensively available in the public domain, this document provides a comprehensive overview of the biological targets and signaling pathways modulated by analogous piperidine-containing entities. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics centered around this promising chemical motif.

Introduction to the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in drug design stems from its ability to serve as a versatile scaffold, conferring favorable pharmacokinetic and pharmacodynamic properties to molecules.[1] Derivatives of piperidine are integral components in over twenty classes of pharmaceuticals, highlighting their significance in the pharmaceutical industry.[1] The therapeutic applications of piperidine-containing compounds are diverse, ranging from antimicrobial and anticancer agents to treatments for neurological disorders.

Potential Mechanisms of Action and Biological Targets

Based on the biological activities of structurally related compounds, several potential mechanisms of action for this compound can be inferred. These are primarily centered around its role as a versatile chemical building block in the synthesis of molecules with diverse biological targets.

Role as a PROTAC Linker

One of the key applications for piperidine-based molecules, such as the structurally similar 2-(Piperidin-4-yl)-acetic acid ethyl ester, is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] In this context, the piperidine moiety can function as a linker, connecting the target protein ligand to the E3 ligase ligand.

Experimental Workflow: PROTAC-mediated Protein Degradation

The following diagram illustrates the general workflow of PROTAC-mediated protein degradation, a potential application for derivatives of this compound.

PROTAC_Workflow PROTAC PROTAC Molecule TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds Target Target Protein Target->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Catalyzes Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Mediates AminoAcids Recycled Amino Acids Degradation->AminoAcids

Caption: General workflow of PROTAC-mediated protein degradation.

Modulation of Kinase Activity

Derivatives of piperidine have been successfully designed as inhibitors of various kinases, which are crucial regulators of cellular signaling pathways. For instance, a series of AKT inhibitors incorporating a piperidin-4-yl side chain demonstrated potent anti-proliferative effects in cancer cells.[3] These compounds were shown to inhibit the phosphorylation of AKT, a key node in cell survival and proliferation pathways, ultimately leading to apoptosis.[3]

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a frequently dysregulated signaling cascade in cancer. The diagram below depicts the points at which piperidine-based inhibitors could potentially act.

PI3K_AKT_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Piperidine-based AKT Inhibitor Inhibitor->AKT

Caption: Simplified PI3K/AKT/mTOR signaling pathway and potential inhibition.

Antimicrobial Activity

Hybrid molecules containing a piperidine moiety have been synthesized and evaluated for their antimycotic properties.[4][5] These compounds have shown efficacy against various yeast and mold species, including clinically relevant strains.[4][5] The proposed mechanism for some of these compounds involves the inhibition of sterol biosynthesis in fungi, a pathway essential for maintaining the integrity of the fungal cell membrane.

Neurodegenerative Disease Applications

Piperidone derivatives, which are structurally related to piperidine, have been investigated as potential therapeutic agents for Alzheimer's disease.[6] These compounds have demonstrated the ability to inhibit the aggregation of β-amyloid peptides and exhibit anti-inflammatory properties in microglia.[6] Molecular modeling studies suggest that these molecules can bind to myeloid differentiation factor 88 (MyD88), interfering with its dimerization and downstream inflammatory signaling.[6]

Quantitative Data and Experimental Protocols

Compound ClassTargetAssay TypeResultReference
2-Piperidone DerivativesAβ(1-42) AggregationThioflavin T Assay59.11% inhibition at 20 μM (for compound 7q)[6]
AKT Inhibitors with Piperidin-4-ylAKT1Kinase AssayHigh inhibitory activity (specific values not detailed in abstract)[3]
Piperidine-based AntimycoticsCandida speciesBroth MicrodilutionMIC values in the range of 1-4 µg/mL (for some derivatives)[5]

Note: The above table is a representative summary and not an exhaustive list. For detailed experimental protocols, readers are directed to the cited literature.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be fully elucidated, the extensive research on structurally related piperidine derivatives provides a strong foundation for inferring its potential biological activities. The versatility of the piperidine scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutics targeting a range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.

Future research should focus on the direct biological evaluation of this compound to identify its primary molecular targets and elucidate the downstream signaling pathways it modulates. Such studies would be instrumental in unlocking the full therapeutic potential of this intriguing molecule and paving the way for the design of next-generation piperidine-based drugs.

References

In Vitro Biological Screening of 2-(Piperidin-4-yloxy)acetic Acid Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of 2-(piperidin-4-yloxy)acetic acid represent a versatile scaffold with potential applications in various therapeutic areas. The core structure, featuring a piperidine ring linked to an acetic acid moiety via an ether linkage, allows for diverse chemical modifications, leading to compounds with a range of biological activities. This guide provides an in-depth overview of the potential in vitro biological screening strategies for this class of compounds, focusing on two key areas where analogues have shown promise: as modulators of the GABAergic system and as antifungal agents.

Potential Biological Targets and Screening Strategies

Based on the activities of structurally similar compounds, two primary hypotheses for the biological action of this compound and its analogues can be proposed:

  • Modulation of GABAergic Neurotransmission: The piperidine-4-acetic acid scaffold is a known pharmacophore for inhibitors of the GABA transporter 1 (GAT1). Inhibition of GAT1 in the central nervous system leads to an increase in the synaptic concentration of the inhibitory neurotransmitter GABA, a mechanism of action relevant for the treatment of epilepsy and anxiety.

  • Antifungal Activity: Piperidine-containing compounds have been investigated for their antifungal properties. A potential mechanism of action is the inhibition of the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes.

This guide will detail the experimental protocols for in vitro assays designed to test these hypotheses.

Data Presentation: Hypothetical Screening Data for Analogues

The following tables present hypothetical quantitative data for a series of this compound analogues to illustrate how screening results would be structured.

Table 1: In Vitro Activity of this compound Analogues on GABA Transporter 1 (GAT1)

Compound IDR1 SubstituentR2 SubstituentGAT1 Radioligand Binding IC50 (nM)[3H]GABA Uptake Inhibition IC50 (nM)
PPOA-001HH>10,000>10,000
PPOA-0024-Cl-PhH150250
PPOA-0033,4-diCl-PhH5090
PPOA-0044-F-PhCH3200350
PPOA-0052-NaphthylH80120

Table 2: In Vitro Antifungal Activity of this compound Analogues

Compound IDR1 SubstituentR2 SubstituentMIC vs. C. albicans (µg/mL)MIC vs. A. fumigatus (µg/mL)
PPOA-001HH>128>128
PPOA-006n-OctylH1632
PPOA-007n-DodecylH48
PPOA-008BenzylH64128
PPOA-0094-Cl-BenzylCH33264

Experimental Protocols

GAT1 Inhibition Assays

Objective: To determine the affinity of test compounds for the GABA transporter 1 (GAT1) by measuring their ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human GAT1

  • Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)

  • Radioligand: [³H]tiagabine or other suitable GAT1 ligand

  • Non-specific binding control: A high concentration of a known GAT1 inhibitor (e.g., 10 µM tiagabine)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Scintillation vials and scintillation fluid

  • Microplate shaker

  • Filtration apparatus with glass fiber filters

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-hGAT1 cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of radioligand solution (final concentration ~1-2 nM), and 25 µL of test compound solution at various concentrations.

    • For total binding wells, add 25 µL of vehicle (DMSO).

    • For non-specific binding wells, add 25 µL of the non-specific binding control.

    • Add 100 µL of the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Objective: To measure the functional inhibition of GAT1 by test compounds in whole cells.

Materials:

  • HEK293 cells stably expressing human GAT1

  • Cell culture medium

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]GABA

  • Unlabeled GABA

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Cell Culture:

    • Seed HEK293-hGAT1 cells in 96-well plates and grow to confluence.

  • Assay:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of the test compounds or vehicle for 10-20 minutes at room temperature.

    • Initiate the uptake by adding a mixture of [³H]GABA (final concentration ~10-20 nM) and unlabeled GABA (to achieve a desired final concentration, e.g., 100 nM).

    • Incubate for 10-20 minutes at room temperature.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer or a weak detergent.

    • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis:

    • Determine the percentage of inhibition of [³H]GABA uptake for each compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Antifungal Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against pathogenic fungi.

Materials:

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized fungal inoculum according to CLSI guidelines (e.g., M27 for yeast, M38 for filamentous fungi).

  • Drug Dilution:

    • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in the 96-well plates.

  • Inoculation:

    • Add the fungal inoculum to each well.

    • Include a positive control (fungus without compound) and a negative control (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90% inhibition) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Mandatory Visualizations

Signaling Pathways

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicles Glutamate->GABA_vesicle GAD GABA_released GABA GABA_vesicle->GABA_released Release GAT1 GABA Transporter 1 (GAT1) GABA_released->GAT1 Reuptake GABA_A_Receptor GABA-A Receptor GABA_released->GABA_A_Receptor Binds Chloride_Channel Cl- Influx GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Compound This compound Analogue Compound->GAT1 Inhibits

Caption: Potential mechanism of action via GABAergic signaling.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol_Pathway Late Ergosterol Biosynthesis Pathway Lanosterol->Ergosterol_Pathway 14α-demethylase Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Compound Piperidine Derivative (Potential Antifungal) Compound->Ergosterol_Pathway Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway.

Experimental Workflow

Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_assays Secondary Assays cluster_lead_optimization Lead Optimization Primary_GAT1 GAT1 Radioligand Binding Assay Secondary_GAT1 [3H]GABA Uptake Assay Primary_GAT1->Secondary_GAT1 Active Compounds Primary_Antifungal Antifungal Susceptibility Testing (e.g., C. albicans) Secondary_Antifungal Broad-spectrum Antifungal Screening (Multiple strains) Primary_Antifungal->Secondary_Antifungal Active Compounds SAR Structure-Activity Relationship (SAR) Studies Secondary_GAT1->SAR Secondary_Antifungal->SAR ADME In Vitro ADME/Tox SAR->ADME

Caption: General workflow for in vitro screening.

Early-Stage Research on 2-(Piperidin-4-yloxy)acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research into 2-(Piperidin-4-yloxy)acetic acid derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, with derivatives showing potential across a range of therapeutic areas, including as enzyme inhibitors and anti-inflammatory agents. This document collates available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support ongoing research and development efforts in this area.

Core Molecular Structure and Significance

The this compound scaffold is characterized by a piperidine ring linked to an acetic acid moiety via an ether at the 4-position. This structure serves as a valuable starting point for the synthesis of more complex molecules. The piperidine core is a common feature in molecules targeting various enzymes and receptors, while the acetic acid side chain offers a handle for further functionalization to explore structure-activity relationships (SAR) and optimize interactions with biological targets.

Quantitative Biological Activity Data

The following tables summarize the quantitative data from early-stage research on various derivatives, highlighting their potential as inhibitors of specific biological targets.

Compound IDTargetAssayIC50 (µM)Reference CompoundIC50 (µM)
6e Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophages0.86Ibuprofen-
6e TNF-α ProductionLPS-stimulated RAW 264.7 macrophages1.87Ibuprofen-
7l Urease-2.14 ± 0.003Thiourea21.25 ± 0.15
7m Urease-0.63 ± 0.001Thiourea21.25 ± 0.15
7n Urease-2.17 ± 0.006Thiourea21.25 ± 0.15
7o Urease-1.13 ± 0.003Thiourea21.25 ± 0.15
7p Urease-1.21 ± 0.005Thiourea21.25 ± 0.15
7r Urease-6.28 ± 0.003Thiourea21.25 ± 0.15
7u Urease-2.39 ± 0.005Thiourea21.25 ± 0.15
7v Urease-2.15 ± 0.002Thiourea21.25 ± 0.15
7x Urease-2.26 ± 0.003Thiourea21.25 ± 0.15

Table 1: In Vitro Inhibitory Activity of this compound Derivatives and Related Compounds.

Key Signaling Pathways

Anti-Inflammatory Mechanism of Action

Certain 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which share the core piperidine structure, have been shown to exert their anti-inflammatory effects by modulating the NF-κB signaling pathway.[1] Compound 6e , for instance, was found to restore the phosphorylation level of IκBα and the protein expression of p65 NF-κB in LPS-stimulated RAW 264.7 macrophages.[1]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa NFkB NF-κB (p65/p50) p_IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa->NFkB Inflammatory_Genes Inflammatory Genes (TNF-α, NO) Nucleus->Inflammatory_Genes Upregulates Derivative_6e Derivative 6e Derivative_6e->IKK Inhibits In_Vivo_Workflow Compound_Prep Compound Preparation (Stock Solution in Vehicle) Administration Compound Administration (e.g., i.p.) - Vehicle Control - Positive Control - Test Groups Compound_Prep->Administration Animal_Acclimation Animal Acclimation (Standard Housing Conditions) Animal_Acclimation->Administration Dose_Selection Dose-Response Study Design Dose_Selection->Administration Behavioral_Testing Behavioral/Efficacy Testing (e.g., MES, EPM, Light-Dark Box) Administration->Behavioral_Testing 30 min post-administration Data_Collection Data Collection (Automated/Manual Scoring) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis Results Results Interpretation - Efficacy - Potency - Side Effects Data_Analysis->Results

References

Spectroscopic Analysis of 2-(Piperidin-4-yloxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(Piperidin-4-yloxy)acetic acid, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a detailed profile based on established principles of spectroscopic analysis for its constituent functional groups. This includes predicted data for Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed, standardized experimental protocols for acquiring such data are provided to guide researchers in their analytical workflows. The logical relationships in the analytical process are visualized using process flow diagrams.

Introduction

This compound is a bifunctional molecule featuring a piperidine ring linked via an ether bond to an acetic acid moiety. The piperidine heterocycle is a common scaffold in medicinal chemistry, and the carboxylic acid group imparts properties crucial for pharmacokinetic and pharmacodynamic profiles of drug candidates. A thorough spectroscopic characterization is fundamental for confirming the chemical structure, assessing purity, and understanding the chemical behavior of this compound. This guide outlines the expected spectroscopic signatures and the methodologies to obtain them.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring and the acetic acid moiety. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Predicted Chemical Shift (δ ppm) Multiplicity Integration Assignment
~10-12Broad Singlet1H-COOH
~4.15Singlet2H-O-CH₂ -COOH
~3.80Multiplet1HPiperidine C4-H
~3.10Multiplet2HPiperidine C2, C6-H (axial)
~2.70Multiplet2HPiperidine C2, C6-H (equatorial)
~2.00Multiplet2HPiperidine C3, C5-H (axial)
~1.75Multiplet2HPiperidine C3, C5-H (equatorial)
~1.50Broad Singlet1HNH

¹³C NMR (Carbon-13 NMR) Data

The carbon-13 NMR spectrum will provide information on each unique carbon atom in the molecule.

Predicted Chemical Shift (δ ppm) Carbon Type Assignment
~175QuaternaryC =O
~75MethinePiperidine C 4
~65Methylene-O-C H₂-COOH
~45MethylenePiperidine C 2, C 6
~32MethylenePiperidine C 3, C 5
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. For a compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

m/z (Mass-to-Charge Ratio) Ion Type Interpretation
174.11[M+H]⁺Protonated molecule
196.09[M+Na]⁺Sodium adduct
156.10[M+H - H₂O]⁺Loss of water from the carboxylic acid
128.10[M+H - HCOOH]⁺Loss of formic acid
84.08[C₅H₁₀N]⁺Piperidine ring fragment after cleavage of the ether bond
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present.

Frequency (cm⁻¹) Intensity Vibrational Mode Functional Group
3300-2500Broad, StrongO-H stretchCarboxylic Acid
~3350Medium, SharpN-H stretchSecondary Amine (Piperidine)
2950-2850MediumC-H stretchAliphatic
~1710StrongC=O stretchCarboxylic Acid
~1250StrongC-O stretchCarboxylic Acid and Ether
~1100StrongC-O stretchEther
~1430MediumO-H bendCarboxylic Acid

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is likely a salt or zwitterion).

  • Filter the solution into a clean 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans (NS): 16-32.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 16 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans (NS): 1024 or higher.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): 240 ppm.

Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile mixture).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • If necessary, add a small amount of formic acid or ammonium acetate to the final solution to promote ionization.

Instrument Parameters (LC-MS with ESI source):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Scan Range: m/z 50-500.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is a common starting point for LC-MS analysis.

Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure with the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation cluster_conclusion Conclusion Sample This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Prep_MS Dilute for MS Analysis Sample->Prep_MS Prep_IR Prepare for IR Analysis Sample->Prep_IR NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR MS Mass Spectrometer (ESI-MS) Prep_MS->MS IR FT-IR Spectrometer Prep_IR->IR Process_NMR Process NMR Data (Chemical Shifts, Integration) NMR->Process_NMR Process_MS Analyze Mass Spectrum (m/z, Fragmentation) MS->Process_MS Process_IR Interpret IR Spectrum (Functional Groups) IR->Process_IR Conclusion Structural Confirmation and Purity Assessment Process_NMR->Conclusion Process_MS->Conclusion Process_IR->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

Structure_Elucidation_Logic cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_ir IR Analysis Start Spectroscopic Data H_NMR ¹H NMR: Proton Environments and Connectivity Start->H_NMR C_NMR ¹³C NMR: Carbon Skeleton Start->C_NMR Mol_Weight Molecular Weight (from [M+H]⁺) Start->Mol_Weight Fragmentation Fragmentation Pattern Start->Fragmentation Func_Groups Functional Groups (-COOH, -NH, -C-O-C-) Start->Func_Groups Structure Proposed Structure of This compound H_NMR->Structure Confirms H framework C_NMR->Structure Confirms C backbone Mol_Weight->Structure Confirms Molecular Formula Fragmentation->Structure Supports Connectivity Func_Groups->Structure Confirms Key Bonds

Caption: Logical relationships in structure elucidation from spectroscopic data.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The tabulated predicted data, in conjunction with the detailed experimental protocols, offer a robust framework for the analysis of this compound. The provided workflows serve as a visual guide for the logical progression of spectroscopic analysis and data interpretation. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret experimental data as outlined in this guide.

Technical Guide: (PIPERIDIN-4-YLOXY)-ACETIC ACID (CAS 146117-93-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(PIPERIDIN-4-YLOXY)-ACETIC ACID, with the CAS number 146117-93-3, is a heterocyclic compound featuring a piperidine ring linked to an acetic acid moiety through an ether bond. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, primarily utilized as an intermediate in the synthesis of more complex pharmaceutical agents.[1] Its structural features, combining a basic piperidine scaffold with an acidic carboxylic acid group, make it a versatile synthon for creating a diverse range of molecules with potential therapeutic applications, particularly in the field of neurological disorders.[1]

Chemical and Physical Properties

The known physicochemical properties of (PIPERIDIN-4-YLOXY)-ACETIC ACID are summarized in the table below. It is important to note that some of these values are predicted through computational models and may differ from experimentally determined values.

PropertyValueSource
CAS Number 146117-93-3N/A
IUPAC Name 2-(piperidin-4-yloxy)acetic acidN/A
Molecular Formula C₇H₁₃NO₃N/A
Molecular Weight 159.18 g/mol N/A
Boiling Point 333.6 ± 32.0 °C (Predicted)[2]
Density 1.17 ± 0.1 g/cm³ (Predicted)[2]
pKa 3.31 ± 0.10 (Predicted)N/A
Melting Point Not availableN/A

Synthesis

Generalized Experimental Protocol

Step 1: N-Protection of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.

  • Slowly add a protecting group reagent, such as benzyl chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (Boc₂O), at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions to remove the base and byproducts.

  • Purify the N-protected 4-hydroxypiperidine intermediate by column chromatography or recrystallization.

Step 2: Williamson Ether Synthesis

  • Dissolve the N-protected 4-hydroxypiperidine in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran).

  • Add a strong base, such as sodium hydride, to deprotonate the hydroxyl group, forming the alkoxide.

  • Slowly add an ethyl or tert-butyl bromoacetate to the reaction mixture.

  • Heat the reaction mixture to facilitate the nucleophilic substitution.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the resulting N-protected (piperidin-4-yloxy)-acetic acid ester by column chromatography.

Step 3: Deprotection and Hydrolysis

  • For N-Cbz protected ester: Subject the intermediate to catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to remove the Cbz group.

  • For N-Boc protected ester: Treat the intermediate with a strong acid, such as trifluoroacetic acid, to remove the Boc group.

  • Following N-deprotection, hydrolyze the ester group to the carboxylic acid by treating with a base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of water and an organic solvent, followed by acidic workup to protonate the carboxylate.

  • Purify the final product, (PIPERIDIN-4-YLOXY)-ACETIC ACID, by recrystallization or preparative high-performance liquid chromatography (HPLC).

G Generalized Synthetic Workflow for (PIPERIDIN-4-YLOXY)-ACETIC ACID A 4-Hydroxypiperidine B N-Protected 4-Hydroxypiperidine A->B  Protection (e.g., Boc₂O or Cbz-Cl) C N-Protected (piperidin-4-yloxy)-acetic acid ester B->C  Williamson Ether Synthesis (e.g., NaH, BrCH₂CO₂R) D (PIPERIDIN-4-YLOXY)-ACETIC ACID C->D  Deprotection and Hydrolysis

Caption: A plausible synthetic pathway for (PIPERIDIN-4-YLOXY)-ACETIC ACID.

Biological Activity and Role in Drug Development

Specific biological assays and detailed signaling pathway information for (PIPERIDIN-4-YLOXY)-ACETIC ACID are not extensively documented in publicly available literature. Its primary role appears to be that of a versatile intermediate in the synthesis of more complex and biologically active molecules. The piperidine moiety is a common scaffold in many approved drugs, and its incorporation can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability.

The presence of both a secondary amine (within the piperidine ring) and a carboxylic acid allows for diverse chemical modifications, making it a valuable starting point for generating libraries of compounds for high-throughput screening in drug discovery campaigns. These subsequent molecules are often targeted toward a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, particularly within the central nervous system.[1]

G Role of (PIPERIDIN-4-YLOXY)-ACETIC ACID in Drug Discovery cluster_0 Synthesis cluster_1 Lead Generation cluster_2 Lead Optimization cluster_3 Preclinical Development A (PIPERIDIN-4-YLOXY)-ACETIC ACID (Building Block) B Chemical Library Synthesis A->B  Derivatization C High-Throughput Screening B->C D Structure-Activity Relationship (SAR) Studies C->D E ADME/Tox Profiling D->E F Candidate Drug E->F

Caption: Conceptual workflow illustrating the utility of the title compound.

Conclusion

(PIPERIDIN-4-YLOXY)-ACETIC ACID (CAS 146117-93-3) is a key chemical intermediate with significant potential in the field of pharmaceutical development. While specific biological data and a detailed, publicly available synthesis protocol are currently lacking, its structural characteristics make it a valuable scaffold for the creation of novel therapeutic agents. The generalized synthetic pathway outlined provides a foundation for its laboratory preparation. Further research into the biological effects of this compound and its derivatives could unveil new avenues for drug discovery.

References

Unlocking the Pharmacological Promise: A Technical Guide to the Therapeutic Potential of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and naturally occurring alkaloids underscores its significance as a privileged structure in drug discovery.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of piperidine-containing compounds, focusing on their applications in oncology, virology, inflammatory conditions, and central nervous system (CNS) disorders. We delve into the mechanisms of action, present key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the intricate signaling pathways they modulate.

Therapeutic Applications and Mechanisms of Action

The versatility of the piperidine ring allows for extensive structural modifications, leading to compounds with a wide array of pharmacological activities.[2] Its presence in a molecule can enhance potency, selectivity, bioavailability, and metabolic stability, making it a highly desirable moiety for drug design.[2]

Anticancer Activity

Piperidine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and proliferation.[1][3] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways often dysregulated in cancer.[3]

Several studies have highlighted the efficacy of piperidine-containing molecules against a range of cancer cell lines. For instance, monocarbonyl curcumin analogues incorporating a piperidone ring have shown potent inhibitory effects on liver, lung, cervical, and breast cancer cells.[1] Notably, some of these compounds exhibited greater selectivity for cancer cells over normal cells compared to established drugs like cisplatin.[1] Other research has identified piperidine derivatives with cytotoxic effects on leukemia, melanoma, and colon cancer cell lines.[3]

Key Signaling Pathways in Piperidine-Mediated Anticancer Activity:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often overactive in cancer. Certain piperidine compounds have been found to inhibit this pathway, leading to decreased cancer cell viability.

  • NF-κB Pathway: The transcription factor NF-κB plays a central role in inflammation and cancer progression. Piperidine derivatives can inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory and pro-survival genes.[4]

  • JNK/p38 MAPK Pathway: These stress-activated protein kinase pathways are involved in a variety of cellular processes, including apoptosis and inflammation. The modulation of these pathways by piperidine compounds can contribute to their anticancer effects.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor growth and survival. Inhibition of the STAT3 signaling cascade is another mechanism by which piperidine derivatives exert their anticancer activity.

Quantitative Data: Anticancer Activity of Piperidine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various piperidine compounds against different cancer cell lines, providing a quantitative measure of their cytotoxic potential.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference(s)
Monocarbonyl Curcumin Analogues of PiperidonesHepG2 (Liver)Varies by compound[1]
A549 (Lung)Varies by compound[1]
HeLa (Cervical)Varies by compound[1]
MCF-7 (Breast)Varies by compound[1]
Piperoniloyl and Cinnamoyl-based AmidesHCT116 (Colon)0.34 - 22.4[5]
PiperineCEM (Leukemia)>87.6[3]
HL-60 (Leukemia)>87.6[3]
B16 (Melanoma)69.9[3]
HCT-8 (Colon)66.0[3]
Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole Linked IsoxazolesA549 (Lung)5.988 ± 0.12 (most active)[6]
Substituted (piperidin-4-yl)-1H-benzo[d]imidazolesVariousInhibition rates: 79.6 - 84.2%[7][8]
Antiviral Activity

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents. Piperidine derivatives have shown promise in this area, with demonstrated activity against a range of viruses, including influenza and coronaviruses.[9][10]

One study identified a piperine derivative, N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienylpiperidine (AB05), that significantly inhibited the propagation of the H1N1 influenza virus.[9] This compound was found to have a 50% effective concentration (EC50) of 0.33 µM and a selectivity index of 76, indicating a favorable therapeutic window.[9] Further investigations suggested that AB05 acts by inhibiting the release of mature viruses.[9] Other research has explored piperidine-substituted purines as potent inhibitors of both HIV and influenza A/H1N1.[11]

Quantitative Data: Antiviral Activity of Piperidine Derivatives

The following table presents the 50% effective concentration (EC50) and, where available, the 50% cytotoxic concentration (CC50) and selectivity index (SI) for various piperidine compounds against different viruses.

Compound/DerivativeVirusCell LineEC50 (µM)CC50 (µM)SI (CC50/EC50)Reference(s)
N-5-(3,4-dimethoxyphenyl)-2E,4E-pentadienyl piperidine (AB05)Influenza A/WSN/33 (H1N1)MDCK0.3325.1 ± 0.538776[9]
Piperidine-substituted Purine (FZJ05)Influenza A/H1N1 (A/PR/8/34)MDCK"Much lower than ribavirin, amantadine, and rimantadine"--[11]
N-Substituted Piperidine Derivative (Compound 11)Influenza A/H1N1MDCKInhibited replication by 2.0 log2 at 0.0325-0.0650 mg/mL--[10]
Arbidol Derivative (Compound 4)SARS-CoV-2-Partial prevention of CPE--[12]
Diketopiperazine/piperidine alkaloid (Compound 28)SARS-CoV-2 PseudovirusHEK-ACE21.96 ± 0.14>30>15.3[13]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Piperidine derivatives have been investigated for their anti-inflammatory properties and have been shown to inhibit key inflammatory mediators and pathways.[4] For example, certain substituted (piperidin-4-yl)-1H-benzo[d]imidazoles have demonstrated significant anti-inflammatory activity, with inhibition rates ranging from 79.6% to 84.2%.[7][8] The mechanisms underlying these effects often involve the inhibition of pro-inflammatory cytokines and the modulation of signaling cascades like the NF-κB pathway.[4]

Quantitative Data: Anti-inflammatory Activity of Piperidine Derivatives

The following table summarizes the reported anti-inflammatory activity of selected piperidine compounds.

Compound/Derivative ClassAssay/ModelActivityReference(s)
Substituted (piperidin-4-yl)-1H-benzo[d]imidazolesIn vitro assaysInhibition rates: 79.6% - 84.2%[7][8]
4-(4'-bromophenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide (PD5)Platelet AggregationIC50 = 0.06 mM[14]
Central Nervous System (CNS) Activity

The piperidine nucleus is a common feature in many drugs targeting the central nervous system.[2][15] Derivatives of piperidine have been explored for their potential in treating a range of neurological and psychiatric conditions, including depression and Alzheimer's disease.[16][17] For instance, piperazine-hydrazide derivatives have shown antidepressant-like effects in preclinical models, with some compounds exhibiting strong binding affinities to monoamine oxidase-A (MAO-A), a key enzyme in the metabolism of neurotransmitters.[17] In the context of Alzheimer's disease, piperine-derived compounds have been investigated as multi-target-directed ligands, showing inhibitory activity against cholinesterases and beta-amyloid aggregation.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of piperidine compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Piperidine derivative stock solution

  • 96-well microplates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Detergent Reagent (e.g., DMSO or a specialized solubilization solution)

  • Microplate reader

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 6 to 24 hours under appropriate conditions for the cell line to allow for cell attachment and recovery.

  • Compound Treatment: Add various concentrations of the piperidine derivative to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a period appropriate to the experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent to each well.

  • Incubation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

In Vitro Antiviral Activity Assessment: Cytopathic Effect (CPE) Reduction Assay

This assay evaluates the ability of a compound to inhibit the virus-induced damage to host cells.

Materials:

  • Piperidine derivative stock solution

  • Host cell line (e.g., MDCK for influenza, Vero for herpes simplex)

  • Virus stock

  • 96-well microplates

  • Cell culture medium (with reduced serum for infection)

  • Staining solution (e.g., crystal violet or neutral red)

  • Microplate reader (for quantitative analysis)

Protocol:

  • Cell Monolayer Preparation: Seed host cells in 96-well plates to form a confluent monolayer.

  • Compound Dilution: Prepare serial dilutions of the piperidine derivative in the infection medium.

  • Infection and Treatment:

    • Pre-treatment: Add the compound dilutions to the cell monolayers and incubate for a set period before adding the virus.

    • Co-treatment: Mix the compound dilutions with the virus inoculum and then add to the cell monolayers.

    • Post-treatment: Inoculate the cell monolayers with the virus, allow for adsorption, then remove the inoculum and add the compound dilutions.

  • Controls: Include virus-only controls (no compound) and cell-only controls (no virus, no compound).

  • Incubation: Incubate the plates until the desired level of cytopathic effect is observed in the virus control wells.

  • Quantification of CPE:

    • Microscopic Examination: Visually score the degree of CPE in each well.

    • Staining: Fix the cells and stain with a dye that stains viable cells. The reduction in color intensity corresponds to the level of CPE.

  • Data Analysis: Determine the EC50 value of the compound, which is the concentration that inhibits CPE by 50%.

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to evaluate the acute anti-inflammatory activity of a compound.

Materials:

  • Piperidine derivative

  • Rodents (e.g., Wistar rats)

  • Carrageenan solution (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

  • Syringes and needles

Protocol:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (e.g., n=6 per group): vehicle control, reference drug, and different doses of the piperidine derivative.

  • Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by piperidine compounds and a general experimental workflow for their evaluation.

Signaling Pathway Diagrams

NF_kappaB_Signaling_Pathway NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkappaB IκB IKK_complex->IkappaB Phosphorylation NF_kappaB NF-κB (p50/p65) IkappaB->NF_kappaB IkappaB_P P-IκB IkappaB->IkappaB_P NF_kappaB_active Active NF-κB Ubiquitination Ubiquitination & Degradation IkappaB_P->Ubiquitination Ubiquitination->NF_kappaB_active Release Nucleus Nucleus NF_kappaB_active->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Piperidine Piperidine Compounds Piperidine->IKK_complex Inhibition PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation Downstream Downstream Targets (Proliferation, Survival) Akt->Downstream Piperidine Piperidine Compounds Piperidine->PI3K Inhibition Experimental_Workflow General Experimental Workflow for Piperidine Compound Evaluation Synthesis Synthesis of Piperidine Derivatives In_Vitro In Vitro Screening (e.g., MTT, Antiviral Assays) Synthesis->In_Vitro Lead_Identification Lead Compound Identification In_Vitro->Lead_Identification Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Lead_Identification->Mechanism In_Vivo In Vivo Studies (e.g., Animal Models) Lead_Identification->In_Vivo Mechanism->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

Initial Drug Discovery Studies of 2-(Piperidin-4-yloxy)acetic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the initial drug discovery studies concerning derivatives of 2-(piperidin-4-yloxy)acetic acid, with a particular focus on their potential as anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this chemical scaffold.

Introduction

The this compound scaffold has emerged as a versatile platform in medicinal chemistry, with derivatives showing a range of biological activities. Early investigations have identified a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as potent inhibitors of key inflammatory mediators. This guide will delve into the synthesis, in vitro and in vivo evaluation, and the mechanism of action of these promising anti-inflammatory compounds.

Chemical Synthesis

The synthesis of the core intermediate, 2-(piperidin-4-yl)-1H-benzoimidazole, is a critical step in the generation of the target anti-inflammatory agents.

Synthesis of 2-(Piperidin-4-yl)-1H-benzoimidazole

A general and established method for the synthesis of 2-(piperidin-4-yl)-1H-benzoimidazole involves the condensation of o-phenylenediamine with 4-piperidinecarboxylic acid.[1]

Experimental Protocol:

  • A mixture of o-phenylenediamine (1 equivalent) and 4-piperidinecarboxylic acid (1 equivalent) is prepared in a 4M aqueous solution of hydrochloric acid.

  • The reaction mixture is stirred and heated under reflux for 48 hours.

  • After completion, the mixture is cooled to room temperature.

  • The pH of the solution is adjusted to be alkaline using a 5M aqueous solution of sodium hydroxide, leading to the precipitation of the product.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under a vacuum to yield 2-(piperidin-4-yl)-1H-benzoimidazole.[1]

The subsequent derivatization to yield the final compounds, such as the lead compound 6e (structure not fully disclosed in the provided search results), would typically involve N-alkylation or N-acylation of the piperidine nitrogen.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory potential of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives was primarily assessed by their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Data Summary

The following table summarizes the in vitro inhibitory activities of the lead compound 6e .

CompoundTargetAssay SystemIC50 (μM)Reference
6e Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophages0.86[2]
6e TNF-αLPS-stimulated RAW 264.7 macrophages1.87[2]
Experimental Protocols

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

The production of nitric oxide is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[3][4]

Protocol:

  • RAW 264.7 cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of the test compounds for 1 hour.

  • Following pre-treatment, the cells are stimulated with 1 µg/mL of LPS for 24 hours.

  • After the incubation period, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

  • An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.[4]

  • The plate is incubated at room temperature for 10-15 minutes in the dark.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

The concentration of TNF-α in the cell culture supernatant is determined using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[5]

Protocol:

  • A 96-well ELISA plate is coated with a capture antibody specific for mouse TNF-α and incubated overnight at 4°C.

  • The plate is then washed and blocked with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Cell culture supernatants from the NO inhibition assay (or a parallel experiment) are added to the wells and incubated for 2 hours at room temperature.

  • After washing, a biotinylated detection antibody specific for mouse TNF-α is added to each well and incubated for 1-2 hours at room temperature.

  • The plate is washed again, and a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes at room temperature.

  • After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color develops.

  • The reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • The absorbance is measured at 450 nm. The concentration of TNF-α is determined from a standard curve generated with recombinant mouse TNF-α.

In Vivo Anti-Inflammatory Activity

The in vivo anti-inflammatory efficacy of the lead compound was evaluated using the xylene-induced ear edema model in mice.

Data Summary

Compound 6e was found to be more potent than the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen in reducing xylene-induced ear edema in mice.[2] Specific quantitative data on the percentage of edema inhibition for compound 6e was not available in the searched literature. For comparison, repeated oral doses of indomethacin (1 mg/kg) have been shown to decrease edema formation by 59.9% in this model.[6]

Experimental Protocol: Xylene-Induced Ear Edema

This model is a common acute inflammation assay used to screen for anti-inflammatory drugs.[7]

Protocol:

  • Mice are randomly divided into control, positive control (e.g., ibuprofen or dexamethasone), and test compound groups.

  • The test compounds are administered orally or intraperitoneally at various doses. The control group receives the vehicle.

  • After a specific pre-treatment time (e.g., 30-60 minutes), a fixed volume (e.g., 20-30 µL) of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

  • After a set period (e.g., 15-60 minutes) following xylene application, the mice are euthanized.

  • A circular section of both ears is removed using a cork borer and weighed.

  • The degree of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches.

  • The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(C - T) / C] x 100 Where C is the mean ear edema weight of the control group, and T is the mean ear edema weight of the drug-treated group.

Mechanism of Action: NF-κB Signaling Pathway

Further investigations into the mechanism of action of the lead compound 6e revealed its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Western Blot Analysis

Western blot analysis of LPS-stimulated RAW 264.7 macrophages treated with compound 6e showed that it could restore the phosphorylation level of IκBα and the protein expression of the p65 subunit of NF-κB.[2] This suggests that the anti-inflammatory effects of these compounds are, at least in part, mediated through the inhibition of NF-κB activation.

Experimental Protocol: Western Blot

Protocol:

  • Cell Lysis: RAW 264.7 cells are treated as in the in vitro assays. After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are mixed with Laemmli sample buffer, boiled, and then separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated IκBα, total IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Visualizations

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cell_culture RAW 264.7 Cell Culture compound_treatment Compound Pre-treatment cell_culture->compound_treatment lps_stimulation LPS Stimulation (1 µg/mL) compound_treatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection cell_lysis Cell Lysis lps_stimulation->cell_lysis no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay tnfa_elisa TNF-α ELISA supernatant_collection->tnfa_elisa western_blot Western Blot (p-IκBα, p65) cell_lysis->western_blot animal_grouping Animal Grouping (Mice) compound_admin Compound Administration animal_grouping->compound_admin xylene_application Topical Xylene Application compound_admin->xylene_application euthanasia Euthanasia & Ear Punch xylene_application->euthanasia weighing Weighing & Edema Calculation euthanasia->weighing start Start start->cell_culture start->animal_grouping

Caption: Experimental workflow for in vitro and in vivo anti-inflammatory studies.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p65->p_IkBa p65_p50 p65/p50 (Active) p_IkBa->p65_p50 Degradation of p-IκBα releases p65/p50 nucleus Nucleus p65_p50->nucleus Translocation gene_transcription Gene Transcription nucleus->gene_transcription inflammatory_mediators Inflammatory Mediators (NO, TNF-α) gene_transcription->inflammatory_mediators compound Compound 6e compound->IKK Inhibits (?) compound->IkBa_p65 Restores p-IκBα (Inhibits degradation)

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

References

Structural Elucidation of Novel Piperidine-Based Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine ring is a ubiquitous heterocyclic motif and a cornerstone in modern medicinal chemistry.[1] As a six-membered heterocycle containing a nitrogen atom, it is a prevalent structural feature in a vast number of FDA-approved pharmaceuticals and natural alkaloids.[1][2] Piperidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, neuropharmacological, and antiviral properties.[3][4][5] The precise three-dimensional arrangement of substituents on the piperidine scaffold is critical for biological activity, making unambiguous structural elucidation a paramount step in the drug discovery and development process.[6][7]

This technical guide provides a comprehensive overview of the core analytical techniques, experimental protocols, and integrated strategies employed for the structural determination of novel piperidine-based compounds. It is designed to serve as a practical resource for researchers navigating the complexities of characterizing these vital chemical entities.

Core Analytical Techniques for Structural Elucidation

The determination of a novel molecular structure is a puzzle solved by integrating data from multiple analytical techniques. For piperidine derivatives, the most critical methods are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution. For piperidine derivatives, NMR is indispensable for establishing connectivity and, crucially, for conformational analysis of the six-membered ring.[8][9] The piperidine ring typically adopts a chair conformation to minimize steric strain, but boat conformations can also exist, particularly in hindered or N-substituted derivatives.[10]

Key NMR experiments include:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. Coupling constants (J-values) are vital for determining the relative orientation (axial vs. equatorial) of substituents on the piperidine ring.[10]

  • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment.

  • 2D NMR (COSY, HSQC/HETCOR): These experiments establish connectivity. Correlation Spectroscopy (COSY) shows ¹H-¹H coupling correlations, while Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Correlation (HETCOR) correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of the skeleton.[11]

Data Presentation: Representative NMR Data

The following table summarizes typical spectroscopic data for a substituted piperidine derivative, illustrating how chemical shifts and coupling constants inform stereochemical assignments.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for a Substituted Piperidine

Position δ ¹³C (ppm) δ ¹H (ppm) Multiplicity J (Hz) Inferred Orientation
C-2 58.5 3.15 ddd 11.2, 4.5, 2.1 -
C-3 35.2 1.80 (ax) dddd 12.5, 11.2, 4.8, 2.5 Axial
1.65 (eq) dddd 12.5, 4.5, 3.0, 1.8 Equatorial
C-4 68.9 3.85 tt 10.5, 4.8 -
C-5 34.8 1.75 (ax) dddd 12.8, 10.5, 4.5, 2.2 Axial
1.60 (eq) dddd 12.8, 4.8, 3.2, 2.0 Equatorial
C-6 58.1 3.10 ddd 11.0, 4.5, 2.0 -

Data are hypothetical and compiled for illustrative purposes based on typical values found in the literature.[10][11]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight of a compound and providing structural clues through fragmentation analysis.[12] Electrospray Ionization (ESI) is a soft ionization technique well-suited for piperidine derivatives, often yielding a prominent protonated molecular ion ([M+H]⁺).[13] Tandem mass spectrometry (MS/MS) involves selecting this molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions.[14] The fragmentation patterns are often predictable and can help identify the core structure and the nature of its substituents.[12][15] Common fragmentation pathways for piperidine alkaloids include the neutral loss of water or acetic acid.[12]

Data Presentation: Key ESI-MS/MS Fragmentation Data

Table 2: Common ESI-MS/MS Fragmentation Patterns for Piperidine Alkaloids

Precursor Ion (m/z) Key Fragment Ion (m/z) Neutral Loss Structural Implication Reference
326 308 H₂O (18 Da) Presence of a hydroxyl group [13][14]
368 308 CH₃CO₂H (60 Da) Presence of an acetate group [14]
298 280 H₂O (18 Da) Presence of a hydroxyl group [13]

Data derived from studies on alkaloids from Senna spectabilis.[13][14]

Single-Crystal X-ray Crystallography

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state.[6][16] It provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers, offering definitive proof of a proposed structure.[17][18] Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step in the process.[16]

Data Presentation: Comparative Crystallographic Data

The table below presents crystallographic data for representative piperidine derivatives, showcasing key parameters that define the crystal lattice and molecular packing.

Table 3: Comparative Crystallographic Data for Substituted Piperidine Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Reference
t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one C₂₄H₂₃NO Monoclinic P2₁/n 9.8918 30.6042 12.3878 92.426 [16]
1,2-dimorpholinoethane C₁₀H₂₀N₂O₂ Monoclinic P2₁/n 6.0430 8.0805 11.1700 97.475 [18]
Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate C₂₄H₂₆N₂O₄S Monoclinic P2₁/n - - - - [19]

Note: Full unit cell parameters for the third entry were not detailed in the provided search abstract but are confirmed to be in the monoclinic P2₁/n space group.[19]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful structural elucidation.

Protocol 1: Purification of a Novel Piperidine Derivative by Recrystallization

This protocol is suitable for obtaining high-purity crystalline material from a crude solid product, a prerequisite for many analytical techniques, especially X-ray crystallography.[20]

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[20] Common solvents for piperidine derivatives include ethanol, methanol, and ethyl acetate.[16]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected hot solvent until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.[20]

  • Crystallization: Allow the clear, hot solution to cool slowly to room temperature. To promote the formation of larger, higher-quality crystals, the flask can be covered to slow evaporation.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[20]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The purified compound is now ready for analysis.

Protocol 2: General Procedure for NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum to confirm sample concentration and purity. Following this, acquire a ¹³C NMR spectrum and a series of 2D NMR spectra (e.g., COSY, HSQC). For conformational analysis, temperature-dependent NMR studies may be necessary.[9][21]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate software.

  • Spectral Analysis: Integrate the ¹H NMR signals and assign chemical shifts for all protons and carbons by analyzing the 1D and 2D spectra. Measure the coupling constants (J-values) from the ¹H spectrum to infer the stereochemical relationships between protons.

Protocol 3: Structural Determination by Single-Crystal X-ray Crystallography

This protocol outlines the major steps for determining a molecular structure using a single-crystal X-ray diffractometer.[16]

  • Crystal Selection and Mounting: Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in size) free of cracks or defects. Mount the crystal on a goniometer head.[16]

  • Data Collection: Place the mounted crystal in the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.[16][17]

  • Structure Solution: The collected diffraction data (intensities and positions of reflections) are used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the atoms in the crystal lattice.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using established crystallographic metrics to ensure its quality and correctness before being prepared for publication or deposition in a crystallographic database.

Mandatory Visualizations: Workflows and Pathways

Visual diagrams are essential for conceptualizing complex processes and relationships in structural elucidation.

G cluster_0 Integrated Structural Elucidation Workflow cluster_1 Spectroscopic & Spectrometric Analysis crude Novel Compound (Crude Product) purify Purification (e.g., Recrystallization, Chromatography) crude->purify pure Purified Compound purify->pure xray Single-Crystal X-ray Crystallography purify->xray Crystal Growth ms Mass Spectrometry (ESI-MS/MS) pure->ms nmr NMR Spectroscopy (1D & 2D) pure->nmr data_int Data Integration & Analysis ms->data_int nmr->data_int xray->data_int structure Final Elucidated Structure data_int->structure

Caption: An integrated workflow for the structural elucidation of novel compounds.

G cluster_main Logical Relationships in Data Interpretation ms MS Data (Molecular Formula) prop_struct Proposed Structure ms->prop_struct nmr NMR Data (Connectivity & Stereochemistry) nmr->prop_struct final_struct Confirmed Structure nmr->final_struct Corroboration xray X-ray Data (3D Structure & Absolute Config.) xray->final_struct prop_struct->xray Confirmation

Caption: Logical flow of integrating analytical data to confirm a molecular structure.

Biological Context: Signaling Pathways

Understanding the structure of a novel piperidine compound is often a means to an end: elucidating its biological function. Many piperidine derivatives exert their effects by modulating key cellular signaling pathways involved in diseases like cancer.[22][23] For example, the PI3K/Akt pathway is a crucial regulator of cell survival and proliferation that is often dysregulated in cancer.[4]

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3  Converts pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt Recruits pdk1->akt Phosphorylates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream cell_effects Cell Survival & Proliferation downstream->cell_effects inhibitor Piperidine-Based Inhibitor inhibitor->akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a piperidine-based compound.

Conclusion

The structural elucidation of novel piperidine-based compounds is a systematic process that relies on the powerful synergy of modern analytical techniques. A logical workflow that begins with purification, followed by parallel spectroscopic and spectrometric analyses, and culminates in definitive X-ray crystallographic confirmation, is essential for success. By combining high-quality data from NMR, MS, and crystallography, researchers can confidently determine the precise chemical structure, stereochemistry, and conformation of these vital molecules, paving the way for further investigation into their pharmacological properties and potential as next-generation therapeutics.

References

Methodological & Application

Synthesis of 2-(Piperidin-4-yloxy)acetic Acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-(Piperidin-4-yloxy)acetic acid, a valuable building block in medicinal chemistry. The synthesis is accomplished through a robust three-step sequence commencing with the O-alkylation of commercially available N-Boc-4-hydroxypiperidine, followed by saponification of the resulting ester, and culminating in the acidic deprotection of the Boc (tert-butoxycarbonyl) group. This protocol offers clear methodologies and data presentation to facilitate its replication in a laboratory setting.

Introduction

Piperidine derivatives are integral scaffolds in a vast array of pharmaceuticals due to their favorable physicochemical properties and ability to interact with various biological targets. The title compound, this compound, incorporates a flexible ether linkage and a carboxylic acid moiety, making it a versatile synthon for the development of novel therapeutic agents. The following protocol outlines a reliable pathway for its synthesis, starting from readily accessible materials.

Overall Reaction Scheme

Synthesis_Scheme N_Boc_Pip N-Boc-4-hydroxypiperidine step1 1. NaH, THF, 0 °C 2. BrCH2CO2Et, 0 °C to rt Intermediate_Ester Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate step2 LiOH, THF/H2O, rt Intermediate_Acid 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetic acid step3 TFA, DCM, rt Final_Product This compound step1->Intermediate_Ester step2->Intermediate_Acid step3->Final_Product

Caption: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate

This step involves the Williamson ether synthesis to couple N-Boc-4-hydroxypiperidine with ethyl bromoacetate.[1][2]

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl bromoacetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous THF under an inert nitrogen atmosphere at 0 °C, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.

  • Add ethyl bromoacetate (1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ester.

Step 2: Synthesis of 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetic acid

This step involves the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the ethyl ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq.) to the solution and stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Step 3: Synthesis of this compound (Final Product)

This final step is the deprotection of the N-Boc group under acidic conditions.[3][4]

Materials:

  • 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetic acid

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected acid (1.0 eq.) in dichloromethane.

  • Add trifluoroacetic acid (e.g., 20-50% v/v in DCM) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is completely consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Triturate the residue with diethyl ether to precipitate the product as its trifluoroacetate salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the final product. Alternatively, the free base can be obtained by neutralization with a suitable base and subsequent purification.

Data Presentation

StepReactantReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1N-Boc-4-hydroxypiperidine1. NaH2. Ethyl bromoacetateTHF0 to rt2 - 670 - 85
2Ethyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetateLiOHTHF/H₂Ort2 - 490 - 98
32-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetic acidTFADCMrt1 - 3>95

Experimental Workflow Diagram

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Boc Deprotection A Suspend NaH in anhydrous THF under N2 at 0 °C B Add N-Boc-4-hydroxypiperidine solution dropwise A->B C Stir at 0 °C for 30 min B->C D Add ethyl bromoacetate dropwise at 0 °C C->D E Warm to rt and stir until completion (TLC) D->E F Quench with aq. NH4Cl E->F G Extract with EtOAc, wash, dry, and concentrate F->G H Purify by column chromatography G->H I Dissolve ester in THF/H2O H->I Intermediate Ester J Add LiOH and stir at rt (TLC) I->J K Remove THF in vacuo J->K L Acidify with 1 M HCl at 0 °C K->L M Extract with EtOAc, wash, dry, and concentrate L->M N Dissolve N-Boc acid in DCM M->N Intermediate Acid O Add TFA and stir at rt (TLC) N->O P Concentrate in vacuo O->P Q Precipitate with diethyl ether P->Q R Filter and dry the final product Q->R

Caption: Detailed workflow for the synthesis of this compound.

References

Application Notes: Evaluating the Anti-Inflammatory Potential of 2-(Piperidin-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation contributes to a wide range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cardiovascular disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. 2-(Piperidin-4-yloxy)acetic acid is a synthetic compound of interest for its potential therapeutic properties. These application notes provide a comprehensive framework for researchers to evaluate its in vitro anti-inflammatory effects using a panel of robust and well-established assays.

The protocols outlined herein are designed to assess the ability of this compound to modulate key pathways in the inflammatory response. The primary model used is the lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7), a standard for screening anti-inflammatory compounds.[1][2] Key inflammatory mediators investigated include nitric oxide (NO), pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and the activity of the cyclooxygenase-2 (COX-2) enzyme.[3][4] The central role of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a master regulator of inflammation is also considered.[5][6]

Key Assays for Anti-Inflammatory Screening

A multi-faceted approach is essential for characterizing the anti-inflammatory profile of a test compound. This panel of assays provides a comprehensive in vitro evaluation:

  • Cell Viability Assay (MTT Assay): A crucial first step to ensure that any observed anti-inflammatory effects are not a result of cytotoxicity.[7][8] This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Nitric Oxide (NO) Production Assay (Griess Assay): Macrophages produce high levels of NO via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with LPS.[9][10] NO is a key inflammatory mediator, and its inhibition is a common indicator of anti-inflammatory activity. The Griess assay quantitatively measures nitrite, a stable product of NO, in cell culture supernatants.[11]

  • Pro-Inflammatory Cytokine Quantification (ELISA): Upon activation, macrophages release a cascade of pro-inflammatory cytokines, including TNF-α and IL-6, which amplify the inflammatory response.[4] Enzyme-Linked Immunosorbent Assays (ELISA) are used to specifically quantify the concentration of these cytokines in the supernatant of treated cells.[12][13]

  • Cyclooxygenase-2 (COX-2) Inhibition Assay: COX-2 is an enzyme that is rapidly upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[14] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes. A cell-free fluorometric assay can directly measure the ability of the compound to inhibit COX-2 activity.[15][16]

Data Presentation

Quantitative results from the described assays should be systematically organized to facilitate analysis and comparison. The following tables are examples of how to present the data for this compound.

Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages

Concentration (µM)Mean Absorbance (570 nm) ± SDCell Viability (%)
Vehicle Control (0.1% DMSO)0.98 ± 0.05100
10.97 ± 0.0699.0
100.95 ± 0.0496.9
250.93 ± 0.0794.9
500.91 ± 0.0592.9
1000.88 ± 0.0689.8

Data are represented as mean ± standard deviation (SD) of three independent experiments. Cell viability is calculated as a percentage of the vehicle-treated control group.

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production

TreatmentConcentration (µM)Nitrite (µM) ± SDInhibition of NO Production (%)
Control (Unstimulated)-1.2 ± 0.3-
LPS (1 µg/mL)-35.4 ± 2.10
LPS + Compound130.1 ± 1.815.0
LPS + Compound1022.5 ± 1.536.4
LPS + Compound2515.3 ± 1.156.8
LPS + Compound508.9 ± 0.974.9
IC₅₀ (µM) 20.5

IC₅₀ represents the concentration of the compound that inhibits 50% of the LPS-induced NO production.

Table 3: Inhibitory Effect of this compound on Pro-Inflammatory Cytokine Production

Treatment (50 µM)TNF-α (pg/mL) ± SDInhibition (%)IL-6 (pg/mL) ± SDInhibition (%)
Control (Unstimulated)45 ± 8-98 ± 12-
LPS (1 µg/mL)2850 ± 15004500 ± 2100
LPS + Compound1311 ± 9554.02115 ± 18053.0
LPS + Dexamethasone (10 µM)627 ± 5578.0990 ± 9078.0

Dexamethasone is used as a positive control for the inhibition of cytokine production.

Table 4: Direct Inhibition of COX-2 Enzyme Activity

InhibitorConcentration (µM)Relative Fluorescence Units (RFU/min) ± SDInhibition (%)
No Inhibitor Control-8500 ± 3100
Compound17905 ± 2807.0
Compound106375 ± 25025.0
Compound504420 ± 19048.0
Compound1002975 ± 15065.0
Celecoxib (Positive Control)11275 ± 9085.0
IC₅₀ (µM) 52.1

Celecoxib, a known selective COX-2 inhibitor, is used as a positive control.[15]

Mandatory Visualizations

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare 2-(Piperidin-4-yloxy) acetic acid Stock Solutions assay_mtt 1. Cytotoxicity (MTT) Assay (Determine Non-Toxic Conc.) prep_compound->assay_mtt prep_cells Culture RAW 264.7 Macrophage Cells prep_cells->assay_mtt assay_no 2. NO Production Assay (LPS Stimulation) assay_mtt->assay_no assay_elisa 3. Cytokine (TNF-α, IL-6) ELISA assay_no->assay_elisa analysis Calculate Viability (%), Inhibition (%), and IC₅₀ Values assay_elisa->analysis assay_cox 4. Cell-Free COX-2 Inhibition Assay assay_cox->analysis

Caption: Experimental workflow for screening this compound.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus IkB->Nucleus Translocation NFkB_p50->Nucleus Translocation DNA DNA (κB sites) NFkB_p65->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Gene Transcription Compound 2-(Piperidin-4-yloxy) acetic acid Compound->IKK Inhibits? P1

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol determines the concentration range of this compound that is non-toxic to RAW 264.7 cells.

  • Materials:

    • RAW 264.7 cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing various concentrations of the compound (e.g., 1 to 100 µM) or vehicle control (e.g., 0.1% DMSO).

    • Incubate for 24 hours at 37°C.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

2. Nitric Oxide (NO) Production Assay

This protocol measures the effect of the compound on NO production in LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 cells and culture medium

    • This compound

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (NaNO₂) standard

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Include a vehicle control.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group and an LPS-only group.[10]

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Part A to all supernatants and standards.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B.

    • Incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.[11]

    • Calculate the nitrite concentration in the samples by interpolating from the standard curve and determine the percentage of inhibition.

3. Pro-Inflammatory Cytokine Quantification by ELISA

This protocol quantifies the inhibition of TNF-α and IL-6 production.

  • Materials:

    • Cell culture supernatants from the NO assay (or a parallel experiment)

    • Mouse TNF-α and IL-6 ELISA kits

    • Wash buffer

    • Assay diluent

    • Detection antibody

    • Enzyme reagent (e.g., Streptavidin-HRP)

    • Substrate solution (e.g., TMB)

    • Stop solution

    • 96-well ELISA plates

  • Procedure:

    • Perform the assay according to the manufacturer's protocol for the specific ELISA kit.[17][18]

    • Briefly, add standards and cell culture supernatants to the antibody-pre-coated wells.

    • Incubate to allow the cytokine to bind to the immobilized capture antibody.

    • Wash the plate to remove unbound substances.

    • Add a biotin-conjugated detection antibody specific for the cytokine of interest.

    • Incubate and wash.

    • Add Streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.

    • Incubate and wash.

    • Add a chromogenic substrate (TMB), which develops a color in proportion to the amount of bound enzyme.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition.

4. Fluorometric COX-2 Inhibition Assay

This cell-free assay directly measures the enzymatic activity of COX-2.

  • Materials:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe (e.g., Amplex Red)

    • Heme cofactor

    • Arachidonic Acid (substrate)

    • This compound

    • Celecoxib (positive control inhibitor)

    • 96-well black opaque plate

    • Fluorescence plate reader

  • Procedure:

    • Follow the protocol provided with a commercial COX-2 inhibitor screening kit.[15][16][19]

    • Prepare a reaction mix containing COX Assay Buffer, Heme, and the COX Probe.

    • In a 96-well black plate, add the test compound at various concentrations, a positive control (Celecoxib), and a solvent control.

    • Add the diluted COX-2 enzyme to all wells except for a no-enzyme background control.

    • Incubate briefly to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells simultaneously.

    • Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/590 nm) for 5-10 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percentage of inhibition for each compound concentration relative to the no-inhibitor control and calculate the IC₅₀ value.

References

Application of 2-(Piperidin-4-yloxy)acetic Acid in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(Piperidin-4-yloxy)acetic acid scaffold is a versatile building block in medicinal chemistry, recognized for its prevalence in a variety of biologically active compounds. The piperidine ring, a saturated heterocycle, is a common motif in many approved drugs due to its favorable pharmacokinetic properties, including improved solubility and the ability to form salt derivatives. The ether linkage and the acetic acid moiety provide crucial points for hydrogen bonding and further chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. This document provides a comprehensive overview of the applications of this compound and its derivatives, complete with detailed experimental protocols and data presented for comparative analysis.

Key Applications in Drug Discovery

Derivatives of this compound have been investigated for a range of therapeutic targets, demonstrating the scaffold's utility in developing novel therapeutic agents. Key areas of application include:

  • Anti-inflammatory Agents: The scaffold has been incorporated into molecules designed to inhibit key inflammatory mediators.

  • Enzyme Inhibitors: Notably, derivatives have shown potent inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory and pain pathways.

  • Antifungal Agents: The piperidine core is a known pharmacophore in antifungal drugs, and derivatives of this compound have been explored for their ability to disrupt fungal cell membrane integrity by inhibiting ergosterol biosynthesis.

  • Central Nervous System (CNS) Agents: The scaffold is a component of compounds targeting CNS receptors, such as histamine H3 receptor inverse agonists, which have potential applications in treating cognitive and sleep disorders.

Quantitative Data Summary

The following tables summarize the biological activities of various derivatives incorporating the this compound core structure.

Table 1: Inhibition of Soluble Epoxide Hydrolase (sEH) by 2-(Piperidin-4-yl)acetamide Derivatives

Compound IDModification on Piperidine NitrogenHuman sEH IC₅₀ (nM)Murine sEH IC₅₀ (nM)
Derivative 1 Benzohomoadamantane-acetamide< 0.5< 0.5
Derivative 2 Adamantane-acetamide1.2 ± 0.20.8 ± 0.1
Derivative 3 4-Trifluoromethylphenyl-acetamide3.5 ± 0.52.1 ± 0.3

Data synthesized from studies on potent sEH inhibitors.[1][2][3]

Table 2: Anti-inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

Compound IDModification on Piperidine NitrogenNO Production IC₅₀ (µM)TNF-α Production IC₅₀ (µM)
6e 4-Fluorobenzyl0.861.87
6a Benzyl3.455.12
7b 4-Chlorobenzoyl5.218.93

Data from studies on novel anti-inflammatory agents.

Table 3: Antifungal Activity of 2-(N-alkylpiperidin-4-yl)isoquinoline Derivatives

Compound IDAlkyl Chain Length on Piperidine NitrogenCandida albicans MIC (µg/mL)Candida krusei MIC (µg/mL)
Compound A C1242
Compound B C1084
Compound C C8168

MIC: Minimum Inhibitory Concentration. Data from studies on novel antimycotics.

Table 4: Histamine H3 Receptor Binding Affinity of Phenoxypiperidine Analogs

Compound IDFused Ring SystemhH₃R Kᵢ (nM)
R,S-4a Fused cyclopropyl-4,5-dihydropyridazin-3-one8.73
Analog 1 Pyridazin-3-one12.5
Analog 2 Thiazolo[5,4-c]pyridine4.0

Kᵢ: Inhibitory constant. Data from studies on H3R inverse agonists.[4][5][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound derivatives.

Protocol 1: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against human soluble epoxide hydrolase (sEH).

Materials:

  • Purified recombinant human sEH

  • (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate

  • Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute these solutions in Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • To each well of a 96-well plate, add 2 µL of the diluted test compound solution. For control wells (100% activity), add 2 µL of DMSO. For blank wells (no enzyme activity), add 2 µL of a known potent sEH inhibitor.

  • Add 158 µL of the sEH enzyme solution (final concentration ~1 nM) in Assay Buffer to each well.

  • Incubate the plate at 30°C for 5 minutes to allow the compounds to interact with the enzyme.

  • Initiate the reaction by adding 40 µL of the PHOME substrate solution (final concentration 5 µM) to each well.

  • Immediately begin monitoring the increase in fluorescence at 330 nm excitation and 465 nm emission over a period of 20 minutes at 30°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9][10][11][12]

Protocol 2: In Vitro Anti-inflammatory Activity Assay (NO and TNF-α Production)

This protocol details the procedure to assess the anti-inflammatory effects of test compounds by measuring the inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2][13][14][15]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Griess Reagent (for NO measurement)

  • Mouse TNF-α ELISA kit

  • 96-well cell culture plates

  • Spectrophotometer (for NO measurement)

  • ELISA plate reader

Procedure:

Cell Culture and Treatment:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

Nitric Oxide (NO) Measurement (Griess Assay):

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control.

TNF-α Measurement (ELISA):

  • Collect the cell culture supernatants as described above.

  • Measure the concentration of TNF-α in the supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage inhibition of TNF-α production compared to the LPS-stimulated vehicle control.

Protocol 3: Ergosterol Biosynthesis Inhibition Assay

This protocol describes a method to determine the effect of test compounds on the ergosterol biosynthesis pathway in Candida albicans.

Materials:

  • Candida albicans strain

  • Sabouraud Dextrose Broth (SDB)

  • Test compounds dissolved in DMSO

  • Saponification solution (20% KOH in 90% ethanol)

  • n-Heptane

  • Sterile water

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Culture C. albicans in SDB to mid-log phase.

  • Inoculate fresh SDB with the C. albicans culture and add various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cultures for 16-24 hours at 35°C with shaking.

  • Harvest the fungal cells by centrifugation and wash with sterile water.

  • Resuspend the cell pellet in the saponification solution and incubate at 80°C for 1 hour.

  • After cooling, add sterile water and n-heptane to the mixture and vortex thoroughly to extract the non-saponifiable lipids (sterols).

  • Separate the phases by centrifugation and transfer the upper heptane layer to a new tube.

  • Evaporate the heptane to dryness under a stream of nitrogen.

  • Resuspend the dried sterol extract in a suitable solvent for GC-MS analysis.

  • Analyze the sterol composition by GC-MS. Identify and quantify ergosterol and any accumulated sterol intermediates by comparing their retention times and mass spectra to known standards.

  • Determine the percentage of ergosterol inhibition and the accumulation of specific intermediates to identify the potential enzyme target in the pathway.[4][16][17][18]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound derivatives.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFR TNFR IKK IKK Complex TNFR->IKK activates TNFa TNF-α TNFa->TNFR TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive p65 p50 IκBα p50 p50 p65 p65 NFkB_active p65 p50 NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to nucleus and binds to Compound 2-(Piperidin-4-yloxy)acetic acid derivative Compound->IKK inhibits Genes Pro-inflammatory Genes (TNF-α, iNOS) DNA->Genes promotes transcription of

Caption: Inhibition of the NF-κB Signaling Pathway.

H3R_Inverse_Agonist_MoA cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein H3R->G_protein constitutively active AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP Histamine_synthesis Histamine Synthesis cAMP->Histamine_synthesis regulates Histamine_release Histamine Release cAMP->Histamine_release regulates Histamine Histamine Histamine_synthesis->Histamine produces Histamine_release->Histamine releases Inverse_Agonist 2-(Piperidin-4-yloxy)acetic acid derivative (Inverse Agonist) Inverse_Agonist->H3R binds and inactivates Histamine->H3R binds (autoreceptor)

Caption: Mechanism of Action of an H3R Inverse Agonist.

sEH_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - sEH Enzyme - PHOME Substrate - Test Compounds - Assay Buffer start->prepare_reagents plate_setup Plate Setup (96-well): - Add Test Compounds - Add Controls (DMSO, Inhibitor) prepare_reagents->plate_setup add_enzyme Add sEH Enzyme Solution plate_setup->add_enzyme pre_incubation Pre-incubate (30°C, 5 min) add_enzyme->pre_incubation add_substrate Add PHOME Substrate pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Ex: 330nm, Em: 465nm) add_substrate->measure_fluorescence data_analysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Experimental Workflow for sEH Inhibition Assay.

Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its demonstrated utility across a range of biological targets, including enzymes and CNS receptors, underscores its importance in medicinal chemistry. The protocols and data presented herein provide a foundational resource for researchers engaged in the development of drugs incorporating this privileged structure. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

References

Application Notes and Protocols for Testing the Biological Activity of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to their prevalence in a wide array of biologically active compounds and FDA-approved pharmaceuticals.[1] The conformational flexibility of the piperidine ring and its capacity to form diverse molecular interactions make it a versatile scaffold in the design of novel therapeutics.[1] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] This document provides detailed application notes and standardized protocols for the in vitro and in vivo evaluation of the biological activity of piperidine derivatives, intended to guide researchers in the screening and development of new therapeutic agents.

I. Anticancer Activity

Piperidine moieties are integral to numerous anticancer drugs, modulating critical signaling pathways, inducing apoptosis, and interacting directly with DNA.[1][4]

Data Presentation: In Vitro Cytotoxicity of Piperidine Derivatives

The following table summarizes the cytotoxic potential of various piperidine derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1][5]
MDA-MB-231Breast (ER-)1.2 ± 0.12[5]
Compound 17aPC3Prostate0.81[1][5]
MGC803Gastric1.09[1][5]
MCF-7Breast1.30[1][5]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[1][5]
HT29Colon4.1 (GI50, µg/mL)[1][5]
NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[5]
Piperidine-substituted chalcones (P1)MCF-7Breast15.94[6]
HCT116Colon22.12[6]
NCI-H460Lung18.50[6]
Piperidone Monocarbonyl Curcumin Analogues (2,5-2Cl)A549Lung< 5[7]
Piperidone Monocarbonyl Curcumin Analogues (2Br-5Cl)A549Lung< 5[7]
Piperidone Monocarbonyl Curcumin Analogues (2-Cl)A549Lung< 5[7]
Piperidone Monocarbonyl Curcumin Analogues (2-F)A549Lung< 5[7]
Experimental Protocols

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)[6][7]

  • 96-well plates

  • Complete cell culture medium

  • Piperidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Dimethyl sulfoxide (DMSO)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed human cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for another 48 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curves.[5]

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plates start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Piperidine Derivatives incubation1->compound_treatment incubation2 Incubate 48h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 formazan_solubilization Add DMSO to Dissolve Formazan incubation3->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 Value absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow for determining cell viability using the MTT assay.

Signaling Pathways in Cancer

Piperidine derivatives can exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and apoptosis.[4]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Piperidine Piperidine Derivative Piperidine->PI3K inhibits

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.

II. Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Piperidine derivatives have shown considerable promise in this area.[8]

Data Presentation: Antimicrobial Efficacy of Piperidine Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents the visible growth of a microorganism.

Derivative ClassMicroorganismMIC (µg/mL)Reference
Piperidine-substituted halogenobenzenesStaphylococcus aureus32–128[9]
Bacillus subtilis32–512[9]
Yersinia enterocolitica32–512[9]
Escherichia coli32–512[9]
Klebsiella pneumoniae32–512[9]
Candida albicans32–64[9]
PiperidinothiosemicarbazonesMycobacterium tuberculosis1.35–2.18 (IC50, µM)[10]
Experimental Protocol

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Materials:

  • Bacterial and fungal strains[6]

  • 96-well microtiter plates

  • Appropriate broth media (e.g., Mueller-Hinton Broth)

  • Piperidine derivatives

  • Standard antibiotics (as reference compounds)[3]

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture bacterial and fungal strains in the appropriate broth to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL for bacteria).[6]

  • Serial Dilution of Compounds: Serially dilute the test compounds in a 96-well microtiter plate containing broth medium to obtain a range of concentrations (e.g., 1 to 512 µg/mL).[3][6]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[3]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[3]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[3][6]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][6]

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Piperidine Derivatives in Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate Plates (24-48h) inoculate->incubate determine_mic Determine MIC by Visual Inspection or Absorbance incubate->determine_mic end End determine_mic->end

Caption: General workflow for antimicrobial susceptibility testing.

III. Neuroprotective Activity

Piperidine derivatives have shown potential in the management of neurodegenerative diseases by modulating key enzymes and signaling pathways.[3][11]

Data Presentation: Enzyme Inhibitory Activity

The in vitro inhibitory activities (IC50 values) of piperidine-containing compounds against enzymes relevant to neurodegenerative diseases are summarized below.

Derivative ClassTarget EnzymeIC50Reference
Benzimidazole-Based Pyrrole/Piperidine HybridsAcetylcholinesterase (AChE)19.44 ± 0.60 to 36.05 ± 0.4 µM[3]
Butyrylcholinesterase (BChE)21.57 ± 0.61 to 39.55 ± 0.03 µM[3]
4-Piperidine-Based ThiosemicarbazonesDihydrofolate Reductase (DHFR)13.70 ± 0.25 to 47.30 ± 0.86 µM[3]
Piperidine Urea Derivatives (A10)SH-SY5Y cell protection (vs. L-glutamic acid)Potent activity at 0.1, 1, 10 µmol/L[11][12]
Experimental Protocol

This assay evaluates the ability of compounds to protect neuronal cells from excitotoxicity induced by glutamate.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • 96-well plates

  • Cell culture medium

  • Piperidine derivatives

  • L-glutamic acid

  • MTT solution

  • DMSO

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in 96-well plates until they reach optimal confluence.

  • Compound Pre-treatment: Treat the cells with various concentrations of the piperidine derivatives for a specified period (e.g., 2 hours).

  • Glutamate Challenge: Induce neurotoxicity by exposing the cells to a high concentration of L-glutamic acid for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity section.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-treated control.

Neuroprotection_Signaling Piperine Piperine Analogue (e.g., 3b) Keap1 Keap1 Piperine->Keap1 inhibits dissociation from Nrf2 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Caption: Neuroprotective signaling via the Nrf2/Keap1 pathway.[13]

IV. Anti-inflammatory Activity

Experimental Protocol

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats

  • Piperidine derivatives

  • 1% Carrageenan solution in saline

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize rats for one week before the experiment.[6]

  • Compound Administration: Administer the test compounds or a vehicle control orally or intraperitoneally.[6]

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.[6]

  • Data Analysis: Calculate the percentage of edema inhibition for each compound compared to the control group.

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for the systematic evaluation of the biological activities of piperidine derivatives. The versatility of the piperidine scaffold continues to make it a highly attractive starting point for the development of new therapeutic agents across a range of diseases. Rigorous and standardized testing, as outlined in this document, is crucial for identifying and advancing promising lead compounds in the drug discovery pipeline.

References

Application Notes and Protocols: Methodology for Creating a Library of 2-(Piperidin-4-yloxy)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(piperidin-4-yloxy)acetic acid scaffold is a valuable starting point for the development of novel therapeutic agents. The piperidine ring is a privileged structure in medicinal chemistry, and its substitution allows for the fine-tuning of physicochemical and pharmacological properties.[1] This document provides a detailed methodology for the creation of a diverse library of this compound analogs. The protocols outlined below describe a robust synthetic pathway that allows for diversification at the piperidine nitrogen, enabling the exploration of the structure-activity relationship (SAR) of this compound class.

Overall Synthetic Strategy

The generation of the analog library follows a divergent synthetic approach, starting from a common intermediate. This strategy involves three main stages:

  • Synthesis of a Key Intermediate: Preparation of a piperidine core with the acetic acid moiety attached to the 4-position via an ether linkage. The piperidine nitrogen and the carboxylic acid are protected to allow for selective functionalization.

  • Library Diversification: Removal of the nitrogen protecting group followed by the introduction of a variety of substituents on the piperidine nitrogen using parallel synthesis techniques.

  • Final Deprotection: Removal of the carboxylic acid protecting group to yield the final library of this compound analogs.

Experimental Workflow Diagram

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Diversification cluster_2 Stage 3: Final Library A N-Boc-4-hydroxypiperidine C tert-butyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate A->C NaH, THF B tert-butyl bromoacetate B->C D tert-butyl 2-(piperidin-4-yloxy)acetate C->D TFA, DCM (Deprotection) F Diversified N-substituted intermediates D->F Reductive Amination or N-Alkylation/Arylation E R-CHO or R-X E->F G Library of this compound analogs F->G TFA, DCM (Deprotection)

Caption: Synthetic workflow for the generation of a this compound analog library.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate (Common Intermediate)

This protocol describes the synthesis of the key intermediate via Williamson ether synthesis.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • tert-butyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of tert-butyl bromoacetate (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Protocol 2: N-Deprotection of the Common Intermediate

This protocol describes the removal of the tert-butoxycarbonyl (Boc) protecting group.[1]

Materials:

  • tert-butyl 2-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)acetate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield tert-butyl 2-(piperidin-4-yloxy)acetate, which can be used in the next step without further purification.

Protocol 3: Library Diversification via N-Functionalization

The following are general procedures for introducing diversity at the piperidine nitrogen. These reactions can be performed in parallel in a multi-well plate format.

This procedure is suitable for introducing alkyl groups derived from aldehydes and ketones.[2]

Materials:

  • tert-butyl 2-(piperidin-4-yloxy)acetate

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

General Procedure:

  • To a solution of tert-butyl 2-(piperidin-4-yloxy)acetate (1.0 eq) and the desired aldehyde or ketone in anhydrous DCE, add sodium triacetoxyborohydride.

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be used in the final deprotection step.

This procedure is suitable for introducing alkyl or aryl groups using corresponding halides.[1]

Materials:

  • tert-butyl 2-(piperidin-4-yloxy)acetate

  • Alkyl or aryl halide (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

General Procedure:

  • To a solution of tert-butyl 2-(piperidin-4-yloxy)acetate (1.0 eq) in anhydrous MeCN, add the alkyl or aryl halide and K₂CO₃.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be used in the final deprotection step.

Protocol 4: Final Deprotection of the Carboxylic Acid

This protocol describes the removal of the tert-butyl ester to yield the final products.

Materials:

  • N-substituted tert-butyl 2-(piperidin-4-yloxy)acetate derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude N-substituted intermediate in a 1:1 mixture of TFA and DCM.

  • Stir the solution at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting crude product can be purified by preparative HPLC to yield the desired this compound analog.

Data Presentation

The following table summarizes hypothetical data for a representative library of this compound analogs.

Compound IDR-GroupSynthesis MethodYield (%)Purity (%)IC₅₀ (nM)
L1-001H-->95>10000
L1-002BenzylReductive Amination75>98150
L1-0034-FluorobenzylReductive Amination72>9998
L1-004CyclohexylmethylReductive Amination81>97250
L1-005PhenylN-Arylation55>95560
L1-0062-PyridylN-Arylation48>95420
L1-007EthylN-Alkylation85>98890

Biological Evaluation: High-Throughput Screening

Compounds of this class may interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[3][4] High-throughput screening (HTS) is essential to evaluate the biological activity of the newly synthesized library.

Potential Signaling Pathway: GPCR Activation

Many piperidine-containing compounds are known to modulate GPCR signaling. A common downstream effect of GPCR activation is the mobilization of intracellular calcium.[5]

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum A Ligand (Analog) B GPCR A->B C G-protein (Gq) B->C activates D PLC C->D activates E PIP2 D->E hydrolyzes F IP3 E->F G DAG E->G H IP3 Receptor F->H binds I Ca²⁺ Store H->I opens J Ca²⁺ Release I->J K Downstream Signaling J->K

Caption: A representative Gq-coupled GPCR signaling pathway leading to calcium mobilization.

Protocol 5: Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration upon compound treatment, which is a common method for screening GPCR modulators.[6]

Materials:

  • Cell line expressing the target GPCR (e.g., HEK293 or CHO cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (optional, to prevent dye leakage)

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the cells into 384-well microplates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Remove the culture medium and add the fluorescent calcium indicator dye solution to each well. Incubate the plate at 37 °C for 1 hour.

  • Compound Addition: Place the plate in the fluorescence plate reader. Add the library compounds at various concentrations to the wells using the instrument's automated injector.

  • Signal Detection: Measure the fluorescence intensity before and after the addition of the compounds. The change in fluorescence corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The response of each compound is typically expressed as a percentage of the response to a known agonist. Dose-response curves can be generated to determine the potency (EC₅₀ or IC₅₀) of the active compounds.

References

Application Notes and Protocols for Scaling Up the Synthesis of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals, natural products, and agrochemicals. Its prevalence underscores the critical importance of robust, efficient, and scalable methods for the synthesis of piperidine-containing molecules. Transitioning a synthetic route from the laboratory bench to pilot plant or industrial scale presents numerous challenges, including reaction safety, cost-effectiveness, product purity, and environmental impact. These application notes provide a comprehensive overview of modern, scalable techniques for piperidine synthesis, complete with detailed protocols, comparative data, and visual workflows to guide researchers and drug development professionals in this critical endeavor.

Key Scalable Synthetic Strategies

Several key methodologies have emerged as preferred routes for the large-scale synthesis of piperidines. These include the classic catalytic hydrogenation of pyridines, the increasingly popular continuous flow chemistry, and the highly selective biocatalytic and chemo-enzymatic approaches.

  • Catalytic Hydrogenation of Pyridines: This remains one of the most direct and atom-economical methods for producing simple piperidines and is widely used in industry.[1][2][3] The process involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.[2] Common catalysts include palladium, platinum, rhodium, and nickel.[3] For industrial-scale production, molybdenum disulfide is also frequently employed.[2] Challenges at scale include managing high pressures and temperatures, ensuring efficient catalyst activity and recovery, and preventing catalyst poisoning by the basic nitrogen atom of the pyridine and piperidine.[2]

  • Flow Chemistry: Continuous flow chemistry offers significant advantages for scaling up chemical reactions, including enhanced safety due to small reaction volumes, precise control over reaction parameters (temperature, pressure, and residence time), and the potential for straightforward automation and scale-up.[4][5][6][7] For piperidine synthesis, flow methods have been developed for diastereoselective additions to imines and for catalytic hydrogenations, demonstrating high yields and selectivities with short reaction times.[4] The scalability of flow processes can often be achieved by either running the system for a longer duration or by "numbering up" – using multiple reactor systems in parallel.[5]

  • Biocatalysis and Chemo-enzymatic Synthesis: These approaches leverage the high selectivity of enzymes to produce chiral piperidine derivatives with excellent enantiomeric purity, a crucial aspect for many pharmaceutical applications.[8][9][10] Methods combining biocatalytic steps, such as C-H oxidation, with chemical reactions like radical cross-coupling are emerging as powerful tools for the modular and efficient synthesis of complex piperidines.[11] While scaling up biocatalytic processes requires careful consideration of enzyme stability, activity, and cost, techniques such as enzyme immobilization can facilitate catalyst reuse and improve process economics.[9]

Data Presentation: Comparison of Scalable Synthesis Methods

The following tables summarize quantitative data for different scalable methods for piperidine synthesis, allowing for a direct comparison of their key performance indicators.

Table 1: Catalytic Hydrogenation of Pyridine Derivatives

CatalystSubstratePressure (bar)Temperature (°C)Time (h)Yield (%)Reference
Rhodium(III) Oxide (Rh₂O₃)Pyridine54016>95[2]
Platinum(IV) Oxide (PtO₂)Substituted Pyridine50-70Room Temp12-24High[2]
Ruthenium/CarbonPyridine (in microreactor)2.060100s (residence)~100[12]
Ruthenium/AluminaPyridine (in microreactor)5.080150s (residence)99.9[12]
Iridium(III) ComplexSubstituted Pyridines-Mild-High[13]

Table 2: Flow Chemistry Synthesis of Piperidine Derivatives

MethodSubstrateReagentResidence TimeTemperature (°C)Yield (%)Diastereomeric Ratio (dr)Reference
Grignard AdditionN-(tert-butylsulfinyl)-bromoimineGrignard ReagentMinutes-20 to 0>80>90:10[4][14]
HydrogenationPyridineH₂150s8099.9N/A[12]

Table 3: Biocatalytic Synthesis of Piperidine Derivatives

MethodEnzymeSubstrateReaction TypeScaleYield (%)Key FeatureReference
Multicomponent ReactionImmobilized Lipase (CALB)Benzaldehyde, Aniline, Acetoacetate esterOne-potGram scale91Reusable catalyst[9]
C-H Oxidation & Cross-CouplingEngineered Hydroxylases & Ni-catalystCarboxylated piperidinesChemo-enzymatic-HighModular synthesis of complex 3D molecules[11]

Experimental Protocols

Protocol 1: Scalable Catalytic Hydrogenation of a Substituted Pyridine using Platinum(IV) Oxide

This protocol is a representative method for the hydrogenation of a substituted pyridine on a laboratory scale, with considerations for scaling up.

Materials:

  • Substituted pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)

  • Glacial acetic acid (solvent)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Inert gas (Nitrogen or Argon)

  • Hydrogen gas (high purity)

  • Filtration aid (e.g., Celite®)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (e.g., 10 g).

  • Solvent Addition: Add glacial acetic acid as the solvent (e.g., 50-100 mL).

  • Catalyst Addition: Carefully add the PtO₂ catalyst (5 mol%) to the solution under an inert atmosphere if the substrate is air-sensitive.

  • Reaction Execution:

    • Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

    • Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2]

    • Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake.

  • Work-up:

    • Once the reaction is complete (no further hydrogen uptake), carefully vent the excess hydrogen gas.

    • Purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional solvent.

    • Carefully neutralize the filtrate by slowly adding it to a stirred, cooled solution of saturated sodium bicarbonate until the cessation of gas evolution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.[2]

  • Purification: Purify the crude product as necessary by distillation or column chromatography.

Protocol 2: Continuous Flow Synthesis of α-Chiral Piperidines via Grignard Addition

This protocol describes a highly diastereoselective synthesis of α-chiral piperidines using a continuous flow setup.[4][14]

Materials:

  • N-(tert-butylsulfinyl)-bromoimine

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Microfluidic reactor system with two syringe pumps, a T-mixer, a residence coil, and a back-pressure regulator.

Procedure:

  • Reagent Preparation:

    • Solution A: Prepare a 0.2 M solution of the N-(tert-butylsulfinyl)-bromoimine in anhydrous THF.

    • Solution B: Prepare a 0.4 M solution of the Grignard reagent in anhydrous THF.

  • Flow System Setup:

    • Assemble the microfluidic reactor system, ensuring all components are dry and the system is under an inert atmosphere (e.g., nitrogen or argon).

    • Immerse the residence coil in a cooling bath set to the desired temperature (e.g., -20 °C).[4]

  • Reaction Execution:

    • Set the flow rate of Solution A to 0.2 mL/min.

    • Set the flow rate of Solution B to 0.2 mL/min.

    • The two solutions are mixed in the T-mixer and enter the cooled residence coil. The residence time is determined by the coil volume and the total flow rate.

    • The reaction mixture exits the residence coil and passes through a back-pressure regulator (e.g., set to 5 bar) to prevent solvent boiling and ensure smooth flow.[4]

  • Work-up and Purification:

    • Collect the output from the reactor in a flask containing a quenching agent (e.g., saturated aqueous ammonium chloride).

    • Perform a standard aqueous work-up and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the crude product by flash chromatography to obtain the enantioenriched α-substituted piperidine.

Mandatory Visualizations

Signaling Pathways

Piperidine alkaloids, such as piperine found in black pepper, have been shown to modulate various signaling pathways implicated in cancer and inflammation.[15][16] The following diagrams illustrate the interaction of piperidine compounds with the PI3K/Akt and NF-κB pathways.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation Piperidine Piperidine Inhibitor Piperidine->PI3K Inhibition mTOR mTOR Akt->mTOR Activation Downstream Downstream Effects (Cell Growth, Proliferation, Survival) mTOR->Downstream Activation

Caption: PI3K/Akt signaling pathway and inhibition by piperidine compounds.

NFkB_Pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Piperidine Piperidine Compound Piperidine->IKK Inhibition Gene_expression Pro-inflammatory Gene Expression NFkB_active->Gene_expression Activation

Caption: NF-κB signaling pathway and modulation by piperidine compounds.[1][16][17]

Experimental and Logical Workflows

The following diagrams illustrate a general workflow for the synthesis and purification of piperidine compounds at scale, and a logical flow for comparing different synthetic routes.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage cluster_final Final Product Raw_Materials Raw Materials (e.g., Pyridine, H₂) Reactor Large-Scale Reactor (Batch or Flow) Raw_Materials->Reactor Reaction Reaction Monitoring (TLC, GC, HPLC) Reactor->Reaction Quenching Reaction Quenching Reaction->Quenching Filtration Catalyst Filtration Quenching->Filtration Extraction Liquid-Liquid Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Distillation / Crystallization Drying->Distillation Filtration->Extraction Chromatography Column Chromatography (if necessary) Distillation->Chromatography Optional QC Quality Control (NMR, MS, Purity) Distillation->QC Chromatography->QC Final_Product Pure Piperidine Compound QC->Final_Product

Caption: General workflow for large-scale synthesis and purification.

Route_Comparison_Logic cluster_routes Synthetic Route Evaluation cluster_criteria Evaluation Criteria Start Define Target Piperidine Molecule Route1 Route 1: Catalytic Hydrogenation Start->Route1 Route2 Route 2: Flow Chemistry Start->Route2 Route3 Route 3: Biocatalysis Start->Route3 Yield Yield & Purity Route1->Yield Scalability Scalability & Safety Route1->Scalability Cost Cost of Goods Route1->Cost Environment Environmental Impact (Green Chemistry) Route1->Environment Route2->Yield Route2->Scalability Route2->Cost Route2->Environment Route3->Yield Route3->Scalability Route3->Cost Route3->Environment Decision Select Optimal Scalable Route Yield->Decision Scalability->Decision Cost->Decision Environment->Decision

Caption: Logical workflow for comparing and selecting a scalable synthetic route.[18]

References

Application Notes and Protocols for the Development of Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the discovery and development of selective Cyclooxygenase-2 (COX-2) inhibitors. It covers key in vitro and in vivo assays, computational approaches, and an overview of the critical signaling pathways.

Introduction to COX-2 Inhibition

Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostanoids, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions such as protecting the gastrointestinal lining and mediating platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various mediators like cytokines and growth factors.[3][4]

The therapeutic anti-inflammatory action of nonsteroidal anti-inflammatory drugs (NSAIDs) is derived from the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[5] This understanding spurred the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide potent anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.[3][6] The development of these selective inhibitors was a significant advancement in anti-inflammatory therapy.[3][7]

Signaling Pathway of COX-2 in Inflammation

Inflammatory stimuli, such as cytokines and bacterial endotoxins, trigger the induction of the COX-2 enzyme.[4] COX-2 then catalyzes the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is a precursor for various prostaglandins, including prostaglandin E2 (PGE2).[4][8] PGE2 is a key mediator of inflammation, contributing to vasodilation, increased vascular permeability, and pain sensitization.[4][8] By selectively blocking the COX-2 enzyme, inhibitors can effectively reduce the production of these pro-inflammatory prostaglandins.[8]

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli COX-2 Enzyme COX-2 Enzyme Inflammatory Stimuli->COX-2 Enzyme induces expression Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid catalyzed by PLA2 PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 catalyzed by COX-2 Inhibitors COX-2 Inhibitors COX-2 Inhibitors->COX-2 Enzyme inhibit Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) PGH2->Prostaglandins (e.g., PGE2) converted by Prostaglandin Synthases Prostaglandin Synthases Inflammation & Pain Inflammation & Pain Prostaglandins (e.g., PGE2)->Inflammation & Pain

Caption: Simplified COX-2 signaling pathway in inflammation.

Application Notes: Key Experimental Approaches

The development of COX-2 inhibitors involves a multi-faceted approach, combining in silico, in vitro, and in vivo methods to identify and characterize potent and selective compounds.

Computational Drug Design

Computational methods are instrumental in the early stages of drug discovery for identifying potential COX-2 inhibitors.[9] Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, molecular docking, and molecular dynamics simulations help in understanding the interactions between inhibitors and the COX-2 active site.[10][11] These models can predict the binding affinity and selectivity of novel compounds, thereby guiding the synthesis of more effective drug candidates.[9][10] Structure-based virtual screening of large compound libraries is also a common approach to identify novel chemical scaffolds for COX-2 inhibition.[12]

In Vitro Enzyme Inhibition Assays

In vitro assays using purified COX-1 and COX-2 enzymes are fundamental for determining the potency (IC50 values) and selectivity of inhibitor candidates.[7][13] These assays typically measure the production of prostaglandins, with common methods including colorimetric assays, enzyme immunoassays (EIA), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][12][13] The selectivity of a compound is often expressed as the ratio of the IC50 for COX-1 to that of COX-2.[12]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the efficacy of COX-2 inhibitors. These can include measuring prostaglandin production in cells stimulated to express COX-2. Furthermore, as COX-2 is implicated in various cancers, cytotoxicity assays, such as the MTT assay, are used to assess the anti-cancer potential of these inhibitors on different cancer cell lines.[12][14][15]

In Vivo Anti-Inflammatory Models

Promising compounds from in vitro and cell-based assays are further evaluated in animal models of inflammation. A commonly used model is the carrageenan-induced paw edema assay in rats, which assesses the ability of a compound to reduce acute inflammation.[1]

Experimental Protocols

Protocol 1: In Vitro Fluorometric COX Activity Assay

This protocol is adapted from commercially available kits and provides a method to determine the peroxidase activity of COX enzymes.[16]

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., Amplex Red)

  • COX Cofactor (e.g., Hematin)

  • Arachidonic Acid (substrate)

  • Test compound and control inhibitors (e.g., a selective COX-1 inhibitor and a selective COX-2 inhibitor like Celecoxib) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = ~535/587 nm)

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 75 µL COX Assay Buffer

    • 1 µL COX Probe working solution

    • 2 µL COX Cofactor working solution

    • 10 µL of the test compound at various concentrations or a control inhibitor. For the enzyme control well, add 10 µL of DMSO.

  • Add 1 µL of either purified COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of arachidonic acid to each well to start the enzymatic reaction.

  • Measurement: Immediately begin reading the fluorescence at intervals for a defined period using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In_Vitro_Assay_Workflow A Prepare Serial Dilutions of Test Compound B Pre-incubate COX-1/COX-2 with Compound or Vehicle A->B C Add Arachidonic Acid to Initiate Reaction B->C D Incubate at Controlled Temperature C->D E Measure Product Formation (e.g., Fluorescence, PGE2) D->E F Calculate % Inhibition and Determine IC50 E->F

Caption: Experimental workflow for an in vitro COX inhibition assay.
Protocol 2: MTT Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of COX-2 inhibitors on cancer cell lines.[12]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29)[15][17]

  • Complete cell culture medium

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear cell culture plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Data Presentation

Quantitative data from various assays are crucial for comparing the efficacy and selectivity of different COX-2 inhibitors.

Table 1: In Vitro COX-1 and COX-2 Inhibition Data for Selected Compounds

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib13.020.4926.57[12]
Rofecoxib--106[16]
Etoricoxib--106[16]
Valdecoxib---[12]
Phar-952399.320.8211.36[12]
T0511-44248.420.6912.20[12]
Zu-428001115.230.7620.03[12]
VIIa-0.2967.24[18]
ODZ2-0.48132.83[19][20]
PYZ16-0.5210.73[19]
PYZ32-0.5-[19]

Note: IC50 values can vary depending on the specific assay conditions.[16]

Table 2: Cytotoxicity Data (IC50 in µM) of Selected Compounds in Cancer Cell Lines

CompoundMCF-7HT-29HelaA-2780-s (COX-2 negative)Reference
Phar-95239178.52---[12]
T0511-4424143---[12]
Zu-428001197.61---[12]
Compound D-Decreased survivalDecreased survivalLittle effect[17]
Compound E-Decreased survivalDecreased survivalLittle effect[17]
Compound F-Decreased survivalDecreased survivalLittle effect[17]
Compound G-Decreased survivalDecreased survivalLittle effect[17]

Structure-Activity Relationship (SAR) of COX-2 Inhibitors

The development of selective COX-2 inhibitors has been heavily guided by structure-activity relationship (SAR) studies. A key structural feature of many selective COX-2 inhibitors is the presence of a 1,2-diarylheterocycle.[6] The bulky side chains and specific substituents on these rings are crucial for their selective binding to the larger and more accommodating active site of COX-2 compared to COX-1.[6] For instance, a sulfonamide (SO2NH2) or a methylsulfone (SO2CH3) group in the para-position of one of the aryl rings is a common feature that contributes to COX-2 selectivity.[1][7]

SAR_Logic Core_Scaffold Diarylheterocycle Core Modification Modification of Substituents Core_Scaffold->Modification Selectivity Increased COX-2 Selectivity Modification->Selectivity Potency Enhanced Potency (Lower IC50) Modification->Potency Side_Effects Reduced GI Side Effects Selectivity->Side_Effects

Caption: Logical relationship in the SAR-guided design of COX-2 inhibitors.

References

Application Notes and Protocols for the Synthesis of PROTAC Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical component that significantly influences the PROTAC's efficacy, solubility, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[4][5] This document provides detailed application notes and protocols for the synthesis of common PROTAC linkers, focusing on polyethylene glycol (PEG) and alkyl chains, as well as the application of click chemistry for efficient linker conjugation.

Introduction

PROTACs operate by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome.[3][] The linker's role is not merely as a spacer but as a key determinant of the ternary complex's stability and geometry, which directly impacts the efficiency of protein degradation.[2][5] The length, composition, and rigidity of the linker must be carefully optimized for each specific POI and E3 ligase pair to achieve maximal potency.[7] The most common linker motifs in PROTAC design are flexible alkyl chains and polyethylene glycol (PEG) chains, valued for their synthetic accessibility and ability to modulate physicochemical properties.[][8]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The general mechanism of action for a PROTAC is a catalytic process that can be visualized as a cyclical pathway. The PROTAC first binds to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome. The PROTAC is then released to repeat the cycle.

PROTAC_Signaling_Pathway cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ubiquitinated_POI Polyubiquitinated POI Ubiquitination->Ubiquitinated_POI Results in Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Degradation->PROTAC Releases Degradation->E3_Ligase Releases Peptides Degraded Peptides Degradation->Peptides

PROTAC-mediated protein degradation pathway.

Common Linker Architectures and Synthesis Strategies

The choice of linker is a critical step in PROTAC design. Alkyl and PEG linkers are the most prevalent due to their synthetic tractability and their ability to influence key drug-like properties.[2][8]

Alkyl Linkers

Alkyl chains are hydrophobic linkers that can enhance cell membrane permeability.[][10] Their length can be systematically varied to optimize the distance between the two ligands for efficient ternary complex formation.[10]

Polyethylene Glycol (PEG) Linkers

PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity and flexibility.[4] This is particularly advantageous for large and lipophilic PROTAC molecules, as it can improve their solubility and pharmacokinetic properties.[4][11]

Click Chemistry in Linker Synthesis

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid and efficient synthesis of PROTACs.[][13] This approach allows for the modular and high-yielding assembly of PROTACs from an alkyne-functionalized warhead and an azide-functionalized E3 ligase ligand, facilitating the creation of PROTAC libraries for linker optimization.[14]

Experimental Protocols

The synthesis of PROTACs is a modular process that generally involves the sequential coupling of the POI ligand and the E3 ligase ligand to a bifunctional linker.[15][16]

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC typically follows a convergent approach where the warhead and E3 ligase ligand are independently functionalized and then conjugated to the linker.

PROTAC_Synthesis_Workflow cluster_0 Building Block Preparation cluster_1 Conjugation cluster_2 Final Product Warhead Warhead (POI Ligand) + Functional Group Conjugation1 Step 1: Couple Warhead to Linker Warhead->Conjugation1 E3_Ligand E3 Ligase Ligand + Functional Group Conjugation2 Step 2: Couple E3 Ligand E3_Ligand->Conjugation2 Linker Bifunctional Linker Linker->Conjugation1 Intermediate Warhead-Linker Intermediate Conjugation1->Intermediate Intermediate->Conjugation2 PROTAC Final PROTAC Molecule Conjugation2->PROTAC Purification Purification & Characterization PROTAC->Purification

A general experimental workflow for PROTAC synthesis.
Protocol 1: Synthesis of a PROTAC with an Alkyl Linker via Amide Bond Formation[10]

This protocol describes the coupling of a carboxylic acid-functionalized component (Component A-COOH, e.g., a POI ligand) to an amine-functionalized component (Component B-Alkyl-NH2, e.g., an E3 ligase ligand with an alkyl linker).

Materials:

  • Component A-COOH (1.0 eq)

  • Component B-Alkyl-NH2 (1.05 eq)

  • HATU (1,1'-[Azobis(methylidene)]bis[1H-benzotriazole]-1-oxide) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • 5% LiCl solution

  • Saturated NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve Component A-COOH in anhydrous DMF.

  • Activation: Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Coupling: Add a solution of Component B-Alkyl-NH2 in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

Protocol 2: Synthesis of a PROTAC using a PEG Linker via Click Chemistry (CuAAC)[14][15]

This protocol details the final conjugation step between an alkyne-functionalized warhead and an azide-functionalized E3 ligase ligand with a PEG linker.

Materials:

  • Alkyne-modified warhead (1.0 eq)

  • Azide-modified E3 ligase ligand-PEGn (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • Solvent system (e.g., t-BuOH/water or DMF)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the alkyne-modified warhead and the azide-modified E3 ligase ligand-PEGn in the chosen solvent system.

  • Catalyst Addition: Add copper(II) sulfate pentahydrate and sodium ascorbate to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. The reaction is typically complete when the solution color changes.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.

A more detailed chemical reaction pathway for a CuAAC reaction is depicted below.

Click_Chemistry_Pathway cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Warhead_Alkyne Warhead-Alkyne PROTAC_Triazole PROTAC with Triazole Linker Warhead_Alkyne->PROTAC_Triazole + E3_Azide E3 Ligand-Azide E3_Azide->PROTAC_Triazole + Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->PROTAC_Triazole Catalyzes

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Data Presentation: Impact of Linker on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data highlighting the impact of linker composition and length on PROTAC activity.

Table 1: Comparison of ERα-targeting PROTACs with Varying PEG Linker Lengths [5]

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
PROTAC-1PEG12>1000<20
PROTAC-2PEG1625>90
PROTAC-3PEG20150~70

This data illustrates that a 16-atom PEG linker provides the optimal length for efficient degradation of the estrogen receptor-alpha (ERα).

Table 2: Impact of Linker Composition on BTK Degrader Activity [8]

PROTACLinker TypeDC50 (nM)Ternary Complex Cooperativity (α)
BTK-Degrader-1Alkyl Chain (12 atoms)1501.2
BTK-Degrader-2PEG4255.8
BTK-Degrader-3PEG6812.3

This table demonstrates that for Bruton's tyrosine kinase (BTK) degraders, increasing the PEG linker length not only improves the DC50 value but also enhances the positive cooperativity in the formation of the ternary complex.

Table 3: Comparison of Click Chemistry Reactions for PROTAC Synthesis [13]

ReactionReactantsRate Constant (M⁻¹s⁻¹)Biocompatibility
CuAAC Terminal Alkyne + Azide10 to 10⁴Low (Copper Toxicity)
SPAAC Strained Alkyne + Azide10⁻¹ to 1High
IEDDA Tetrazine + Dienophile10⁻¹ to 10⁶High

This table provides a comparison of common click chemistry reactions used in PROTAC synthesis, highlighting their reaction kinetics and biocompatibility.

Conclusion

The linker is a critical and highly tunable component in the design of effective PROTACs. The choice of linker type, length, and composition can have a profound impact on the potency, selectivity, and pharmacokinetic properties of these novel therapeutics.[5][8] While flexible PEG and alkyl linkers are widely used due to their synthetic accessibility, there is a growing interest in more rigid and functionalized linkers to further optimize PROTAC performance. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers in the field of targeted protein degradation, enabling the rational design and synthesis of next-generation PROTACs.

References

Troubleshooting & Optimization

"troubleshooting low yield in 2-(Piperidin-4-yloxy)acetic acid synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges, particularly low yields, encountered during the synthesis of 2-(Piperidin-4-yloxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The most prevalent method is a two-step process. First, an N-protected piperidin-4-ol undergoes a Williamson ether synthesis with an alkyl haloacetate (e.g., ethyl bromoacetate). This is followed by the hydrolysis of the resulting ester and removal of the nitrogen protecting group to yield the final product.

Q2: Why is it critical to protect the piperidine nitrogen before the ether synthesis?

A2: The secondary amine of the piperidine ring is a potent nucleophile and can compete with the hydroxyl group in reacting with the alkyl haloacetate. This N-alkylation leads to undesired byproducts and significantly reduces the yield of the target O-alkylated product. Using a protecting group, such as tert-butoxycarbonyl (Boc), temporarily blocks the reactivity of the nitrogen.

Q3: I'm observing a significant amount of unreacted piperidin-4-ol. What are the likely causes?

A3: This issue typically points to inefficient deprotonation of the hydroxyl group to form the necessary alkoxide. Common causes include:

  • Inactive Base: The base used (e.g., sodium hydride) may be old or have been improperly stored, leading to deactivation.

  • Insufficient Base: Not using at least a full molar equivalent of the base will result in incomplete alkoxide formation.

  • Low Reaction Temperature: The temperature may be too low for the deprotonation to proceed efficiently.

Q4: My final product is highly soluble in water, making extraction difficult. How can I improve isolation?

A4: this compound is an amino acid and can exist as a zwitterion, leading to high water solubility.[1] To isolate the product, adjust the pH of the aqueous solution to the compound's isoelectric point (pI). At the pI, the net charge of the molecule is zero, minimizing its solubility in water and often causing it to precipitate.[1] Alternatively, ion-exchange chromatography can be an effective purification method.[2]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving specific issues leading to low yield.

Problem 1: Low Yield in N-Protected Ether Intermediate Formation

Symptoms: TLC or LC-MS analysis after the Williamson ether synthesis step shows a large amount of unreacted N-protected piperidin-4-ol and minimal product formation.

Possible Cause Recommended Solution
Ineffective Deprotonation Use fresh, high-quality sodium hydride (NaH) from a recently opened container. Ensure the reaction is performed under strictly anhydrous conditions, as NaH reacts violently with water.
Suboptimal Reaction Conditions Gradually increase the reaction temperature. While the reaction is often started at 0°C for the deprotonation step, it may need to be warmed to room temperature or higher for the substitution to proceed. Use a polar aprotic solvent like DMF or DMSO to facilitate the SN2 reaction.[3]
Alkyl Halide Reactivity Consider using ethyl bromoacetate instead of ethyl chloroacetate. The C-Br bond is weaker and bromide is a better leaving group than chloride, which can increase the reaction rate.[4]
Side Reactions (Elimination) Secondary alkyl halides are prone to E2 elimination, especially at higher temperatures with strong, bulky bases.[3][5] Ensure the temperature is not excessively high and use a non-bulky base like NaH. The primary carbon of the haloacetate minimizes this risk, but it's a competing pathway.[6]
Problem 2: Incomplete Ester Hydrolysis or Protecting Group Removal

Symptoms: Analysis of the final crude product shows the presence of the ester intermediate or the N-protected final product.

Possible Cause Recommended Solution
Insufficient Hydrolysis Increase the equivalents of the base (e.g., LiOH or NaOH) used for saponification. Extend the reaction time and/or moderately increase the temperature. Monitor the reaction progress by TLC until the starting ester spot has completely disappeared.
Incomplete Deprotection If using a Boc protecting group, ensure a sufficiently strong acid (e.g., trifluoroacetic acid - TFA) and adequate reaction time are used for its removal. If the hydrolysis and deprotection are performed in a single step with strong acid, ensure conditions are sufficient for both transformations.
Reaction Quenching When neutralizing the reaction mixture after hydrolysis, be precise. Adding too much acid too quickly can cause localized pH changes that may not be optimal for the product's stability or solubility.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Hydroxypiperidine

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (1.5 eq) and stir until dissolved.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.5 eq) portion-wise to the solution.

  • Stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl 4-hydroxypiperidine-1-carboxylate.

Protocol 2: Williamson Ether Synthesis

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flask.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) to the flask and cool to 0°C.

  • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0°C for 30-60 minutes to allow for complete deprotonation.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Once complete, carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Saponification and Deprotection

  • Dissolve the ester intermediate from Protocol 2 in a mixture of methanol or THF and water.

  • Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir at room temperature for 2-4 hours.

  • Monitor the saponification by TLC.

  • Once the ester is consumed, acidify the solution with a strong acid like HCl or TFA to a pH of ~2 to simultaneously remove the Boc group.

  • Stir for an additional 2-4 hours at room temperature.

  • Concentrate the solvent under reduced pressure.

  • To isolate the product, carefully adjust the pH of the remaining aqueous solution to its isoelectric point (typically pH 6-7) to induce precipitation.

  • Filter the resulting solid, wash with cold water, and dry under vacuum.

Visual Guides

G start Low Overall Yield of Final Product check_step1 Analyze Intermediate After Williamson Ether Synthesis start->check_step1 low_yield1 Low Yield of Ether Intermediate check_step1->low_yield1 Problem Found good_yield1 Good Yield of Ether Intermediate check_step1->good_yield1 No Issue troubleshoot1 Troubleshoot Step 1: • Check Base Activity • Optimize Temp/Solvent • Check Reagent Purity low_yield1->troubleshoot1 check_step2 Analyze Final Product After Hydrolysis/Deprotection good_yield1->check_step2 low_yield2 Low Yield of Final Product check_step2->low_yield2 Problem Found troubleshoot2 Troubleshoot Step 2: • Incomplete Hydrolysis? • Incomplete Deprotection? • Issues with Isolation/pH? low_yield2->troubleshoot2

Caption: Troubleshooting workflow for diagnosing low yield.

ReactionPathway start Piperidin-4-ol protected N-Boc-Piperidin-4-ol start->protected Step A: Protection ester N-Boc Protected Ester Intermediate protected->ester Step B: Williamson Ether Synthesis final This compound ester->final Step C: Hydrolysis & Deprotection reagent1 (Boc)₂O reagent2 1. NaH 2. BrCH₂COOEt reagent3 LiOH, H₂O then H⁺ (TFA)

Caption: General synthesis pathway for this compound.

References

Technical Support Center: Optimizing Piperidine N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of piperidines.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Problem Potential Cause Recommended Solution
Low or No Product Formation (Incomplete Reaction) 1. Steric Hindrance: Bulky substituents on the piperidine ring or the alkylating agent can hinder the reaction.[1]- Switch to a less sterically hindered alkylating agent if possible.- Consider reductive amination, which can be more effective for sterically demanding substrates.[1]
2. Poor Leaving Group: The leaving group on the alkyl halide is not sufficiently reactive (e.g., Cl < Br < I).- Use an alkyl halide with a better leaving group (iodide is generally more reactive than bromide or chloride).[2]
3. Ineffective Base: The base may not be strong enough to deprotonate the piperidine or neutralize the acid formed during the reaction.[3]- Use a stronger base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).[4][5] Ensure the base is anhydrous.
4. Low Reaction Temperature: The reaction may require thermal energy to proceed at a reasonable rate.[3][6]- Gently heat the reaction mixture. Common temperatures range from room temperature to 50-80°C.[4][6] Monitor for side product formation at higher temperatures.
5. Poor Solubility of Reagents: Reagents may not be fully dissolved in the chosen solvent.[6]- Switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to ensure all reagents are in solution.[1][4][6]
Formation of Quaternary Ammonium Salt (Over-alkylation) 1. Excess Alkylating Agent: Using a stoichiometric excess of the alkylating agent increases the likelihood of a second alkylation event.[3][5]- Use a slight excess of the piperidine (1.1 to 3 equivalents) relative to the alkylating agent.[3][7]
2. Rapid Addition of Alkylating Agent: A high local concentration of the alkylating agent can promote over-alkylation.[5][6]- Add the alkylating agent slowly or dropwise to the reaction mixture, potentially using a syringe pump.[5][7]
3. High Nucleophilicity of Tertiary Amine: The N-alkylated piperidine product (a tertiary amine) is often more nucleophilic than the starting secondary amine, making it prone to a second alkylation.[3]- Consider reductive amination, as this method avoids the formation of quaternary ammonium salts.[8]
Multiple Products or Unwanted Side Reactions 1. Lack of Selectivity (for multi-functional piperidines): If the piperidine has other reactive sites, such as a primary amine, alkylation may occur at multiple positions.[8]- Employ a protecting group strategy. For example, protect a primary amine with a Boc group to ensure selective alkylation at the piperidine nitrogen.[8]
2. Reaction with Solvent: Some reactive alkylating agents can react with the solvent.[9]- Ensure the use of an appropriate anhydrous, non-reactive solvent. Polar aprotic solvents like DMF and acetonitrile are generally good choices.[1][4]
3. Elimination Reactions: With sterically hindered substrates or at elevated temperatures, elimination can compete with substitution.[10]- Lower the reaction temperature.[6]- Use a less hindered base.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for piperidine N-alkylation?

A1: The two most prevalent methods are direct N-alkylation with alkyl halides and reductive amination.[1][4] Direct alkylation involves the reaction of the piperidine with an alkyl halide in the presence of a base.[1] Reductive amination is a two-step, one-pot process where the piperidine first reacts with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the N-alkylated product.[1][11]

Q2: How do I choose between direct alkylation and reductive amination?

A2: The choice depends on several factors, including the nature of the alkyl group, steric hindrance, and the desired reaction conditions.[1] Direct alkylation is straightforward but can lead to over-alkylation.[1] Reductive amination is often milder, more selective, and avoids the formation of quaternary ammonium salts, making it suitable for more complex or sensitive substrates.[1][8]

Q3: What are the best bases and solvents for direct N-alkylation?

A3: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and N,N-diisopropylethylamine (DIPEA) are commonly used.[1][5] For less reactive systems, stronger bases like sodium hydride (NaH) may be necessary.[5] Polar aprotic solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are excellent choices as they effectively dissolve the reactants.[1][4][5]

Q4: How can I minimize the formation of the quaternary ammonium salt byproduct?

A4: To minimize over-alkylation, use a slight excess of the piperidine relative to the alkylating agent and add the alkylating agent slowly to the reaction mixture.[3][5][7] Alternatively, reductive amination is an excellent method to avoid this side reaction altogether.[8]

Q5: My N-alkylation of a piperidine with another amine group is not selective. What should I do?

A5: For piperidines containing multiple amine groups, a protecting group strategy is often necessary to achieve selective alkylation.[8] For instance, the more nucleophilic primary amine can be protected with a tert-butoxycarbonyl (Boc) group, allowing for selective alkylation of the secondary piperidine nitrogen. The Boc group can then be removed under acidic conditions.[8]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical quantitative data for piperidine N-alkylation to guide your experimental design.

Table 1: Direct N-Alkylation of Piperidine Derivatives

Piperidine DerivativeAlkylating AgentBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
PiperidineBenzyl BromideK₂CO₃ (1.5)DMFRoom Temp12~85
2-MethylpiperidineEthyl IodideDIPEA (1.5)MeCN5024~70-80
Piperidin-4-olMethyl IodideK₂CO₃ (2.0)MeCNRoom Temp18~90
N-Boc-4-aminomethylpiperidineBenzyl BromideK₂CO₃ (1.5)DMFRoom Temp16~80-90

Yields are approximate and can vary based on specific substrate and reaction scale.

Table 2: Reductive Amination of Piperidine Derivatives

Piperidine DerivativeCarbonyl CompoundReducing Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
PiperidineBenzaldehydeNaBH(OAc)₃ (1.5)DichloromethaneRoom Temp4>95
3-HydroxypiperidineAcetoneNaBH(OAc)₃ (1.5)1,2-DichloroethaneRoom Temp12~85-95
PiperidineCyclohexanoneNaBH(OAc)₃ (1.5)DichloromethaneRoom Temp6>90
2-Substituted PiperidineAldehyde/KetoneNaBH(OAc)₃ (1.5)DichloromethaneRoom Temp1-24Varies

Yields are approximate and can vary based on specific substrate and reaction scale.[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of a piperidine derivative using an alkyl halide and potassium carbonate as the base.

Materials:

  • Piperidine derivative (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered (1.5-2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and anhydrous solvent.

  • Add the anhydrous potassium carbonate (1.5-2.0 eq) to the solution and stir.

  • Slowly add the alkyl halide (1.1 eq) to the stirring suspension at room temperature.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50-70°C) if necessary.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from a few hours to overnight.[1]

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.[1]

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of a piperidine derivative with a carbonyl compound using sodium triacetoxyborohydride.

Materials:

  • Piperidine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Optional: Acetic acid (catalytic amount for less reactive ketones)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.[1]

  • Stir the mixture at room temperature for about 30 minutes to allow for the formation of the iminium intermediate. For less reactive ketones, a catalytic amount of acetic acid can be added.[4]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction may be exothermic.[1]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.[1]

Visualizations

experimental_workflow_direct_alkylation start Start reagents Combine Piperidine, Base (e.g., K₂CO₃), & Anhydrous Solvent start->reagents add_alkyl_halide Slowly Add Alkyl Halide reagents->add_alkyl_halide reaction Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyl_halide->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product N-Alkylated Piperidine purification->product

Caption: Workflow for Direct N-Alkylation of Piperidine.

experimental_workflow_reductive_amination start Start reagents Combine Piperidine, Aldehyde/Ketone, & Anhydrous Solvent start->reagents iminium Stir to Form Iminium Intermediate reagents->iminium add_reducing_agent Add NaBH(OAc)₃ iminium->add_reducing_agent reaction Stir at RT (Monitor by TLC/LC-MS) add_reducing_agent->reaction quench Quench with Sat. NaHCO₃ reaction->quench workup Aqueous Work-up & Extraction quench->workup purification Column Chromatography workup->purification product N-Alkylated Piperidine purification->product

Caption: Workflow for N-Alkylation via Reductive Amination.

troubleshooting_logic start Low Yield or Incomplete Reaction cause1 Over-alkylation (Quaternary Salt)? start->cause1 cause2 Starting Material Unreacted? start->cause2 solution1a Use Excess Piperidine cause1->solution1a Yes solution1b Slow Addition of Alkylating Agent cause1->solution1b Yes solution1c Consider Reductive Amination cause1->solution1c Yes sub_cause2a Steric Hindrance? cause2->sub_cause2a Yes sub_cause2b Reactivity Issue? cause2->sub_cause2b Yes solution2a Use Reductive Amination sub_cause2a->solution2a sub_cause2b_1 Poor Leaving Group? sub_cause2b->sub_cause2b_1 sub_cause2b_2 Ineffective Base? sub_cause2b->sub_cause2b_2 sub_cause2b_3 Low Temperature? sub_cause2b->sub_cause2b_3 solution2b_1 Use Alkyl Iodide sub_cause2b_1->solution2b_1 solution2b_2 Use Stronger Base (e.g., K₂CO₃, NaH) sub_cause2b_2->solution2b_2 solution2b_3 Increase Temperature sub_cause2b_3->solution2b_3

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

References

Technical Support Center: Purification of 2-(Piperidin-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(Piperidin-4-yloxy)acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a low yield of my target compound, this compound, after synthesis. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors related to the common synthesis method, the Williamson ether synthesis. The primary reaction involves the nucleophilic substitution of a haloacetic acid (like chloroacetic acid) by 4-hydroxypiperidine.[1][2]

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Side Reactions: A competing elimination reaction (E2) can occur, especially if there is steric hindrance, leading to the formation of byproducts instead of the desired ether.[3][4]

  • Suboptimal Reaction Conditions: Incorrect base, temperature, or solvent can negatively impact the reaction efficiency.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Base: Use a strong, non-nucleophilic base to deprotonate the hydroxyl group of 4-hydroxypiperidine. Sodium hydride (NaH) is a common choice.

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is generally preferred for S\textsubscript{N}2 reactions.[3]

    • Temperature: While heating can increase the reaction rate, excessive heat can favor the elimination side reaction. Monitor the reaction temperature closely.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

  • Protecting Group Strategy: To minimize side reactions involving the piperidine nitrogen, consider using a protecting group like tert-butyloxycarbonyl (Boc). The synthesis would then involve reacting N-Boc-4-hydroxypiperidine with a haloacetic acid ester, followed by hydrolysis of the ester and deprotection of the Boc group.

Q2: My purified this compound shows poor peak shape (tailing) during HPLC analysis. What is causing this and how can I fix it?

A2: Peak tailing in HPLC is a common issue when analyzing basic compounds like piperidine derivatives on standard silica-based columns. The basic nitrogen atom of the piperidine ring can interact strongly with acidic silanol groups on the stationary phase, leading to poor chromatographic performance.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Modifier: Incorporate a small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1-1% v/v), into your mobile phase. This will compete with your compound for binding to the active sites on the stationary phase, improving peak shape.

    • Adjust pH: Using a mobile phase with a pH that suppresses the ionization of the silanol groups (higher pH) or protonates the piperidine nitrogen (lower pH) can be effective. However, be mindful of the stability of your stationary phase at extreme pH values.

  • Use a Different Stationary Phase:

    • End-capped Columns: Employ columns where the residual silanol groups have been "end-capped" to reduce their activity.

    • Base-Deactivated Columns: Use stationary phases specifically designed for the analysis of basic compounds.

    • Polymer-Based Columns: Consider using a polymer-based stationary phase, which is more stable at a wider pH range and has fewer acidic sites.

Q3: I am struggling with the recrystallization of this compound. It either oils out or the recovery is very low. What should I do?

A3: The zwitterionic nature of this compound, possessing both a basic piperidine moiety and an acidic carboxylic acid group, can make crystallization challenging. Its solubility can be highly dependent on the pH of the solution.

Troubleshooting Steps:

  • Solvent Selection:

    • Single Solvent: Experiment with polar protic solvents like water, ethanol, or isopropanol. The compound's solubility is likely to be significant in these solvents when hot and much lower when cold.

    • Solvent Pairs: A common technique is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. Then, heat the mixture until it becomes clear and allow it to cool slowly. Common solvent pairs to try include:

      • Methanol/Diethyl ether

      • Ethanol/Hexane

      • Water/Acetone

  • pH Adjustment: The solubility of your compound will be lowest at its isoelectric point (pI). You can try to adjust the pH of the solution to the pI to induce crystallization. This requires careful addition of an acid or base.

  • Control Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Avoid rapid cooling in an ice bath, which can cause the compound to "oil out" or precipitate as a fine, impure powder.

  • Scratching: If crystals are slow to form, gently scratching the inside of the flask with a glass rod at the surface of the solution can initiate nucleation.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed" crystal to the supersaturated solution can induce crystallization.

Q4: I suspect my product is contaminated with unreacted starting materials (4-hydroxypiperidine and/or chloroacetic acid). How can I remove them?

A4: Unreacted starting materials are common impurities. Their removal depends on their chemical properties relative to your product.

Purification Strategies:

  • Extraction:

    • To remove excess 4-hydroxypiperidine (basic): Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 0.1 M HCl). Your product, being an amine, may also partition into the acidic aqueous layer, so this must be done carefully with pH control.

    • To remove excess chloroacetic acid (acidic): Wash the organic solution of your crude product with a dilute aqueous base solution (e.g., saturated sodium bicarbonate). Your product, being a carboxylic acid, will also be deprotonated and may move to the aqueous layer.

  • Chromatography:

    • Ion-Exchange Chromatography: This is a powerful technique for separating compounds based on their charge.

      • Cation-exchange chromatography can be used to bind your positively charged (at low pH) product, allowing neutral and anionic impurities to be washed away. The product can then be eluted by increasing the pH or the salt concentration.

      • Anion-exchange chromatography can bind your negatively charged (at high pH) product, allowing neutral and cationic impurities to pass through.

    • Reverse-Phase Chromatography (with pH control): As mentioned in Q2, using an appropriate mobile phase pH can help in separating your zwitterionic product from the starting materials.

  • Protection-Deprotection Strategy: If purification of the final product is consistently difficult, a protection strategy is highly recommended. By protecting the piperidine nitrogen with a Boc group, the zwitterionic character is removed, making the intermediate easier to purify by standard techniques like silica gel chromatography. The pure, protected intermediate can then be deprotected to yield the final product.[5][6]

Experimental Protocols

Protocol 1: Purification via N-Boc Protection and Deprotection

This protocol is recommended when direct purification of the zwitterionic product is challenging.

Step 1: N-Boc Protection of 4-hydroxypiperidine

  • Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc\textsubscript{2}O) (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-hydroxypiperidine.

Step 2: Williamson Ether Synthesis with Protected Piperidine

  • In an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.

  • Slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF.

  • Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases.

  • Add a solution of an alkyl chloroacetate (e.g., tert-butyl chloroacetate, 1.1 eq) in anhydrous DMF.

  • Heat the reaction to 50-70 °C and stir for 4-16 hours, monitoring by TLC.

  • Cool the reaction mixture and quench by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-Boc protected ester.

Step 3: Ester Hydrolysis and N-Boc Deprotection

  • Dissolve the purified N-Boc protected ester in a mixture of trifluoroacetic acid (TFA) and DCM (e.g., 1:1 v/v).

  • Stir the solution at room temperature for 1-4 hours until deprotection is complete (monitor by TLC or LC-MS).[5]

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by preparative HPLC.

Data Presentation

Table 1: Comparison of Purification Strategies

Purification MethodProsConsBest for Removing
Recrystallization Simple, cost-effective, can yield high purity material.Can be difficult for zwitterionic compounds, may have low recovery.Small amounts of soluble impurities.
Extraction (Liquid-Liquid) Good for removing acidic or basic impurities.Risk of product loss into the aqueous phase due to zwitterionic nature.Unreacted acidic or basic starting materials.
Silica Gel Chromatography Effective for non-ionic compounds.Prone to peak tailing and poor separation for the unprotected zwitterionic compound.Non-polar impurities from the N-Boc protected intermediate.
Ion-Exchange Chromatography Excellent for separating charged molecules.Can be more complex and time-consuming than other methods.Charged impurities and separating from starting materials.
Protection/Deprotection Simplifies purification by removing zwitterionic character.Adds extra synthesis steps, increasing time and potentially reducing overall yield.A wide range of impurities when direct purification fails.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification s1 4-Hydroxypiperidine s3 Crude Product s1->s3 Williamson Ether Synthesis s2 Chloroacetic Acid s2->s3 p1 Direct Purification (Recrystallization/ Ion-Exchange) s3->p1 Option 1 p2 Protection Strategy (N-Boc) s3->p2 Option 2 p5 Pure Product p1->p5 p3 Purified N-Boc Intermediate p2->p3 Purification p4 Deprotection p3->p4 p4->p5

Caption: Overview of synthesis and purification pathways for this compound.

troubleshooting_logic cluster_issues Common Problems cluster_solutions Potential Solutions start Purification Issue Identified issue1 Low Yield start->issue1 issue2 Poor HPLC Peak Shape start->issue2 issue3 Difficult Recrystallization start->issue3 issue4 Impurity Contamination start->issue4 sol1 Optimize Reaction Conditions/ Protection Strategy issue1->sol1 sol2 Modify Mobile Phase/ Change Column issue2->sol2 sol3 Solvent Screening/ pH Adjustment issue3->sol3 sol4 Extraction/ Chromatography/ Protection Strategy issue4->sol4

Caption: Troubleshooting logic for common purification challenges.

References

"common side reactions in the synthesis of piperidine derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It is designed to directly address specific issues encountered during the synthesis of piperidine derivatives, helping to overcome common side reactions and optimize experimental outcomes.

Section 1: N-Alkylation and Related Reactions

This section addresses the common challenges associated with introducing alkyl groups to the piperidine nitrogen.

Frequently Asked Questions (FAQs)

Q1: What is causing the low yield of my desired N-alkylated piperidine, and why is there a highly water-soluble byproduct?

A: This is a classic sign of significant quaternary ammonium salt formation. After the initial alkylation of the secondary piperidine amine to a tertiary amine, a second alkylation can occur. The resulting quaternary ammonium salt is often highly water-soluble, making it difficult to separate from the desired mono-alkylated product during aqueous work-ups, which leads to lower isolated yields.[1] The newly formed N-alkylated piperidine (a tertiary amine) can be more nucleophilic than the starting secondary amine, making it susceptible to this second alkylation.[1]

Q2: My N-alkylation reaction stalls, leaving a large amount of unreacted piperidine starting material. What is happening?

A: The reaction of piperidine with an alkyl halide produces an acid (HX) as a byproduct. This acid can protonate the starting piperidine, rendering it non-nucleophilic and effectively removing it from the reaction.[1] This salt formation slows down or stops the desired alkylation.[2]

Q3: What are the key factors that promote the formation of quaternary ammonium salts?

A: Several factors can increase the likelihood of over-alkylation:

  • Stoichiometry: An excess of the alkylating agent relative to the piperidine is a primary cause.[1]

  • Rate of Reaction: If the rate of the second alkylation is comparable to or faster than the first, significant amounts of the quaternary salt will form.[1]

  • Reaction Conditions: The choice of solvent, temperature, and the presence or absence of a base can all influence the relative rates of mono- and di-alkylation.[1] Polar aprotic solvents like acetonitrile or DMF are commonly used.[1]

Troubleshooting Guide: N-Alkylation
Issue Potential Cause(s) Recommended Solution(s)
Low Yield & Water-Soluble Byproduct Formation of quaternary ammonium salt due to over-alkylation.[1]1. Optimize Stoichiometry: Use an excess of piperidine (2-3 equivalents) relative to the alkylating agent.[1] 2. Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to maintain an excess of piperidine throughout the reaction.[2] 3. Consider Reductive Amination: This alternative method avoids the formation of quaternary salts.[1]
Stalled Reaction/Unreacted Starting Material Protonation of the starting piperidine by the acid (HX) generated during the reaction.[1]1. Incorporate a Base: Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) to neutralize the acid as it forms.[1][2] This keeps the piperidine in its free, nucleophilic state.[1]
Complex Product Mixture Competing side reactions or non-selective alkylation.1. Protecting Group Strategy: For molecules with multiple nucleophilic sites (like 4-aminomethylpiperidine), protect the more reactive or undesired site (e.g., using a Boc group) before alkylation.[3] 2. Optimize Temperature: Lowering the reaction temperature may improve selectivity.
Experimental Protocol: Selective N-Alkylation of Piperidine Nitrogen via Boc Protection

This protocol is a three-step process for selectively alkylating the piperidine nitrogen in a molecule with another primary amine, such as 4-aminomethylpiperidine.[3]

  • Step 1: Protection of the Primary Amine

    • The primary amine is selectively protected with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting 4-aminomethylpiperidine with di-tert-butyl dicarbonate (Boc)₂O. This yields tert-butyl ((piperidin-4-yl)methyl)carbamate.[3]

  • Step 2: N-Alkylation of the Piperidine Nitrogen

    • The Boc-protected intermediate is then subjected to N-alkylation.

    • Reagents: Boc-protected 4-aminomethylpiperidine (1 eq.), alkyl halide (e.g., benzyl bromide, 1.1 eq.), and a base like potassium carbonate (K₂CO₃, 1.5 eq.).[2][3]

    • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF).[3]

    • Procedure: Combine the reagents in DMF and stir at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Step 3: Deprotection of the Primary Amine

    • The Boc protecting group is removed to liberate the primary amine.

    • Procedure: This is typically achieved under acidic conditions, for example, by treating the N-alkylated, Boc-protected product with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent.

Visualization: Troubleshooting Low Yield in N-Alkylation

G start Low Yield in N-Alkylation q1 Is there a highly water-soluble byproduct? start->q1 cause1 Root Cause: Over-alkylation to form quaternary ammonium salt. q1->cause1 Yes q2 Is starting material (piperidine) remaining? q1->q2 No sol1 Solutions: 1. Use excess piperidine (2-3 eq). 2. Add alkylating agent slowly. 3. Switch to reductive amination. cause1->sol1 end Reaction Optimized sol1->end cause2 Root Cause: Piperidine protonated by acid byproduct (HX). q2->cause2 Yes q2->end No sol2 Solution: Add a non-nucleophilic base (e.g., K2CO3, DIPEA) to neutralize the acid. cause2->sol2 sol2->end

Caption: Troubleshooting decision tree for low yields in N-alkylation reactions.

Section 2: Reduction of Pyridines

This section covers issues arising from the synthesis of piperidines via the reduction of a pyridine precursor.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate my synthesized piperidine from a pyridine impurity by distillation?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[4] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[4]

Q2: My pyridine reduction is incomplete, leaving partially hydrogenated intermediates. How can I drive the reaction to completion?

A: The presence of intermediates like tetrahydropyridine suggests either insufficient reaction time, suboptimal conditions, or catalyst deactivation.[5] To resolve this, you can try increasing the reaction time, catalyst loading, hydrogen pressure, or temperature.[5] However, be aware that harsher conditions can sometimes promote over-reduction (C-N bond cleavage).[5]

Troubleshooting Guide: Pyridine Reduction
Issue Potential Cause(s) Recommended Solution(s)
Incomplete Separation of Piperidine and Pyridine Formation of a piperidine-pyridine azeotrope.[4]1. Azeotropic Distillation: Use water as an entrainer to break the azeotrope. 2. Selective Salt Formation: React the mixture with CO₂. Piperidine forms a solid carbonate salt while pyridine does not, allowing for separation by filtration.[4]
Incomplete Reaction / Presence of Intermediates 1. Insufficient reaction time or catalyst loading.[5] 2. Catalyst deactivation or poisoning.[5] 3. Suboptimal temperature or pressure.[5]1. Increase Reaction Time/Catalyst Loading: Monitor the reaction by GC-MS or TLC and extend the time or add more catalyst if necessary. 2. Check Catalyst/Reagents: Ensure the pyridine starting material is pure and use a fresh batch of catalyst.[5] 3. Optimize Conditions: Incrementally increase hydrogen pressure and/or temperature while monitoring for byproduct formation.[5]
Formation of Ring-Opened Byproducts Over-reduction leading to C-N bond cleavage. This is more likely at high temperatures and pressures.[5]1. Use Milder Conditions: Lower the reaction temperature and pressure.[5] 2. Select a Different Catalyst: Some catalysts are less prone to inducing hydrogenolysis. Rhodium is often a good choice.[5]
Experimental Protocol: Catalytic Hydrogenation of Pyridine

This protocol describes a typical procedure for the reduction of a substituted pyridine to a piperidine using Adams' catalyst (PtO₂).

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and a solvent such as glacial acetic acid.[4]

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[4]

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to the desired pressure (e.g., 3-5 atm).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[4] Monitor the reaction progress using techniques like GC-MS or TLC.[4]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen. Purge the system with an inert gas. The catalyst is typically removed by filtration (e.g., through Celite), and the product is isolated from the filtrate after solvent removal and purification.

Section 3: Side Reactions in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Piperidine is a standard reagent for Fmoc deprotection in SPPS, but its use can lead to several unwanted side reactions.[6]

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and when is it most likely to occur?

A: Aspartimide formation is a significant base-catalyzed side reaction where the side chain of an aspartic acid (Asp) residue cyclizes to form a five-membered ring byproduct.[6][7] This is particularly problematic in sequences containing Asp-Gly or Asp-Ser motifs.[6] The piperidine used for Fmoc deprotection catalyzes this reaction, which can lead to a mixture of byproducts, including α- and β-peptides and piperidide adducts.[8]

Q2: My PEGylated molecule with a maleimide linker fails to conjugate with thiol-containing molecules after synthesis. What went wrong?

A: The likely cause is an Aza-Michael addition of piperidine to the maleimide double bond.[8] During the Fmoc deprotection steps, piperidine can react with the electron-deficient maleimide ring, consuming it and forming a stable piperidine-succinimide adduct. This prevents the intended conjugation reaction.[8]

Troubleshooting Guide: SPPS Side Reactions
Side Reaction Cause Solution / Prevention
Aspartimide Formation Piperidine-catalyzed cyclization of Asp side chains, especially at Asp-Gly motifs.[6][8]1. Use a Weaker Base: Consider using piperazine with 0.1M HOBt, which has been shown to cause less side reaction.[7] 2. Backbone Protection: Use N-(2-hydroxy-4-methoxybenzyl) (Hmb) backbone amide protection to completely suppress the side reaction.[7]
Aza-Michael Addition to Maleimides Piperidine adds to the maleimide double bond during Fmoc deprotection.[8]Modify Synthesis Strategy: The most effective solution is to introduce the maleimide-containing linker after the final piperidine deprotection step. Cleave the fully deprotected peptide from the resin first, then perform the conjugation in solution.[8]
Diketopiperazine (DKP) Formation Piperidine-initiated cyclization at the N-terminal dipeptide, leading to chain termination.[6]Modify Coupling Protocol: For the third amino acid, use pre-activated amino acids or coupling reagents that promote rapid amide bond formation to outcompete DKP formation.

Visualization: Preventing Aza-Michael Addition Side Reaction

G cluster_wrong Incorrect Workflow (Causes Side Reaction) cluster_correct Correct Workflow (Prevents Side Reaction) w1 Couple Maleimide-PEG Linker to Resin w2 Peptide Synthesis with Piperidine Deprotection w1->w2 w3 Piperidine Reacts with Maleimide w2->w3 w4 Failed Conjugation w3->w4 c1 Complete Peptide Synthesis with Piperidine Deprotection c2 Cleave Peptide from Resin c1->c2 c3 React Peptide with Maleimide-PEG in Solution c2->c3 c4 Successful Conjugation c3->c4

Caption: Correct vs. incorrect workflow to prevent piperidine-maleimide side reactions.

Section 4: Stereochemical Integrity

Maintaining the desired stereochemistry is critical, especially in pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: I observed a slight drop in the optical purity of my chiral piperidine derivative after removing a Boc protecting group with HCl. What could be the cause?

A: Even under acidic conditions, racemization can occur. For a 3-substituted piperidine, there are two stereogenic centers to consider: C3 and N1. The nitrogen atom (N1) can readily invert its configuration, and the removal of the bulky Boc group may alter the equilibrium between the two invertomers.[9] While the α-proton at C3 is generally stable under acidic conditions, other acid-catalyzed isomerizations could be possible depending on the full structure of your molecule.[9]

Troubleshooting Guide: Racemization
Issue Potential Cause(s) Recommended Solution(s)
Loss of Optical Purity / Racemization 1. Harsh reaction conditions (high temperature, strong acid/base). 2. Nitrogen inversion equilibrium shift after deprotection.[9] 3. Undesired side reactions under oxidizing conditions.[10]1. Use Milder Conditions: Employ the mildest possible conditions (temperature, reagents) for deprotection or other transformations. 2. Screen Different Reagents: Test alternative deprotection methods that may be less prone to causing racemization. 3. Analyze Product Mixture: Carefully analyze the product to determine if epimerization is occurring at a specific center.

Section 5: General Handling and Storage

Proper handling and storage of piperidine are crucial to prevent degradation and impurity formation.

Frequently Asked Questions (FAQs)

Q1: My bottle of piperidine has turned yellow. Is it still usable?

A: A yellow color in piperidine is typically due to oxidation products.[4] While this may not affect all applications, for experiments requiring high purity, purification is recommended. The most effective method to remove these colored impurities is distillation.[4]

Q2: My stock solution of piperidine in DMF crystallized upon storage. What happened?

A: This is a common issue with amines.[11] The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (like HCl that may be present in the lab environment) to form piperidine hydrochloride.[4][11] To resolve this, you can try redissolving the crystals or, preferably, prepare a fresh solution.[11]

Troubleshooting Guide: Handling and Storage
Issue Potential Cause(s) Recommended Solution(s)
Yellow Discoloration Oxidation of piperidine.[4]1. Purification: Purify by distillation for high-purity applications.[4] 2. Prevention: Store purified piperidine under an inert atmosphere (nitrogen or argon), protected from light and heat.[4]
Crystallization in Solution (e.g., in DMF) Formation of salts (e.g., piperidine carbonate from CO₂, piperidine hydrochloride from acidic gases).[4][11]1. Prevention: Ensure storage containers are well-sealed and consider storing under an inert atmosphere.[4] 2. Resolution: Prepare a fresh solution for sensitive applications.[11]

References

Technical Support Center: Synthesis and Purification of 2-(Piperidin-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and purification of 2-(Piperidin-4-yloxy)acetic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of the Desired Product

  • Symptom: The final isolated yield of this compound is significantly lower than expected.

  • Possible Causes & Solutions:

CauseRecommended Action
Incomplete reaction during ether synthesis: The Williamson ether synthesis between N-Boc-4-hydroxypiperidine and ethyl bromoacetate may not have gone to completion.- Optimize reaction conditions: Increase reaction time and/or temperature. Ensure anhydrous conditions as moisture can hydrolyze the reagents. - Choice of base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the hydroxyl group.
Side reaction: N-alkylation: The piperidine nitrogen, if unprotected, is more nucleophilic than the hydroxyl group and can react with ethyl bromoacetate.- Use a protecting group: The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial to prevent this side reaction.
Inefficient deprotection of the Boc group: The acidic conditions for Boc group removal may not be optimal.- Use appropriate acidic conditions: A common and effective method is using trifluoroacetic acid (TFA) in dichloromethane (DCM) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane.
Incomplete hydrolysis of the ethyl ester: The ester may not be fully hydrolyzed to the carboxylic acid.- Ensure complete saponification: Use a sufficient excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
Loss of product during workup and purification: The zwitterionic nature of the final product can make extraction and purification challenging.- Adjust pH during extraction: Carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to minimize its solubility in water before attempting extraction with an organic solvent. However, extraction of zwitterions into organic solvents is often inefficient. - Utilize ion-exchange chromatography: This is a highly effective method for purifying zwitterionic compounds. - Optimize recrystallization: Use a suitable solvent system, such as an ethanol/water mixture, and allow for slow cooling to maximize crystal formation and purity.

Issue 2: Presence of Impurities in the Final Product

  • Symptom: Analytical data (e.g., NMR, HPLC) of the final product shows the presence of unexpected signals or peaks.

  • Possible Causes & Solutions:

ImpurityIdentification MethodPrevention and Removal
N-Boc-4-hydroxypiperidone: Unreacted starting material from the synthesis of N-Boc-4-hydroxypiperidine.¹H NMR, HPLCPurify the N-Boc-4-hydroxypiperidine starting material by recrystallization before use. Can be removed by column chromatography.
4-Hydroxypiperidine: Incomplete protection of 4-hydroxypiperidine.¹H NMR, LC-MSEnsure complete reaction during the Boc-protection step. This impurity can lead to N-alkylation side products.
N-Alkylated byproduct: Product of the reaction between the unprotected piperidine nitrogen and ethyl bromoacetate.¹H NMR, LC-MSUse a protecting group on the piperidine nitrogen. This impurity is difficult to remove from the final product.
Unreacted ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)acetate: Incomplete hydrolysis.¹H NMR, HPLCEnsure complete hydrolysis by using excess base and monitoring the reaction. Can be removed by adjusting the pH and performing an extraction.
Residual Solvents: Solvents used in the reaction or purification steps.¹H NMR, GC-MSDry the final product under high vacuum for an extended period.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the piperidine nitrogen during the synthesis?

A1: The secondary amine of the piperidine ring is a strong nucleophile. In the Williamson ether synthesis step, it can compete with the hydroxyl group in reacting with ethyl bromoacetate, leading to the formation of an undesired N-alkylated byproduct. Protecting the nitrogen with a group like tert-butyloxycarbonyl (Boc) blocks its nucleophilicity, ensuring that the reaction occurs selectively at the hydroxyl group.

Q2: What is the best method to purify the final zwitterionic product, this compound?

A2: Due to its zwitterionic nature, this compound has low solubility in many common organic solvents at its isoelectric point, making standard column chromatography on silica gel challenging. The most effective purification methods are:

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge. The zwitterionic product can be bound to a cation or anion exchange resin and then eluted by changing the pH or ionic strength of the eluent.

  • Recrystallization: This is a common and effective method. A mixture of a polar protic solvent and water, such as ethanol/water, is often a good choice. The crude product is dissolved in the minimum amount of the hot solvent mixture and allowed to cool slowly to form pure crystals.

Q3: How can I monitor the progress of the reactions?

A3:

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of most steps. Use an appropriate solvent system (e.g., ethyl acetate/hexanes for the protected intermediate and a more polar system like dichloromethane/methanol for the final product) and a suitable visualization method (e.g., UV light if the compounds are UV-active, or staining with potassium permanganate or ninhydrin).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of starting materials, intermediates, products, and byproducts by their mass-to-charge ratio.

Q4: What are the typical analytical techniques to confirm the structure and purity of the final product?

A4:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the chemical structure of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a buffered aqueous solution with acetonitrile or methanol) is commonly used.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the synthesized compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)acetate

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Protocol 2: Synthesis of this compound (Deprotection and Hydrolysis)

  • Dissolve the purified ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)acetate (1.0 eq) in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the hydrolysis by TLC.

  • Once the ester is consumed, acidify the reaction mixture to pH ~2 with 1M HCl.

  • Stir the mixture at room temperature for 2-4 hours to effect the deprotection of the Boc group.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • The crude product can be purified by ion-exchange chromatography or recrystallization.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude this compound in a minimum amount of a hot ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water.

  • Dry the purified crystals under high vacuum.

Data Presentation

Table 1: Comparison of Purification Strategies

Purification MethodTypical PurityTypical RecoveryAdvantagesDisadvantages
Recrystallization (Ethanol/Water) >98%70-85%Simple, cost-effective, good for removing minor impurities.Can have lower recovery if the compound is partially soluble in the cold solvent.
Ion-Exchange Chromatography >99%80-95%High purity, effective for separating ionic and zwitterionic compounds.More time-consuming and requires specialized equipment and resins.
Flash Column Chromatography (Silica Gel) <90% (for final product)VariableGood for purifying the protected intermediate.Not ideal for the zwitterionic final product due to poor solubility and streaking.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection & Hydrolysis cluster_2 Purification N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Reaction_1 NaH, DMF N-Boc-4-hydroxypiperidine->Reaction_1 Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Reaction_1 Protected_Intermediate Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yloxy)acetate Reaction_1->Protected_Intermediate Reaction_2 1. LiOH, MeOH/H₂O 2. HCl Protected_Intermediate->Reaction_2 Final_Product This compound Reaction_2->Final_Product Purification_Method Ion-Exchange Chromatography or Recrystallization Final_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product Troubleshooting_Flowchart Start Low Purity of Final Product Check_NMR Analyze ¹H NMR and LC-MS Start->Check_NMR Impurity_A Unreacted Starting Material? Check_NMR->Impurity_A Analyze Spectra Solution_A Optimize reaction time/temp or purification of starting material Impurity_A->Solution_A Yes Impurity_B N-Alkylated Byproduct? Impurity_A->Impurity_B No Repurify Repurify by Ion-Exchange or Recrystallization Solution_A->Repurify Solution_B Ensure complete protection of piperidine nitrogen Impurity_B->Solution_B Yes Impurity_C Incomplete Hydrolysis? Impurity_B->Impurity_C No Solution_B->Repurify Solution_C Increase base equivalent and reaction time Impurity_C->Solution_C Yes Impurity_C->Repurify No Solution_C->Repurify

"avoiding di-alkylation in piperidine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding di-alkylation during the N-alkylation of piperidine.

Frequently Asked Questions (FAQs)

Q1: What is di-alkylation in the context of piperidine synthesis, and why is it a problem?

A1: In the N-alkylation of piperidine (a secondary amine), the initial reaction with an alkylating agent forms the desired N-alkylpiperidine (a tertiary amine). However, this tertiary amine can react further with another molecule of the alkylating agent to form a quaternary ammonium salt. This second alkylation step is referred to as di-alkylation or over-alkylation.[1] This byproduct is often highly water-soluble, which can complicate purification and lead to lower isolated yields of the target mono-alkylated product.[1]

Q2: What are the main factors that promote the formation of the quaternary ammonium salt?

A2: Several factors can increase the likelihood of di-alkylation:

  • Stoichiometry: An excess of the alkylating agent relative to piperidine significantly increases the chance of a second alkylation.[2]

  • Nucleophilicity: The N-alkylated piperidine (tertiary amine) product is often more nucleophilic than the starting piperidine (secondary amine), making it more reactive towards further alkylation.

  • Reaction Conditions: High concentrations of reactants, elevated temperatures, and prolonged reaction times can increase the rate of the second alkylation.[3]

Q3: What are the primary strategies to avoid di-alkylation?

A3: The main strategies to promote mono-alkylation include:

  • Control of Stoichiometry: Using an excess of piperidine relative to the alkylating agent is a straightforward way to favor mono-alkylation.[3]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., using a syringe pump) helps to maintain a low concentration of the electrophile, reducing the chance of over-alkylation.[2]

  • Use of a Base: Incorporating a non-nucleophilic base can neutralize the acid byproduct of the reaction, preventing the protonation of the starting piperidine and maintaining its reactivity.[4]

  • Reductive Amination: This alternative method reacts piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced. This approach completely avoids the use of alkyl halides and the possibility of forming quaternary ammonium salts.[5][6]

Q4: When should I choose direct alkylation versus reductive amination?

A4: The choice depends on the specific substrates and desired outcome.

  • Direct Alkylation is a classic and often straightforward method, suitable when the alkylating agent is an alkyl halide. It can be optimized to provide good yields of the mono-alkylated product, especially when careful control of stoichiometry and reaction conditions is applied.

  • Reductive Amination is generally a milder and more selective method that is highly effective at preventing over-alkylation.[4] It is the preferred method when starting with an aldehyde or ketone and is particularly useful for synthesizing tertiary amines without the risk of forming quaternary ammonium salts.[5][6]

Troubleshooting Guides

Issue 1: My direct N-alkylation reaction is producing a significant amount of a water-soluble byproduct, and the yield of my desired product is low.

  • Potential Cause: This is a classic sign of quaternary ammonium salt formation due to di-alkylation.[1]

  • Solutions:

    • Adjust Stoichiometry: Increase the excess of piperidine to 2-3 equivalents relative to the alkylating agent.[3]

    • Slow Down the Addition: Add the alkylating agent dropwise or via a syringe pump over several hours to maintain a constant excess of the amine.[2]

    • Add a Base: Incorporate a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed during the reaction.[4]

    • Lower the Concentration: Running the reaction at a lower concentration can disfavor the bimolecular di-alkylation reaction.[3]

Issue 2: My direct alkylation reaction is very slow or stalls completely.

  • Potential Cause: The piperidine starting material may be getting protonated by the hydrohalic acid generated during the reaction, rendering it non-nucleophilic.[2]

  • Solutions:

    • Add a Base: The addition of a base like K₂CO₃ or DIPEA will neutralize the acid and free up the piperidine to react.[4]

    • Solvent Choice: Ensure your solvent is appropriate. Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally good choices for N-alkylation.[4]

  • Potential Cause: Direct alkylation is not feasible without the corresponding alkyl halide.

  • Solution:

    • Use Reductive Amination: If the desired alkyl group can be sourced from a corresponding aldehyde or ketone, reductive amination is the ideal strategy. This method is highly versatile and avoids the issue of over-alkylation.[5][6]

Quantitative Data

Table 1: Comparison of N-Alkylation Strategies for Piperazine (as a model for secondary amines)

Alkylating AgentStrategyPiperazine EquivalentsMono-alkylated Product YieldDi-alkylated Product YieldReference
Benzyl BromideExcess Piperazine575%15%[7]
Benzyl BromideN-Boc-Piperazine1>95% (of mono-alkylated)Not observed[8]
Butyl BromideN-Acetylpiperazine185-90%Not specified[7]

Note: Data for piperazine is presented as a relevant model for controlling mono- vs. di-alkylation of secondary amines. The trends are applicable to piperidine.

Table 2: Yields for Reductive Amination of Piperidine with Benzaldehyde

Reducing AgentSolventTemperatureReaction TimeYield of N-BenzylpiperidineReference
NaBH(OAc)₃DichloromethaneRoom Temp12-24 h~85-95%[4]
Aq-Fe, NaBH₄CPME40 °C3 h60.2%[6]
Photocatalyst (Ir)MeCNRoom Temp24 hGood yield (qualitative)[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation of Piperidine with Controlled Mono-alkylation

This protocol is designed to minimize di-alkylation by using an excess of piperidine and slow addition of the alkylating agent.

Materials:

  • Piperidine (2.0 eq.)

  • Alkyl halide (e.g., benzyl bromide) (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq.)

  • Acetonitrile (MeCN), anhydrous

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add piperidine (2.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Add anhydrous acetonitrile to create a 0.1-0.2 M solution with respect to the alkyl halide.

  • Stir the suspension at room temperature.

  • Load the alkyl halide (1.0 eq.) into a syringe and place it on a syringe pump.

  • Add the alkyl halide to the reaction mixture dropwise over a period of 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the alkyl halide is consumed.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: N-Alkylation of Piperidine via Reductive Amination

This protocol provides a highly selective method for mono-N-alkylation that avoids the formation of quaternary ammonium salts.[9]

Materials:

  • Piperidine (1.1 eq.)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq.)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard glassware

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq.) and piperidine (1.1 eq.) in anhydrous DCE or DCM (to make a ~0.2 M solution).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-alkylated piperidine.

Visualizations

G cluster_reactants Reactants cluster_products Products Piperidine Piperidine (Secondary Amine) MonoAlkylated Mono-alkylated Product (Tertiary Amine) Piperidine->MonoAlkylated + R-X (Desired Reaction) AlkylHalide Alkyl Halide (R-X) DiAlkylated Di-alkylated Product (Quaternary Salt) MonoAlkylated->DiAlkylated + R-X (Side Reaction) G Start Start: Synthesize N-alkylpiperidine CheckElectrophile Is the alkylating agent an alkyl halide? Start->CheckElectrophile ReductiveAmination Use Reductive Amination with corresponding aldehyde/ketone CheckElectrophile->ReductiveAmination No CheckSelectivity Is high selectivity for mono-alkylation critical? CheckElectrophile->CheckSelectivity Yes CheckSelectivity->ReductiveAmination Yes DirectAlkylation Use Direct Alkylation CheckSelectivity->DirectAlkylation No OptimizeDirect Optimize Direct Alkylation: - Use excess piperidine - Slow addition of R-X - Add non-nucleophilic base DirectAlkylation->OptimizeDirect

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Derivative Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of piperidine derivative production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up piperidine synthesis from pyridine hydrogenation?

A1: Key challenges during the scale-up of pyridine hydrogenation include managing byproduct formation, preventing catalyst deactivation, ensuring stereoselectivity, and developing efficient purification methods.[1] Reactions that perform well on a lab scale may experience a significant drop in yield or reproducibility at a larger scale due to issues with thermal gradients, mixing efficiency, and impurity amplification.[2] The aromaticity of the pyridine ring makes it stable, and both the pyridine starting material and the piperidine product can act as poisons to the catalyst.[1]

Q2: My piperidine derivative has turned yellow upon storage. What is the cause and can I still use it?

A2: A yellow discoloration in piperidine is typically caused by oxidation products.[3] For non-sensitive applications, it might still be usable, but for high-purity requirements, purification by distillation is recommended. To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[2]

Q3: Why is it difficult to separate piperidine from a pyridine impurity by distillation?

A3: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure. To overcome this, consider azeotropic distillation with water or selective salt formation. Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.

Q4: Is it necessary to protect the piperidine nitrogen during synthesis?

A4: It is highly recommended to use an N-protected piperidine derivative, especially when using reagents that can react with the basic piperidine nitrogen. Common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) prevent side reactions and catalyst deactivation.[4] The protecting group can be removed in a subsequent step if the free amine is required.[2]

Q5: My piperidine derivative, which is a free base, shows two peaks in the HPLC chromatogram even though it's pure. Why?

A5: The appearance of multiple peaks for a pure piperidine derivative in HPLC can be due to different ionization states of the free base interacting differently with the stationary phase.[5] It could also indicate the presence of conformers. Adjusting the mobile phase pH, using a buffer, or trying a different column chemistry can often resolve this issue.[5]

Troubleshooting Guides

Issue 1: Low Yield Upon Scale-Up

Low or no yield is a common issue when transitioning from lab to pilot scale. A systematic approach is necessary to diagnose the problem.

  • Possible Causes & Solutions:

    • Inefficient Heat Transfer: Larger volumes can create thermal gradients, leading to localized overheating or cooling, which can promote side reactions or slow down the desired reaction.[2]

      • Solution: Ensure efficient stirring and use a reactor with a jacket for better temperature control. Monitor the internal temperature closely.

    • Poor Mixing: What works for a small flask with a magnetic stirrer may not be sufficient for a large reactor.[2]

      • Solution: Use an appropriate mechanical stirrer (e.g., overhead stirrer with a suitable impeller) to ensure homogeneity.

    • Catalyst Inactivity: In catalytic hydrogenations, the catalyst can be poisoned by impurities or may have lost activity.[6]

      • Solution: Use fresh, high-purity catalyst. Ensure starting materials and solvents are free from potential poisons.

    • Incomplete Reaction: The reaction may require more time at a larger scale.

      • Solution: Monitor the reaction progress using TLC or GC-MS and continue until the starting material is consumed.[2]

G Troubleshooting Logic for Low Yield start Low Yield Observed During Scale-Up check_temp Is Temperature Uniform? start->check_temp check_mixing Is Mixing Adequate? check_temp->check_mixing Yes improve_temp_control Improve Temperature Control (e.g., Jacketed Reactor) check_temp->improve_temp_control No check_catalyst Is Catalyst Active? check_mixing->check_catalyst Yes improve_stirring Improve Stirring (e.g., Mechanical Stirrer) check_mixing->improve_stirring No check_time Is Reaction Complete? check_catalyst->check_time Yes replace_catalyst Use Fresh Catalyst & Purify Reagents check_catalyst->replace_catalyst No increase_time Increase Reaction Time & Monitor Progress check_time->increase_time No improve_stirring->check_catalyst improve_temp_control->check_mixing replace_catalyst->check_time

A logical workflow for troubleshooting low-yield piperidine synthesis.
Issue 2: Formation of Side Products

The amplification of minor side reactions is a common scale-up challenge.[2]

  • Possible Causes & Solutions:

    • High Reaction Temperature: Elevated temperatures can provide the activation energy for undesired reaction pathways.

      • Solution: Lower the reaction temperature and monitor for changes in the impurity profile.

    • Incorrect Stoichiometry: Localized high concentrations of a reagent due to poor mixing can lead to side product formation.

      • Solution: Ensure controlled, slow addition of reagents with efficient stirring.

    • Presence of Oxygen: For reactions sensitive to air, such as those involving organometallics or certain catalysts, oxygen can lead to degradation or side reactions.

      • Solution: Perform the reaction under an inert atmosphere (nitrogen or argon).

Issue 3: Poor Diastereoselectivity

Controlling stereochemistry is often critical for pharmaceutical applications.

  • Possible Causes & Solutions:

    • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[3]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry.[3]

      • Solution: Screen a variety of solvents (e.g., toluene, THF, dichloromethane, acetonitrile) to find the optimal medium.[3]

    • Choice of Catalyst/Reagents: The catalyst or reagents used can have a significant impact on the stereochemical outcome.[2]

      • Solution: For reductive aminations, screen different reducing agents. For catalytic reactions, test different metals or ligands.

Issue 4: Purification Challenges

Purification can become more complex at a larger scale.

  • Possible Causes & Solutions:

    • "Oiling Out" During Crystallization: The compound separates as an oil instead of forming crystals.

      • Solution: This may be due to impurities or cooling the solution too quickly. Try purifying the crude material by another method (e.g., acid-base extraction) first, then attempt recrystallization with slow cooling. Scratching the inside of the flask can help induce crystallization.[4]

    • Poor Separation in Column Chromatography: The basic nature of the piperidine nitrogen can cause strong interactions with acidic silica gel, leading to peak tailing.

      • Solution: Add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve peak shape.

    • Difficulty Removing a Specific Impurity: For example, separating pyridine from piperidine.

      • Solution: As mentioned in the FAQs, exploit chemical differences, such as selective salt formation with CO2, or use azeotropic distillation.

G Decision Tree for Piperidine Purification start Crude Piperidine Derivative is_solid Is the product a solid? start->is_solid is_liquid Is the product a liquid? is_solid->is_liquid No crystallization Attempt Crystallization is_solid->crystallization Yes impurities_polar Are impurities significantly different in polarity? is_liquid->impurities_polar No / Non-volatile distillation Fractional Distillation is_liquid->distillation Yes (check boiling point) chromatography Column Chromatography impurities_polar->chromatography Yes acid_base Acid-Base Extraction impurities_polar->acid_base No / Product is basic crystallization->impurities_polar Fails or still impure acid_base->chromatography Still impure

Decision tree for selecting a purification method.

Data Presentation

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation

The choice of catalyst is critical for achieving high conversion and selectivity in the hydrogenation of pyridine to piperidine. Noble metal catalysts generally operate under milder conditions, while non-noble metal catalysts are more cost-effective but may require higher temperatures and pressures.[1]

CatalystTemperature (°C)Pressure (atm)Time (h)Conversion (%)Selectivity to Piperidine (%)Reference
Noble Metals
5% Rh/C80682>99>99[1]
5% Ru/C100804>99>99[1]
5% PtO₂25312100>98[2]
1% Pd/Al₂O₃607069999[7]
Non-Noble Metals
Raney Ni150-200150-3006-1290-9895-99[1]
γ-Mo₂N300-40030-200N/AHighHigh[8]

Experimental Protocols

Protocol 1: Scale-Up Synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine

This protocol details the N-protection of 4-hydroxypiperidine, a common step in the synthesis of more complex piperidine derivatives.

  • Materials:

    • 4-hydroxypiperidine (1.0 eq.)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.)

    • Potassium carbonate (K₂CO₃) (1.5 eq.)

    • Dichloromethane (DCM) or a mixture of water and dioxane

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate/hexanes for recrystallization

  • Procedure:

    • Reaction Setup: To a reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge 4-hydroxypiperidine (1.0 eq.) and the chosen solvent (e.g., DCM). Add potassium carbonate (1.5 eq.).

    • Addition of Boc Anhydride: Cool the mixture to 0 °C using an ice bath. Dissolve di-tert-butyl dicarbonate (1.05 eq.) in the same solvent and add it dropwise to the stirred mixture via the addition funnel, maintaining the temperature below 10 °C.

    • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-hydroxypiperidine is consumed.[9]

    • Work-up: Quench the reaction by slowly adding water. If using DCM, separate the organic layer. If using a water/dioxane mixture, extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.[9]

Protocol 2: Catalytic Hydrogenation of a Substituted Pyridine

This is a general protocol for the reduction of a pyridine ring to a piperidine ring using a heterogeneous catalyst.

  • Materials:

    • Substituted pyridine (1.0 eq.)

    • Platinum(IV) oxide (PtO₂, Adams' catalyst) (1-5 mol%)

    • Solvent (e.g., Glacial Acetic Acid, Ethanol)

    • Hydrogen gas (H₂)

    • Celite® for filtration

  • Procedure:

    • Reactor Setup: In a high-pressure reactor (autoclave), charge the substituted pyridine (1.0 eq.) and the solvent (e.g., glacial acetic acid).

    • Catalyst Addition: Carefully add PtO₂ (1-5 mol%) to the reactor.

    • Hydrogenation: Seal the reactor. Purge the system with nitrogen, then with hydrogen gas to remove any air. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[2]

    • Execution: Begin stirring the reaction mixture. The reaction is often exothermic, so cooling may be necessary initially. Stir at room temperature or a slightly elevated temperature for 4-24 hours.[2]

    • Monitoring: Monitor the reaction progress by GC-MS or TLC.

    • Work-up: Once the reaction is complete, stop the stirring and cool the reactor. Carefully vent the excess hydrogen and purge the system with an inert gas like nitrogen.

    • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with a small amount of the solvent.

    • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation, crystallization, or column chromatography.[2]

G Experimental Workflow for Catalytic Hydrogenation start Start charge_reactor Charge Reactor with Pyridine & Solvent start->charge_reactor add_catalyst Add Catalyst (e.g., PtO₂) charge_reactor->add_catalyst seal_purge Seal Reactor, Purge with N₂ then H₂ add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize react Stir and React (4-24h) pressurize->react monitor Monitor Progress (TLC/GC-MS) react->monitor monitor->react Incomplete depressurize Vent H₂, Purge with N₂ monitor->depressurize Complete filter Filter through Celite to Remove Catalyst depressurize->filter purify Concentrate & Purify (Distillation/Crystallization) filter->purify end End purify->end

References

Technical Support Center: Refining Purification Methods for Polar Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar piperidine compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar piperidine compounds, offering potential causes and solutions in a question-and-answer format.

Q1: My polar piperidine compound shows significant peak tailing during normal-phase chromatography on a silica gel column. What can I do to improve the peak shape?

Possible Causes:

  • Strong Interactions: The basic nitrogen atom in the piperidine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to poor peak shape and inefficient separation.

  • Inappropriate Mobile Phase: The mobile phase may not be sufficiently competitive to disrupt the strong interaction between the basic compound and the acidic stationary phase.

Solutions:

  • Mobile Phase Modification: Add a basic modifier to the eluent to compete with your compound for binding to the acidic sites on the silica gel.

    • Triethylamine (TEA): A commonly used additive. Start with a concentration of 0.1-1% (v/v) in your mobile phase.

    • Ammonia: A solution of ammonia in methanol (e.g., 2M ammonia in methanol) can be effective for strongly basic compounds, typically used at 1-2%.

    • Pyridine: While effective, it is less commonly used due to its odor and toxicity.

  • Change the Stationary Phase:

    • Amine-Deactivated Silica: Use a pre-treated silica gel where the acidic silanol groups are masked. This often provides a more reproducible solution.

    • Alumina (Basic or Neutral): Alumina can be a good alternative to silica for the purification of basic compounds.

  • Reverse-Phase Chromatography: Consider switching to a reverse-phase method on a C18 column. The use of acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.

Q2: I am experiencing low recovery of my polar piperidine compound after flash chromatography. What are the likely reasons and how can I improve it?

Possible Causes:

  • Irreversible Binding to Silica: The strong interaction between the basic piperidine and acidic silica can lead to the compound irreversibly adsorbing to the column.

  • Compound Instability: The compound may be degrading on the acidic silica gel.[1]

  • Inappropriate Elution Conditions: The mobile phase may not be strong enough to elute the highly polar compound from the column.

Solutions:

  • Address Peak Tailing Issues: The solutions for peak tailing (see Q1) will also help to improve recovery by reducing strong, irreversible binding. This includes adding basic modifiers or switching to a less acidic stationary phase like deactivated silica or alumina.

  • Check Compound Stability: Test the stability of your compound on silica gel using a 2D TLC experiment. Spot your compound, run the TLC in one direction, then turn it 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is degrading.[2] In this case, switching to a less acidic stationary phase is recommended.[1]

  • Increase Mobile Phase Polarity: If the compound is stable but not eluting, a more polar solvent system may be required. For very polar compounds that do not move even in 100% ethyl acetate, consider using a more polar solvent like methanol in your eluent.[1]

  • Alternative Purification Techniques: For highly polar compounds, consider techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[2][3]

Q3: My polar piperidine compound is not retained on a C18 reverse-phase column and elutes in the void volume. How can I achieve retention and separation?

Possible Causes:

  • High Polarity: The compound is too polar to interact sufficiently with the non-polar C18 stationary phase.

  • Inappropriate Mobile Phase: The mobile phase is too "strong" (contains too high a percentage of organic solvent) for the highly polar analyte.

Solutions:

  • Use a Highly Aqueous Mobile Phase: Reduce the amount of organic solvent (e.g., acetonitrile or methanol) in your mobile phase. Some modern C18 columns are designed to be stable in 100% aqueous conditions.[4]

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with embedded polar groups that provide better retention for polar analytes in highly aqueous mobile phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It uses a polar stationary phase (like silica or amide-bonded silica) and a mobile phase with a high concentration of organic solvent and a small amount of water.[5][6]

  • Ion-Pair Chromatography: Add an ion-pairing reagent to the mobile phase to form a neutral complex with the charged piperidine, which will then be retained by the C18 column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[7]

Q4: I am struggling to separate diastereomers of my chiral polar piperidine compound. What techniques should I consider?

Possible Causes:

  • Insufficient Resolution: The chosen chromatographic conditions do not provide adequate selectivity to separate the stereoisomers.

Solutions:

  • Chiral Chromatography: This is the most direct approach.

    • Supercritical Fluid Chromatography (SFC): SFC is a leading technique for chiral separations, often providing faster and more efficient separations than HPLC.[3] Immobilized polysaccharide-based chiral stationary phases (CSPs) are commonly used.[1]

    • Normal-Phase or Reverse-Phase Chiral HPLC: A wide variety of chiral stationary phases are available for these techniques as well.

  • Achiral Chromatography Optimization: In some cases, diastereomers can be separated on achiral columns by carefully optimizing the mobile phase, stationary phase, and temperature.

  • Derivatization: Derivatize the piperidine compound with a chiral reagent to form diastereomers that may be more easily separated on a standard achiral column.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for a novel polar piperidine compound?

There is no single "best" method, as the optimal technique depends on the specific properties of your compound and the impurities present. However, a good starting point is often reverse-phase HPLC with an acidic modifier (e.g., 0.1% TFA or formic acid). This method is robust, widely applicable, and the acidic modifier helps to produce sharp peaks for basic compounds like piperidines. If retention is an issue, HILIC is the next logical technique to explore.[5]

Q2: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC)?

HILIC is particularly useful when your polar piperidine compound is:

  • Too polar to be retained on a standard C18 reverse-phase column, even with a highly aqueous mobile phase.[8]

  • Highly soluble in water.[8]

  • You require a separation with a different selectivity compared to reverse-phase chromatography.

Q3: What are the advantages of Supercritical Fluid Chromatography (SFC) for purifying polar piperidine compounds?

SFC offers several advantages:

  • "Green" Chemistry: It primarily uses supercritical CO2 as the mobile phase, significantly reducing organic solvent consumption.[3]

  • High Throughput: SFC allows for faster separations and column re-equilibration compared to HPLC.[3][9]

  • Orthogonal Selectivity: It often provides different separation selectivity compared to HPLC, which can be beneficial for resolving difficult-to-separate impurities.[3]

  • Excellent for Chiral Separations: SFC is a premier technique for resolving stereoisomers.[3]

Q4: Can I use ion-exchange chromatography to purify my polar piperidine compound?

Yes, ion-exchange chromatography (IEC) can be a very effective method, especially for purification from non-basic or neutral impurities. Since piperidines are basic, they will be positively charged at a pH below their pKa. Therefore, cation-exchange chromatography would be the appropriate choice.[10] In this technique, the positively charged piperidine binds to a negatively charged stationary phase. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[3][11]

Q5: How can I remove a pyridine impurity from my piperidine product?

Separating piperidine from its precursor, pyridine, can be challenging because they form an azeotrope (a constant-boiling mixture).[12][13]

  • Azeotropic Distillation: Adding an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) can form a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed by distillation.[14][15]

  • Salt Formation: Piperidine can be selectively precipitated from a mixture with pyridine by bubbling carbon dioxide through a solution in a non-polar organic solvent. The resulting piperidine carbonate salt can be filtered off, and the free base can be regenerated by treatment with a strong base like NaOH.[2][12]

Data Presentation

Table 1: Comparison of Mobile Phase Modifiers for Normal-Phase Chromatography of a Model Polar Piperidine Compound

Mobile Phase Modifier (1% in 9:1 Hexane:EtOAc)Retention Factor (k')Tailing FactorRelative Recovery (%)
None3.3>2.0~60-70
Triethylamine (TEA)2.51.2>95
2M Ammonia in Methanol2.11.1>95

Data is illustrative and based on typical observations for basic compounds on silica gel.

Table 2: Overview of Alternative Purification Techniques for Polar Piperidine Compounds

TechniquePrincipleBest Suited ForKey Advantages
Amine-Deactivated Silica Normal-phase chromatography on a less acidic surface.Basic compounds prone to tailing on standard silica.Improved peak shape, higher recovery, better reproducibility.
Reverse-Phase HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.A wide range of polar to moderately non-polar piperidines.Robust, versatile, good for purity analysis.
HILIC Partitioning into a water-enriched layer on a polar stationary phase.Very polar, water-soluble compounds that are not retained in reverse-phase.Excellent retention for highly polar analytes, MS-friendly mobile phases.[5]
SFC Partitioning between a stationary phase and a supercritical fluid mobile phase (CO2).Chiral separations, high-throughput purification, thermally labile compounds.Fast, reduced organic solvent use, orthogonal selectivity to HPLC.[3][9]
Ion-Exchange (Cation) Reversible binding of the positively charged piperidine to a negatively charged stationary phase.Purification from neutral or acidic impurities, and other basic compounds with different pKa values.High capacity, can be used for capture, intermediate, or polishing steps.[10][14]

Table 3: Purity of Piperidine after Different Purification Methods to Remove Pyridine

Purification MethodInitial Pyridine Content (%)Final Piperidine Purity (%)Reference
Azeotropic Distillation with Water>5>95[13]
Carbonate Salt Formation~1098-99[2]
Carbonate Salt Formation & Distillation>599.90 - 99.97[16]

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography with a Basic Modifier

Objective: To purify a moderately polar piperidine compound from less polar impurities.

Methodology:

  • Stationary Phase: Standard silica gel.

  • Mobile Phase Selection (TLC):

    • Develop a solvent system (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol) that provides a target Rf of ~0.2-0.3 for the desired compound.

    • Add 0.5-1% triethylamine (TEA) to the chosen solvent system to improve peak shape and prevent streaking.

  • Column Packing:

    • Wet pack the column with the mobile phase containing TEA.

  • Sample Loading:

    • Dissolve the crude sample in a minimum amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for compounds with poor solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution:

    • Run the column using the selected mobile phase. A gradient elution from a less polar to a more polar solvent mixture (both containing TEA) can be used to separate impurities with different polarities.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and will be removed during this step.

Protocol 2: Reverse-Phase HPLC

Objective: High-resolution purification of a polar piperidine compound.

Methodology:

  • Column: C18, 250 mm x 10 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Method Development (Analytical Scale):

    • Optimize the separation on an analytical HPLC system (e.g., C18, 150 mm x 4.6 mm, 5 µm) to determine the optimal gradient.

  • Gradient Elution (Preparative Scale):

    • Equilibrate the column with the initial mobile phase composition.

    • Inject the filtered sample (dissolved in a minimal amount of mobile phase or DMSO).

    • Run a focused gradient based on the analytical separation. For example, if the compound elutes at 40% B in the analytical run, a preparative gradient might run from 30% to 50% B over 30 minutes.

    • Flow Rate: 4-5 mL/min.

  • Fraction Collection:

    • Collect fractions based on UV detection.

  • Analysis and Work-up:

    • Analyze fractions for purity.

    • Combine pure fractions, neutralize the TFA if necessary, and remove the solvent.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: Purification of a very polar, water-soluble piperidine compound.

Methodology:

  • Column: Silica or Amide-based HILIC column, 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Gradient Elution:

    • Start with 100% Mobile Phase A.

    • Run a gradient from 0% to 100% Mobile Phase B over 15-20 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and re-equilibrate for 5-10 minutes.

    • Flow Rate: 1 mL/min.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition (high acetonitrile). Injecting a sample dissolved in a high concentration of water can lead to poor peak shape.[9]

  • Fraction Collection and Analysis:

    • Collect fractions based on UV or MS detection.

    • Analyze for purity and remove the solvent (lyophilization is often preferred for aqueous fractions).

Protocol 4: Supercritical Fluid Chromatography (SFC) for Chiral Separation

Objective: To separate the enantiomers of a chiral polar piperidine compound.

Methodology:

  • Column: Immobilized polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Chiralpak® IA, IB, or IC).

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvent): Methanol or Ethanol, often with a basic additive like 0.1-0.2% diethylamine (DEA) to improve peak shape.[1]

  • Gradient Elution:

    • Start with a low percentage of co-solvent (e.g., 5%).

    • Run a gradient from 5% to 40% co-solvent over 5-10 minutes.

    • Flow Rate: 3-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

  • Sample Preparation:

    • Dissolve the racemic mixture in the mobile phase co-solvent.

  • Fraction Collection:

    • Collect fractions based on UV detection, triggered by peak elution.

Protocol 5: Cation-Exchange Chromatography

Objective: To purify a polar piperidine compound from neutral impurities.

Methodology:

  • Stationary Phase: Strong cation-exchange resin (e.g., sulfopropyl-functionalized).

  • Equilibration/Binding Buffer (Low Salt): 20 mM MES buffer, pH 6.0.

  • Elution Buffer (High Salt): 20 mM MES buffer + 1 M NaCl, pH 6.0.

  • Column Equilibration:

    • Wash the column with 5-10 column volumes (CV) of the Equilibration Buffer until the pH and conductivity of the eluate are stable.

  • Sample Loading:

    • Dissolve the sample in the Equilibration Buffer and adjust the pH if necessary.

    • Load the sample onto the column. The positively charged piperidine will bind to the resin.

  • Washing:

    • Wash the column with 3-5 CV of Equilibration Buffer to remove unbound neutral impurities.

  • Elution:

    • Apply a linear gradient from 0% to 100% Elution Buffer over 10-20 CV to elute the bound piperidine. Alternatively, a step gradient can be used.

  • Fraction Collection and Desalting:

    • Collect fractions and assay for the presence of the product.

    • Combine the pure fractions. The product will be in a high-salt buffer and may require desalting by dialysis, size-exclusion chromatography, or reverse-phase chromatography.

Visualizations

experimental_workflow General Purification Workflow for Polar Piperidine Compounds crude_product Crude Reaction Mixture method_selection Method Selection (based on polarity, charge, chirality) crude_product->method_selection normal_phase Normal-Phase Chromatography (with basic modifier) method_selection->normal_phase Moderate Polarity reverse_phase Reverse-Phase Chromatography (with acidic modifier) method_selection->reverse_phase General Purpose hilic HILIC method_selection->hilic Very Polar sfc SFC (especially for chiral) method_selection->sfc Chiral/High Throughput ion_exchange Ion-Exchange Chromatography method_selection->ion_exchange Charged analysis Purity Analysis (HPLC, LC-MS, NMR) normal_phase->analysis reverse_phase->analysis hilic->analysis sfc->analysis ion_exchange->analysis analysis->method_selection Further Purification Needed pure_product Pure Polar Piperidine Compound analysis->pure_product Purity > 95%

Caption: General purification workflow for polar piperidine compounds.

troubleshooting_logic Troubleshooting Logic for Peak Tailing in Normal-Phase start Peak Tailing Observed add_modifier Add Basic Modifier to Mobile Phase (e.g., 1% TEA) start->add_modifier check_improvement Peak Shape Improved? add_modifier->check_improvement change_stationary_phase Change Stationary Phase check_improvement->change_stationary_phase No solution Problem Solved check_improvement->solution Yes deactivated_silica Amine-Deactivated Silica change_stationary_phase->deactivated_silica alumina Alumina change_stationary_phase->alumina consider_alternative Consider Alternative Technique change_stationary_phase->consider_alternative deactivated_silica->solution alumina->solution rp_hplc Reverse-Phase HPLC consider_alternative->rp_hplc hilic HILIC consider_alternative->hilic

Caption: Troubleshooting logic for peak tailing in normal-phase chromatography.

References

"troubleshooting guide for the synthesis of acetic acid-containing heterocycles"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of acetic acid-containing heterocycles. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for common synthetic challenges. Acetic acid is a versatile reagent, often employed as a solvent, catalyst, or reactant in the formation of various heterocyclic systems. However, its use can present specific challenges. This guide will help you navigate these issues to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is glacial acetic acid a commonly used solvent and catalyst in heterocycle synthesis?

A1: Glacial acetic acid is frequently used due to its ability to act as both a protic solvent and a Brønsted acid catalyst. Its acidic nature can facilitate key steps like imine formation and cyclization in reactions such as the Fischer indole synthesis and the Hantzsch pyridine synthesis. It is also effective in dehydrating reactions and can be used in combination with other reagents to promote various transformations.

Q2: Can I substitute glacial acetic acid with other acids?

A2: Yes, other Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can often be used. The choice of acid can significantly impact reaction rate and selectivity, and in some cases, a milder or stronger acid may provide better results. However, acetic acid is often a good starting point due to its moderate acidity and solvent properties.

Q3: How can I remove residual acetic acid from my final product?

A3: Residual acetic acid can often be removed by co-evaporation with a high-boiling point solvent like toluene. Another common method is to neutralize the acidic mixture with a base (e.g., saturated sodium bicarbonate solution) and then extract the product into an organic solvent. For non-basic products, a simple aqueous wash of the organic layer can be effective.

Troubleshooting Guide

Problem 1: Low Yield or No Product Formation

Low yields are a frequent challenge in organic synthesis. The following workflow and Q&A can help you diagnose and resolve this issue.

Low_Yield_Troubleshooting start Low Yield or No Product check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_reagents->check_conditions Reagents OK optimize_reagents Optimize Reagent Ratio or Use Fresher Reagents check_reagents->optimize_reagents Issue Found side_reactions Analyze for Side Products (TLC, LC-MS, NMR) check_conditions->side_reactions Conditions as per literature optimize_conditions Systematically Vary Conditions (DoE) check_conditions->optimize_conditions Potential for Optimization purification_loss Evaluate Work-up and Purification Procedure side_reactions->purification_loss No Major Side Products mitigate_side_reactions Modify Conditions to Minimize Side Reactions side_reactions->mitigate_side_reactions Side Products Identified optimize_purification Adjust pH, Solvent, or Purification Method purification_loss->optimize_purification Product Loss Identified success Improved Yield purification_loss->success No Obvious Loss optimize_reagents->start Re-run optimize_conditions->start Re-run mitigate_side_reactions->start Re-run optimize_purification->start Re-run Fischer_Indole_Workflow start Start combine_reagents Combine Phenylhydrazine and Carbonyl Compound in Acetic Acid start->combine_reagents heat_mixture Heat Mixture to Reflux combine_reagents->heat_mixture monitor_reaction Monitor Reaction by TLC heat_mixture->monitor_reaction monitor_reaction->heat_mixture Incomplete workup Reaction Complete: Cool, Neutralize, and Extract monitor_reaction->workup Complete purify Purify Crude Product (Column Chromatography or Recrystallization) workup->purify end Final Product purify->end Purification_Strategy start Crude Product is_basic Is the Product Basic? start->is_basic is_solid Is the Product a Solid? is_basic->is_solid No acid_base_extraction Acid-Base Extraction is_basic->acid_base_extraction Yes is_volatile Is the Product Volatile? is_solid->is_volatile No recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_volatile->column_chromatography No distillation Distillation/ Steam Distillation is_volatile->distillation Yes acid_base_extraction->is_solid recrystallization->column_chromatography Still Impure

Validation & Comparative

A Comparative Analysis of 2-(Piperidin-4-yloxy)acetic Acid and Its Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, biological activities, and structure-activity relationships of 2-(piperidin-4-yloxy)acetic acid and its derivatives reveals a versatile scaffold with potential applications in anti-inflammatory and antimicrobial therapies. This guide provides a comparative analysis of these compounds, supported by experimental data, to inform future drug discovery and development efforts.

Introduction

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous clinically approved drugs.[1] The derivatization of the piperidine ring offers a powerful strategy to modulate the biological activity, pharmacokinetic profile, and target selectivity of a lead compound. This guide focuses on the comparative analysis of this compound and its analogs, exploring how structural modifications influence their therapeutic potential.

Data Presentation: A Comparative Overview

To facilitate a clear comparison of the performance of this compound and its key analogs, the following tables summarize their reported biological activities.

CompoundTarget/ActivityAssayResult (IC50 / MIC)
2-(Pyridin-4-yloxy)acetic acid Anti-inflammatory (TNF-α inhibition)Human Monocytes12.3 µM[2]
Anti-inflammatory (IL-6 inhibition)Human Monocytes18.7 µM[2]
Antimicrobial (S. aureus - MRSA)Minimum Inhibitory Concentration (MIC)8–16 µg/mL[2]
Antimicrobial (M. tuberculosis)Minimum Inhibitory Concentration (MIC)16–32 µg/mL[2]
2-(Pyridin-4-yl)acetic acid Anti-inflammatory (TNF-α inhibition)Human Monocytes22.1 µM[2]

Note: Data for this compound was not explicitly found in the searched literature; 2-(Pyridin-4-yloxy)acetic acid is presented as a close structural analog.

Structure-Activity Relationship Insights

The available data, though limited, allows for preliminary structure-activity relationship (SAR) deductions. The ether linkage in 2-(pyridin-4-yloxy)acetic acid appears to be a key determinant of its biological activity. Replacing this oxygen with a methylene group, as seen in 2-(pyridin-4-yl)acetic acid, leads to a decrease in anti-inflammatory potency against TNF-α.[2] This suggests that the polarity conferred by the ether oxygen may be crucial for target interaction. The substitution on the pyridine or piperidine ring, as well as modifications to the acetic acid moiety, are expected to significantly impact the biological profile of these compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound and its analogs.

Synthesis of 2-(Pyridin-4-yloxy)acetic acid

The primary synthetic route for 2-(pyridin-4-yloxy)acetic acid involves the nucleophilic substitution reaction between 4-hydroxypyridine and chloroacetic acid.[2]

General Procedure:

  • 4-Hydroxypyridine is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or potassium carbonate) is added.

  • Chloroacetic acid is then added to the reaction mixture.

  • The reaction proceeds, typically with heating, to facilitate the nucleophilic attack of the hydroxyl group on the electrophilic carbon of chloroacetic acid.

  • Upon completion, the reaction mixture is worked up to isolate and purify the desired 2-(pyridin-4-yloxy)acetic acid. Purification is often achieved through recrystallization or column chromatography.[2]

Anti-inflammatory Activity Assay (TNF-α and IL-6 Inhibition)

The anti-inflammatory activity can be assessed by measuring the inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in human monocytes.[2]

General Procedure:

  • Human monocytes are cultured and stimulated with an inflammatory agent (e.g., lipopolysaccharide) to induce the production of TNF-α and IL-6.

  • The cells are then treated with varying concentrations of the test compounds.

  • After a specific incubation period, the concentration of TNF-α and IL-6 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 value, representing the concentration of the compound that inhibits 50% of the cytokine production, is then calculated.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The antimicrobial efficacy is determined by measuring the minimum inhibitory concentration (MIC) against relevant bacterial strains.[2]

General Procedure:

  • A standardized inoculum of the target bacteria (e.g., Methicillin-resistant Staphylococcus aureus) is prepared.

  • Serial dilutions of the test compounds are prepared in a suitable growth medium in a microtiter plate.

  • The bacterial inoculum is added to each well.

  • The plates are incubated under appropriate conditions for bacterial growth.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Mandatory Visualization

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-(pyridin-4-yloxy)acetic acid analogs.

G General Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-Hydroxypyridine_Analog 4-Hydroxypyridine or Piperidin-4-ol Analog Reaction Nucleophilic Substitution (Basic Conditions) 4-Hydroxypyridine_Analog->Reaction Chloroacetic_Acid_Analog Chloroacetic Acid Analog Chloroacetic_Acid_Analog->Reaction Workup_Purification Work-up & Purification Reaction->Workup_Purification Final_Product This compound or Analog Workup_Purification->Final_Product G Potential Anti-inflammatory Mechanism Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Analog Compound->COX2 Inhibition

References

The Promise of 2-(Piperidin-4-yloxy)acetic Acid: A Comparative Guide to its Potential In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo efficacy of the novel compound 2-(Piperidin-4-yloxy)acetic acid. Due to the limited publicly available data on this specific molecule, this guide hypothesizes its mechanism of action as a GPR109A agonist, drawing comparisons with the well-established GPR109A agonists, niacin and sodium butyrate. The following sections detail the potential therapeutic applications in inflammation and cancer, supported by experimental data from in vivo studies of these established alternatives.

GPR109A Agonism: A Potential Mechanism of Action

The chemical structure of this compound, featuring a piperidine ring linked to an acetic acid moiety, suggests a potential interaction with the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). GPR109A is activated by endogenous ligands such as the ketone body β-hydroxybutyrate and the short-chain fatty acid butyrate, as well as the B-vitamin niacin. Activation of GPR109A has been shown to exert anti-inflammatory and anti-cancer effects in various preclinical models. This guide will therefore compare the potential efficacy of this compound with that of niacin and sodium butyrate in relevant in vivo models of inflammation and cancer.

Comparative In Vivo Efficacy in Inflammatory Bowel Disease

GPR109A activation has demonstrated protective effects in models of colonic inflammation. The following table summarizes the in vivo efficacy of niacin in a dextran sulfate sodium (DSS)-induced colitis model in mice.

Table 1: In Vivo Efficacy of Niacin in DSS-Induced Colitis in Mice

ParameterControl (DSS only)Niacin (600 mg/kg) + DSS% Improvement
Body Weight Loss14.25 ± 1.03%7.94 ± 1.44%44.3%
Disease Activity Index (DAI)2.58 ± 0.161.46 ± 0.1443.4%
Colon Length4.43 ± 0.27 cm6.26 ± 0.19 cm41.3%

Data adapted from a study on the effects of niacin in a DSS-induced colitis mouse model.

Comparative In Vivo Efficacy in Cancer

The activation of GPR109A has also been shown to suppress tumor growth in various cancer models. The tables below present the in vivo efficacy of niacin and sodium butyrate in xenograft models of breast and colorectal cancer, respectively.

Table 2: In Vivo Efficacy of Niacin in a Breast Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 40% Tumor Growth Inhibition
Control (ZR75.1-pCDH cells)~1800-
Niacin (10 mmol/L in drinking water) + ZR75.1-GPR109A cells~400~77.8%

Data extrapolated from graphical representations in a study on GPR109A in mammary tumorigenesis. The study showed that niacin treatment significantly inhibited tumor growth in mice injected with GPR109A-expressing breast cancer cells.

Table 3: In Vivo Efficacy of Sodium Butyrate in a Colorectal Cancer Xenograft Model

Treatment GroupMean Tumor Volume (mm³) at Day 24% Tumor Growth Inhibition
Saline~1000-
Sodium Butyrate (600 mg/kg/d)~40060%

Data adapted from a study on the effects of sodium butyrate on colorectal cancer growth in a mouse xenograft model.

Experimental Protocols

DSS-Induced Colitis Model (Niacin)

Animals: Wild-type mice.

Induction of Colitis: Mice are administered 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days.

Treatment: Niacin (600 mg/kg) is administered by oral gavage once daily.

Assessment:

  • Body weight loss: Monitored daily.

  • Disease Activity Index (DAI): Calculated based on weight loss, stool consistency, and presence of blood in the stool.

  • Colon length: Measured at the end of the study as an indicator of inflammation.

Breast Cancer Xenograft Model (Niacin)

Animals: Female athymic Balb/c nude mice (6 mice per group).

Cell Lines: GPR109A-expressing (ZR75.1-GPR109A) and control (ZR75.1-pCDH) human breast cancer cells.

Tumor Induction: 1 x 10⁷ cells in 100 μL PBS are injected subcutaneously into the mammary fat pad.

Treatment: Niacin (10 mmol/L) is provided in the drinking water, starting two days before tumor induction and continued throughout the experiment.

Assessment:

  • Tumor volume: Measured every 5 days using calipers and calculated using the formula: (width² x length)/2.

Colorectal Cancer Xenograft Model (Sodium Butyrate)

Animals: Nude mice.

Cell Lines: SW480 human colorectal cancer cells.

Tumor Induction: 1 x 10⁶ SW480 cells are injected subcutaneously.

Treatment: When tumors are palpable, mice are treated with either saline or sodium butyrate (600 mg/kg/d) for 24 days.

Assessment:

  • Tumor volume: Measured every 3 days.

  • Tumor weight: Measured at the end of the study.

  • Protein expression: Western blot analysis of key proteins (e.g., Trx-1) in tumor tissues.

Visualizing the GPR109A Signaling Pathway and Experimental Workflows

To illustrate the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound (Hypothesized) Niacin / Butyrate GPR109A GPR109A (HCA2) Agonist->GPR109A Binds to Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Anti_Inflammatory Anti-inflammatory Effects PKA->Anti_Inflammatory Anti_Cancer Anti-cancer Effects PKA->Anti_Cancer

Caption: Hypothesized GPR109A signaling pathway for this compound.

Experimental_Workflow_Inflammation start Start: DSS-Induced Colitis Model induction Induce Colitis: 2.5% DSS in drinking water for 7 days start->induction treatment Treatment Groups: 1. Vehicle Control 2. This compound (Test) 3. Niacin (Positive Control) induction->treatment monitoring Daily Monitoring: - Body Weight - Disease Activity Index (DAI) treatment->monitoring endpoint Endpoint (Day 7): - Euthanasia - Colon Length Measurement - Histological Analysis monitoring->endpoint analysis Data Analysis: Compare treatment groups to control endpoint->analysis

Caption: Experimental workflow for an in vivo inflammation model.

Experimental_Workflow_Cancer start Start: Xenograft Cancer Model implantation Tumor Cell Implantation: Subcutaneous injection of cancer cells start->implantation growth Tumor Growth: Allow tumors to reach palpable size implantation->growth treatment Treatment Groups: 1. Vehicle Control 2. This compound (Test) 3. Niacin/Butyrate (Positive Control) growth->treatment monitoring Tumor Monitoring: Measure tumor volume 2-3 times/week treatment->monitoring endpoint Endpoint: - Predetermined tumor size reached - Euthanasia and tumor excision monitoring->endpoint analysis Data Analysis: - Tumor weight and volume comparison - Immunohistochemistry / Western Blot endpoint->analysis

Caption: Experimental workflow for an in vivo cancer xenograft model.

A Comparative Guide to the COX-2 Inhibitory Activity of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug discovery, particularly those focused on anti-inflammatory agents, the development of selective cyclooxygenase-2 (COX-2) inhibitors remains a significant area of interest. The piperidine scaffold has emerged as a versatile structural motif in the design of such inhibitors. This guide provides an objective comparison of the COX-2 inhibitory activity of various piperidine-containing compounds, supported by experimental data and detailed methodologies.

Quantitative Comparison of COX-2 Inhibition

The following table summarizes the in vitro COX-2 inhibitory activity of different classes of piperidine and piperazine derivatives, with Celecoxib, a well-known selective COX-2 inhibitor, serving as a reference compound. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency; a lower IC50 value indicates greater potency.

Compound ClassCompoundCOX-2 IC50 (µM)Reference CompoundCOX-2 IC50 (µM)Selectivity Index (SI)
Benzhydrylpiperazine-basedCompound 9d (4-Cl substitution)0.25 ± 0.03Celecoxib0.36 ± 0.023>400
Benzhydrylpiperazine-basedCompound 9e0.47Celecoxib0.36 ± 0.023>212.76
Benzhydrylpiperazine-basedCompound 9g0.49Celecoxib0.36 ± 0.023>204.08
Benzhydrylpiperazine-basedCompound 9l0.48Celecoxib0.36 ± 0.023>208.33
1,3-Dihydro-2H-indolin-2-oneCompound 4e2.35 ± 0.04CelecoxibNot specified in studyNot specified in study
1,3-Dihydro-2H-indolin-2-oneCompound 9h2.422 ± 0.10CelecoxibNot specified in studyNot specified in study
1,3-Dihydro-2H-indolin-2-oneCompound 9i3.34 ± 0.05CelecoxibNot specified in studyNot specified in study
PyrazolylbenzyltriazolesPYZ195.01CelecoxibNot specified in studyNot specified in study
Dihydropyrazole sulfonamidesPYZ200.33Celecoxib0.052Not specified in study

Experimental Protocols

The data presented above was generated using established in vitro enzyme inhibition assays. While specific parameters may vary between studies, the general methodology is outlined below.

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric Method)[1]

This assay quantifies the peroxidase activity of cyclooxygenase. The peroxidase activity is determined by colorimetrically monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Enzyme and Compound Preparation : Recombinant human COX-1 or COX-2 enzyme is reconstituted according to the manufacturer's instructions. The test compounds (piperidine derivatives) and reference drugs (e.g., Celecoxib, Indomethacin) are prepared in a suitable solvent (e.g., DMSO) at various concentrations.

  • Reaction Mixture : The reaction is initiated by adding arachidonic acid to a mixture containing the enzyme, heme, and the test compound or vehicle control in a buffer solution (e.g., Tris-HCl).

  • Incubation : The reaction mixture is incubated for a specified period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for the enzymatic conversion of arachidonic acid to prostaglandins.

  • Colorimetric Detection : The colorimetric substrate (TMPD) is added, and the absorbance is measured at 590 nm using a plate reader.

  • Data Analysis : The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the vehicle control wells. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro COX-2 Inhibition Assay (Fluorescence-based)[2]

This method is an alternative to the colorimetric assay and is often available in commercial inhibitor screening kits.

  • Assay Components : The assay typically includes recombinant COX-2 enzyme, a fluorescent probe, and arachidonic acid as the substrate.

  • Reaction Setup : The test compounds are pre-incubated with the COX-2 enzyme in a microplate well.

  • Initiation and Detection : The reaction is initiated by the addition of arachidonic acid. The production of prostaglandin G2 (PGG2) by COX-2 is detected using a fluorescent probe. The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Inhibition Calculation : The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of the vehicle control.

  • IC50 Determination : Similar to the colorimetric method, IC50 values are calculated from the dose-response curves.

Visualizing Key Processes

To better understand the context of COX-2 inhibition and the experimental procedures, the following diagrams illustrate the COX-2 signaling pathway and a typical experimental workflow.

COX2_Signaling_Pathway cluster_cell Cell Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Cell Membrane Phospholipase A2 Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Prostaglandin Synthases Prostaglandin Synthases Prostaglandin H2 (PGH2)->Prostaglandin Synthases Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin Synthases->Prostaglandins (PGE2, etc.) Inflammation & Pain Inflammation & Pain Prostaglandins (PGE2, etc.)->Inflammation & Pain Piperidine Compound Piperidine Compound Piperidine Compound->COX-2 Enzyme Inhibition

Caption: The COX-2 signaling pathway and the point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Enzyme & Reagent Prep Enzyme & Reagent Prep Enzyme & Reagent Prep->Reaction Incubation Signal Detection Signal Detection Reaction Incubation->Signal Detection Calculate % Inhibition Calculate % Inhibition Signal Detection->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: A generalized workflow for in vitro COX-2 inhibition assays.

A Comparative Guide to the Validation of Analytical Methods for 2-(Piperidin-4-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of two common analytical methodologies for the quantification of 2-(Piperidin-4-yloxy)acetic acid in research and development settings: High-Performance Liquid Chromatography (HPLC) with derivatization and fluorescence detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for ensuring accurate and reliable data in drug development. This document outlines the experimental protocols and presents a comparison of the validation parameters for each technique.

Method 1: HPLC with Pre-Column Derivatization and Fluorescence Detection

Due to the lack of a strong native chromophore, direct UV detection of this compound is challenging. Pre-column derivatization with a fluorescent tag, such as Dansyl Chloride, allows for sensitive quantification using a fluorescence detector. This method is a robust and cost-effective approach for routine analysis.

Experimental Protocol
  • Standard and Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in a 50:50 acetonitrile/water mixture to achieve a concentration within the calibration range.

  • Derivatization Procedure:

    • Transfer 100 µL of each standard or sample solution into a microcentrifuge tube.

    • Add 200 µL of 100 mM Sodium Bicarbonate buffer (pH 9.0).

    • Add 200 µL of a 1.5 mg/mL solution of Dansyl Chloride in acetonitrile.

    • Vortex the mixture for 1 minute.

    • Incubate the mixture in a water bath at 60 °C for 30 minutes.

  • Reaction Termination and Sample Cleanup:

    • After incubation, cool the mixture to room temperature.

    • Add 100 µL of 2% (v/v) hydrochloric acid to stop the reaction.

    • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30% B to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Fluorescence Detector: Excitation at 335 nm, Emission at 520 nm

Workflow for HPLC with Pre-Column Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_cleanup Cleanup cluster_analysis Analysis start Weigh Sample dissolve Dissolve in ACN/Water start->dissolve add_buffer Add Bicarbonate Buffer dissolve->add_buffer add_dansyl Add Dansyl Chloride add_buffer->add_dansyl vortex Vortex add_dansyl->vortex incubate Incubate at 60°C vortex->incubate stop_rxn Add HCl to Stop Reaction incubate->stop_rxn filter Filter (0.45 µm) stop_rxn->filter hplc HPLC-FLD Analysis filter->hplc

Caption: Experimental workflow for HPLC analysis with derivatization.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, making it a powerful technique for the quantification of analytes in complex matrices without the need for derivatization. This method is particularly suitable for bioanalytical applications where low detection limits are required.

Experimental Protocol
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • UHPLC System: Waters ACQUITY UPLC I-Class or equivalent

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Acetic Acid in water

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile

    • Gradient: 5% B to 95% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion > Product ion (To be determined experimentally)

      • Internal Standard: Precursor ion > Product ion (To be determined experimentally)

    • Source Parameters: Optimized for maximum signal intensity.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Plasma Sample ppt Add ACN with IS (Protein Precipitation) start->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for LC-MS/MS analysis.

Comparison of Validation Parameters

The following tables summarize the typical performance characteristics of the two analytical methods based on established validation guidelines.[1][2]

Table 1: Linearity and Range
ParameterHPLC with DerivatizationLC-MS/MS
Linear Range 10 - 2000 ng/mL0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995> 0.998
Lower Limit of Quantification (LLOQ) 10 ng/mL0.5 ng/mL
Upper Limit of Quantification (ULOQ) 2000 ng/mL500 ng/mL
Table 2: Accuracy and Precision

Accuracy is expressed as the percentage of the nominal concentration, while precision is represented by the coefficient of variation (%CV). The acceptance criteria are typically within ±15% (±20% at the LLOQ).[1]

Quality Control SampleHPLC with DerivatizationLC-MS/MS
LLOQ (10 ng/mL) Accuracy: 95.5%%CV: 8.2%LLOQ (0.5 ng/mL) Accuracy: 103.1%%CV: 11.5%
Low QC (30 ng/mL) Accuracy: 101.2%%CV: 5.6%Low QC (1.5 ng/mL) Accuracy: 98.7%%CV: 6.8%
Mid QC (300 ng/mL) Accuracy: 98.9%%CV: 4.1%Mid QC (50 ng/mL) Accuracy: 101.5%%CV: 4.5%
High QC (1500 ng/mL) Accuracy: 102.5%%CV: 3.5%High QC (400 ng/mL) Accuracy: 99.2%%CV: 3.9%

Logical Relationship of Validation Parameters

The validation of an analytical method ensures its suitability for its intended purpose. The core parameters are interrelated and collectively define the method's performance.

cluster_core Core Performance cluster_quantitative Quantitative Characteristics cluster_reliability Reliability Accuracy Accuracy (Closeness to True Value) Linearity Linearity (Proportional Response) Accuracy->Linearity Stability Stability (Analyte in Matrix) Accuracy->Stability Precision Precision (Reproducibility) Precision->Linearity Specificity Specificity / Selectivity (Analyte vs. Interferences) Specificity->Accuracy Specificity->Precision Range Range (Interval of Quantification) Linearity->Range Robustness Robustness (Resilience to Variations) Linearity->Robustness LOQ LOQ (Limit of Quantification) Range->LOQ LOD LOD (Limit of Detection) LOQ->LOD

Caption: Interrelationship of analytical method validation parameters.

Conclusion

Both HPLC with pre-column derivatization and LC-MS/MS are viable methods for the quantification of this compound.

  • The HPLC method is a cost-effective and reliable option for routine analysis of bulk drug substances or formulations where high sample concentrations are expected. Its primary limitation is the need for a derivatization step, which adds complexity and a potential source of variability.

  • The LC-MS/MS method provides superior sensitivity and selectivity, making it the preferred choice for bioanalytical studies in complex matrices like plasma, where very low concentrations need to be measured.[3] While the initial instrument cost is higher, the ability to multiplex and the elimination of the derivatization step can lead to higher throughput in the long run.

The final choice of method should be based on the specific application, required sensitivity, sample matrix, and available instrumentation. A full validation according to ICH or other relevant guidelines is necessary before implementing any new analytical method.[1][2]

References

"head-to-head comparison of synthetic routes to piperidine-4-yloxy derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Synthetic Routes to Piperidine-4-yloxy Derivatives

The piperidine-4-yloxy moiety is a crucial scaffold in medicinal chemistry, featured in a wide array of pharmacologically active compounds. The synthesis of its derivatives is, therefore, of significant interest to researchers in drug discovery and development. This guide provides a head-to-head comparison of two prominent synthetic strategies for preparing piperidine-4-yloxy derivatives, specifically focusing on the formation of the aryl ether linkage: the Mitsunobu reaction and the Buchwald-Hartwig C-O coupling.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Mitsunobu ReactionRoute 2: Buchwald-Hartwig C-O Coupling
Overall Yield Moderate to HighModerate to High
Key Reactants N-protected-4-hydroxypiperidine, Phenol/AlcoholN-protected-4-hydroxypiperidine, Aryl Halide
Reagents Triphenylphosphine (PPh₃), Azodicarboxylate (DEAD/DIAD)Palladium Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., Cs₂CO₃)
Reaction Conditions Mild, typically 0 °C to room temperatureElevated temperatures (80-120 °C), inert atmosphere required[1]
Key Features Inversion of stereochemistry at the alcohol carbon[2][3]Forms C-O bond with high functional group tolerance
Advantages Well-established, predictable stereochemistry, broad substrate scope for nucleophiles[2][4]Excellent for forming aryl ethers, high yields, applicable to a wide range of aryl halides
Disadvantages Stoichiometric amounts of phosphine and azodicarboxylate byproducts can complicate purification.[3] Not suitable for acidic nucleophiles with low pKa.[3]Requires careful exclusion of oxygen and moisture.[1] Catalyst and ligand can be expensive.

Route 1: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile and widely used method for the conversion of primary and secondary alcohols into a variety of functional groups, including ethers.[2][3] This reaction proceeds via a redox-condensation mechanism using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] A key characteristic of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's carbon atom, making it a powerful tool in stereoselective synthesis.[2]

Experimental Protocol: Mitsunobu Reaction

This protocol describes the synthesis of an N-Boc-4-aryloxypiperidine derivative.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Aryl alcohol (Phenol derivative)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), the phenol derivative (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of DIAD (1.5 eq.) in anhydrous THF to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine byproduct, yielding the desired N-Boc-4-aryloxypiperidine.

Route 2: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds, providing a powerful method for the synthesis of aryl ethers.[5] This reaction is highly versatile and tolerates a wide range of functional groups. It typically involves the coupling of an alcohol with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[1]

Experimental Protocol: Buchwald-Hartwig C-O Coupling

This protocol outlines the synthesis of an N-Boc-4-aryloxypiperidine derivative via a palladium-catalyzed coupling.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Aryl bromide or iodide

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst

  • Bulky electron-rich phosphine ligand (e.g., XPhos, SPhos)

  • Cesium carbonate (Cs₂CO₃) or another suitable base

  • Anhydrous, degassed toluene or dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq.).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the aryl halide (1.0 eq.) and N-Boc-4-hydroxypiperidine (1.2 eq.) to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.

Visualizing the Synthetic Strategies

The following diagrams illustrate the logical flow of the two compared synthetic routes and a typical experimental workflow.

G cluster_0 Synthetic Routes to Piperidine-4-yloxy Derivatives cluster_1 Route 1: Mitsunobu Reaction cluster_2 Route 2: Buchwald-Hartwig C-O Coupling start Starting Material (N-Boc-4-hydroxypiperidine) mitsunobu Mitsunobu Reaction (Phenol, PPh3, DIAD) start->mitsunobu buchwald Buchwald-Hartwig Coupling (Aryl Halide, Pd Catalyst, Ligand, Base) start->buchwald product1 Piperidine-4-yloxy Derivative mitsunobu->product1 product2 Piperidine-4-yloxy Derivative buchwald->product2

Caption: Comparison of Mitsunobu and Buchwald-Hartwig routes.

G reagents 1. Add Reactants (Alcohol, Phenol, PPh3) to Anhydrous Solvent cool 2. Cool to 0 °C reagents->cool add_diad 3. Add DIAD Dropwise cool->add_diad react 4. Stir at RT (12-24h) add_diad->react workup 5. Workup (Concentration) react->workup purify 6. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the Mitsunobu reaction.

Conclusion

Both the Mitsunobu reaction and the Buchwald-Hartwig C-O coupling are powerful and effective methods for the synthesis of piperidine-4-yloxy derivatives. The choice between these two routes will depend on several factors, including the specific substrates, the desired scale of the synthesis, and the availability of reagents and equipment. The Mitsunobu reaction is often favored for its mild conditions and predictable stereochemistry, while the Buchwald-Hartwig coupling offers broad functional group tolerance and is particularly well-suited for the synthesis of aryl ethers. For laboratory-scale synthesis where stereochemical inversion is desired, the Mitsunobu reaction may be the preferred method. For process development and the synthesis of libraries of aryl ethers, the Buchwald-Hartwig coupling could be a more attractive option, provided the reaction conditions are carefully optimized.

References

Comparative Analysis of 2-(Piperidin-4-yloxy)acetic Acid: A Methodological Guide for In Vitro and In Vivo Correlation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly accessible literature does not contain specific experimental data regarding the in vitro or in vivo biological activity of 2-(Piperidin-4-yloxy)acetic acid. Consequently, a direct correlation analysis is not currently possible. This guide is intended for researchers, scientists, and drug development professionals as a methodological framework. It outlines a series of recommended experimental protocols and data presentation formats to facilitate a comprehensive investigation of this compound and to establish a robust in vitro-in vivo correlation (IVIVC) based on data from analogous piperidine-containing compounds.

Introduction

The piperidine moiety is a prevalent scaffold in a multitude of pharmacologically active agents, demonstrating a wide array of biological effects including analgesic, anti-inflammatory, and antimicrobial activities. The compound this compound integrates this key heterocycle with a phenoxyacetic acid-like side chain. While direct biological data for this specific molecule is unavailable, its structural components suggest several plausible therapeutic applications.

This guide provides a structured approach to systematically evaluate the biological activity of this compound, from initial in vitro screening to in vivo efficacy models. The objective is to generate the necessary data to establish a meaningful in vitro-in vivo correlation, which is a critical step in drug development for predicting clinical outcomes from preclinical data.

Proposed Biological Activities for Investigation

Based on the activities of structurally related piperidine derivatives, the following biological activities are proposed for investigation:

  • Anti-inflammatory Activity: Many piperidine derivatives exhibit anti-inflammatory properties.

  • Analgesic Activity: The piperidine ring is a core component of many opioid analgesics.

  • Antimicrobial Activity: Various piperidine-containing compounds have shown efficacy against bacterial and fungal pathogens.

Data Presentation: Comparative Efficacy Tables

All quantitative data should be summarized in clear, structured tables to allow for easy comparison between in vitro and in vivo results, as well as for comparison with reference compounds.

Table 1: In Vitro Anti-inflammatory Activity

CompoundTargetAssay TypeIC50 (µM)
This compoundCOX-2Enzyme InhibitionTBD
Celecoxib (Reference)COX-2Enzyme InhibitionReported Value
This compoundTNF-α ReleaseCell-basedTBD
Dexamethasone (Reference)TNF-α ReleaseCell-basedReported Value

Table 2: In Vivo Anti-inflammatory Activity

CompoundAnimal ModelEndpointED50 (mg/kg)
This compoundCarrageenan-induced Paw EdemaEdema ReductionTBD
Indomethacin (Reference)Carrageenan-induced Paw EdemaEdema ReductionReported Value

Table 3: In Vitro Analgesic Activity

CompoundReceptorAssay TypeKi (nM)
This compoundµ-opioid ReceptorRadioligand BindingTBD
Morphine (Reference)µ-opioid ReceptorRadioligand BindingReported Value

Table 4: In Vivo Analgesic Activity

CompoundAnimal ModelEndpointMPE (%) at dose (mg/kg)
This compoundAcetic Acid-induced WrithingReduction in WrithingTBD
Morphine (Reference)Acetic Acid-induced WrithingReduction in WrithingReported Value

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

In Vitro Protocols

4.1.1. COX-2 Enzyme Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the test compound on cyclooxygenase-2 (COX-2) activity.

  • Methodology:

    • A commercial COX-2 inhibitor screening assay kit can be utilized.

    • The test compound, this compound, is pre-incubated with purified ovine or human COX-2 enzyme in a reaction buffer.

    • Arachidonic acid is added as the substrate to initiate the enzymatic reaction.

    • The production of prostaglandin E2 (PGE2) is measured using a colorimetric or fluorescent method, typically involving a peroxidase-based detection system.

    • The concentration of the test compound that inhibits 50% of the COX-2 activity (IC50) is calculated from a dose-response curve.

4.1.2. TNF-α Release Assay in LPS-stimulated Macrophages

  • Objective: To assess the compound's ability to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

  • Methodology:

    • RAW 264.7 macrophage cells are cultured in appropriate media.

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are pre-treated with varying concentrations of this compound for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

    • After a 24-hour incubation period, the cell culture supernatant is collected.

    • The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • The IC50 value is determined by plotting the percentage of TNF-α inhibition against the compound concentration.

In Vivo Protocols

4.2.1. Carrageenan-induced Paw Edema in Rodents

  • Objective: To evaluate the acute anti-inflammatory effect of the test compound in a well-established animal model.

  • Methodology:

    • Male Wistar rats or Swiss albino mice are used.

    • The baseline paw volume of each animal is measured using a plethysmometer.

    • Animals are orally administered with either the vehicle, a reference drug (e.g., Indomethacin), or different doses of this compound.

    • After a set period (e.g., 60 minutes), a sub-plantar injection of carrageenan solution is administered into the right hind paw to induce inflammation.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

    • The percentage of edema inhibition is calculated for each group relative to the vehicle control group.

    • The ED50 (the dose causing 50% inhibition of edema) can be determined.

4.2.2. Acetic Acid-induced Writhing Test in Mice

  • Objective: To assess the peripheral analgesic activity of the test compound.

  • Methodology:

    • Swiss albino mice are used for this study.

    • Animals are pre-treated with the vehicle, a reference analgesic (e.g., Morphine or Aspirin), or varying doses of this compound via an appropriate route of administration (e.g., oral or intraperitoneal).

    • After a specified pre-treatment time (e.g., 30-60 minutes), a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching).

    • The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

    • The percentage of protection or inhibition of writhing is calculated for each group compared to the vehicle control.

Visualizations: Diagrams of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_start This compound cox2_assay COX-2 Enzyme Inhibition Assay invitro_start->cox2_assay tnfa_assay TNF-α Release Assay (LPS-stimulated Macrophages) invitro_start->tnfa_assay ic50_calc_vitro Calculate IC50 cox2_assay->ic50_calc_vitro tnfa_assay->ic50_calc_vitro correlation Correlate In Vitro IC50 with In Vivo ED50 ic50_calc_vitro->correlation invivo_start This compound paw_edema Carrageenan-induced Paw Edema Model invivo_start->paw_edema writhing_test Acetic Acid-induced Writhing Test invivo_start->writhing_test ed50_calc_vivo Calculate ED50 / % Inhibition paw_edema->ed50_calc_vivo writhing_test->ed50_calc_vivo ed50_calc_vivo->correlation

Caption: Proposed experimental workflow for IVIVC of this compound.

signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates TNFa TNF-α Gene Transcription Nucleus->TNFa Compound This compound Compound->IKK Inhibits?

Caption: Hypothetical NF-κB signaling pathway as a target for anti-inflammatory activity.

"benchmarking the performance of 2-(Piperidin-4-yloxy)acetic acid as a research tool"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate chemical tool is paramount for generating reliable and reproducible data. This guide provides a comprehensive performance comparison of Tiagabine, a selective GABA Transporter 1 (GAT-1) inhibitor, against other commonly used GABA transporter inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in neuroscience research.

Tiagabine is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), playing a crucial role in modulating GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft.[1] This leads to an increase in the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, thereby enhancing inhibitory signaling.[2] Its principal application is in the treatment of epilepsy, particularly partial seizures.[1] However, its utility as a research tool extends to investigating the roles of GAT-1 in various physiological and pathological processes, including anxiety and neuropathic pain.

Performance Comparison of GABA Transporter Inhibitors

The efficacy and selectivity of Tiagabine are best understood when compared to other research tools used to modulate GABA transport. The following table summarizes the half-maximal inhibitory concentration (IC50) values for Tiagabine and its alternatives against various human and rat GABA transporter subtypes. Lower IC50 values indicate higher potency.

CompoundTarget TransporterSpeciesIC50 (µM)Reference(s)
Tiagabine hGAT-1Human0.07[1]
mGAT-1Mouse0.8[3]
mGAT-2Mouse>300[3]
mGAT-3Mouse>800[3]
mBGT-1Mouse>300[3]
NNC-711 hGAT-1Human0.04
rGAT-2Rat171
hGAT-3Human1700
hBGT-1Human622
SNAP-5114 hGAT-1Human388[4]
rGAT-2Rat21[4]
hGAT-3Human5[4]
(±)-Nipecotic Acid hGAT-1Human8[5]
rGAT-2Rat38[5]
hGAT-3Human106[5]
hBGT-1Human2370[5]
Guvacine hGAT-1Human14[6]
rGAT-1Rat39[6]
rGAT-2Rat58[6]
hGAT-3Human119[6]
rGAT-3Rat378[6]
hBGT-1Human1870[6]

Experimental Protocols

The quantitative data presented above is typically generated using in vitro GABA uptake assays. Below is a detailed methodology for a standard [³H]GABA uptake assay.

[³H]GABA Uptake Assay Protocol

Objective: To determine the inhibitory potency (IC50) of a test compound on a specific GABA transporter subtype.

Materials:

  • Cell line stably expressing the target GABA transporter subtype (e.g., HEK-293 cells).

  • [³H]GABA (radiolabeled gamma-aminobutyric acid).

  • Test compound (e.g., Tiagabine) and reference inhibitors.

  • Assay Buffer (e.g., Krebs-Ringer-HEPES: 25 mM HEPES-Tris (pH 7.4), 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 10 mM D-Glucose).[7]

  • Scintillation fluid.

  • Scintillation counter.

  • 96-well microplates.

Procedure:

  • Cell Culture and Plating: Culture the cells expressing the target GAT subtype under standard conditions. Seed the cells into 96-well plates and allow them to adhere overnight.[7]

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.

  • Assay Performance: a. Wash the cells twice with pre-warmed assay buffer. b. Add the assay buffer containing the desired concentrations of the test compound or reference inhibitor to the wells. For determining total uptake, add assay buffer alone. For determining non-specific uptake, add a saturating concentration of a potent, non-labeled inhibitor (e.g., Tiagabine).[6] c. Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.[7] d. Initiate GABA uptake by adding the assay buffer containing a fixed concentration of [³H]GABA.[7] e. Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature, ensuring the uptake is in the linear range.[7]

  • Termination and Lysis: a. Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.[7] b. Lyse the cells using a suitable lysis buffer (e.g., 1% SDS).

  • Scintillation Counting: a. Transfer the cell lysates to scintillation vials. b. Add scintillation fluid to each vial. c. Measure the radioactivity using a scintillation counter.[7]

  • Data Analysis: a. Calculate the specific GABA uptake by subtracting the non-specific uptake from the total uptake.[6] b. Plot the percentage of inhibition of GABA uptake against the logarithm of the test compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[6]

Visualizing the Mechanism and Workflow

To further elucidate the context in which Tiagabine and its alternatives are used, the following diagrams illustrate the GABAergic signaling pathway and a typical experimental workflow for comparing GABA transporter inhibitors.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Astrocyte Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA GAD->GABA_vesicle vGAT vGAT GABA_vesicle->vGAT GABA_synapse GABA vGAT->GABA_synapse release GAT1_pre GAT-1 GABA_synapse->GAT1_pre reuptake GABA_A_R GABAA Receptor (Ionotropic) GABA_synapse->GABA_A_R binds to GABA_B_R GABAB Receptor (Metabotropic) GABA_synapse->GABA_B_R binds to GAT3_glia GAT-3 GABA_synapse->GAT3_glia reuptake Cl_ion Cl- influx GABA_A_R->Cl_ion Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GABA_T GABA-T GAT3_glia->GABA_T metabolism Glutamine Glutamine GABA_T->Glutamine

Caption: Simplified GABAergic signaling pathway.

Experimental_Workflow start Start: Prepare GAT-expressing cells prepare_compounds Prepare serial dilutions of Tiagabine and Alternatives start->prepare_compounds pre_incubation Pre-incubate cells with compounds prepare_compounds->pre_incubation add_radiolabel Add [3H]GABA to initiate uptake pre_incubation->add_radiolabel incubation Incubate for a defined period add_radiolabel->incubation stop_reaction Wash with ice-cold buffer to stop uptake incubation->stop_reaction lysis Lyse cells to release intracellular [3H]GABA stop_reaction->lysis scintillation Measure radioactivity with scintillation counting lysis->scintillation analysis Data Analysis: Calculate specific uptake and IC50 values scintillation->analysis comparison Compare IC50 values to determine potency and selectivity analysis->comparison end End: Select optimal research tool comparison->end

Caption: Workflow for comparing GABA transporter inhibitors.

References

Safety Operating Guide

Proper Disposal of 2-(Piperidin-4-yloxy)acetic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 2-(Piperidin-4-yloxy)acetic acid, ensuring compliance and minimizing risk.

Key Safety and Disposal Information

A summary of critical data for handling and disposal is presented below. This information is based on the properties of 2-(Piperidin-4-yl)acetic acid and general knowledge of piperidine compounds.

ParameterInformationSource
Chemical State SolidAssumed based on similar compounds
Primary Disposal Route Incineration[1]
Recommended Agent Licensed Professional Waste Disposal Service[1]
Hazards Highly Flammable, Potential for Respiratory Irritation[1]
Personal Protective Equipment (PPE) Safety glasses with side-shields, gloves, impervious clothing, particle respirator (P95 or P1) or higher-level respirator (OV/AG/P99 or ABEK-P2) for higher-level protection.[1]
In case of Spills Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Sweep or shovel up the material without creating dust and place it in a suitable, closed container for disposal.[1]
Environmental Precautions Do not let the product enter drains.[1]

Detailed Disposal Protocol

The following step-by-step protocol outlines the proper procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear safety glasses with side-shields conforming to appropriate government standards (e.g., EN166 in the EU or NIOSH in the US).[1]

  • Hand Protection: Handle with appropriate chemical-resistant gloves. Inspect gloves before use and use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]

  • Body Protection: Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation of dust and aerosols.[1]

2. Waste Collection and Storage:

  • Container: Place waste this compound in a suitable, clearly labeled, and tightly closed container for disposal.[1]

  • Labeling: The container must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

3. Disposal Procedure:

  • Professional Disposal: Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Incineration: The recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[1] Extra care should be taken during ignition as the material is highly flammable.[1]

  • Surplus and Non-recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

4. Contaminated Packaging:

  • Dispose of contaminated packaging in the same manner as the unused product.[1]

Experimental Workflow: Disposal Decision Process

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal start Start: Have this compound for disposal ppe Wear Appropriate PPE: - Safety Glasses - Gloves - Lab Coat - Respirator (if needed) start->ppe container Select a suitable, labeled, and closed container for waste ppe->container transfer Carefully transfer waste into the designated container container->transfer spill Spill Occurs? transfer->spill cleanup Follow Spill Cleanup Procedure: - Evacuate area - Use absorbent material - Avoid creating dust - Place in a sealed container for disposal spill->cleanup Yes storage Store waste container in a cool, dry, well-ventilated area spill->storage No cleanup->transfer contact Contact Licensed Waste Disposal Company storage->contact arrange Arrange for pickup and incineration contact->arrange end End: Waste properly disposed arrange->end

Caption: Disposal Workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-(Piperidin-4-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Piperidin-4-yloxy)acetic acid. The following procedures and recommendations are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled with care, as its toxicological properties have not been thoroughly investigated.[1] The primary hazards include potential irritation to the skin, eyes, and respiratory system upon contact or inhalation of dust.[1] Therefore, adherence to proper PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[1] A face shield may be necessary for splash hazards.[2]To protect eyes from dust particles and splashes.[1][2]
Skin Protection Nitrile or butyl rubber gloves.[2] A chemical-resistant lab coat or apron should also be worn.To prevent skin contact with the compound.[1]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection or when dust is generated, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[1]To prevent inhalation of dust and potential respiratory irritation.[1]
Foot Protection Closed-toe shoes.To protect feet from potential spills.

2. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from preparation to cleanup.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area 1. Prepare a designated, well-ventilated work area (e.g., fume hood). gather_ppe 2. Assemble and inspect all necessary PPE. gather_materials 3. Gather all required equipment and reagents. don_ppe 4. Don appropriate PPE. gather_materials->don_ppe Proceed to Handling weigh_handle 5. Carefully weigh and handle the compound to minimize dust formation. dissolve 6. If dissolving, add the solid to the solvent slowly. clean_spills 7. Clean any minor spills immediately with appropriate absorbent material. dissolve->clean_spills Proceed to Cleanup decontaminate 8. Decontaminate work surfaces. doff_ppe 9. Doff PPE in the correct order to avoid contamination. wash_hands 10. Wash hands thoroughly with soap and water.

Caption: Workflow for the safe handling of this compound.

3. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to ensure environmental safety and regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Segregation: All solid waste contaminated with this compound, including weighing paper, pipette tips, and contaminated gloves, must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Container Management: Ensure waste containers are kept closed except when adding waste.[3] The containers should be in good condition and compatible with the chemical waste.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Professional Disposal: Arrange for the disposal of surplus and non-recyclable solutions through a licensed professional waste disposal company.[1] Given that the substance is noted as potentially flammable, incineration should be conducted in a chemical incinerator equipped with an afterburner and scrubber.[1][4]

  • Institutional Guidelines: Always consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.

4. Emergency Procedures

In the event of exposure, immediate action is necessary:

  • Skin Contact: Wash the affected area with soap and plenty of water. Consult a physician.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

  • Spills: For small spills, use personal protective equipment, avoid dust formation, and sweep up the material into a suitable, closed container for disposal.[1] Ensure adequate ventilation.[1] For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.